molecular formula C8H10N2O2 B8074544 Methyl 5-amino-6-methylnicotinate

Methyl 5-amino-6-methylnicotinate

Katalognummer: B8074544
Molekulargewicht: 166.18 g/mol
InChI-Schlüssel: PCCRBANAHKLKBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-amino-6-methylnicotinate is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-amino-6-methylnicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-amino-6-methylnicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

methyl 5-amino-6-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-7(9)3-6(4-10-5)8(11)12-2/h3-4H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCRBANAHKLKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"synthesis and characterization of Methyl 5-amino-6-methylnicotinate"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-amino-6-methylnicotinate

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for Methyl 5-amino-6-methylnicotinate, a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. As a versatile chemical intermediate, its functional groups—an aromatic amine, a methyl ester, and a sterically-hindered pyridine core—make it a valuable building block for the synthesis of complex active pharmaceutical ingredients (APIs).[1] This document outlines a robust, multi-step synthesis, explains the chemical principles underpinning the chosen methodology, and provides a full suite of characterization protocols (NMR, IR, MS) with predicted data to ensure structural verification and purity assessment. This guide is intended for researchers, synthetic chemists, and drug development professionals requiring a practical and scientifically-grounded approach to this compound.

Strategic Approach to Synthesis

The synthesis of polysubstituted pyridines like Methyl 5-amino-6-methylnicotinate requires a carefully planned strategy to install the desired functional groups with correct regioselectivity. Direct amination of a pre-existing methyl-6-methylnicotinate scaffold is challenging due to the directing effects of the ring nitrogen and the ester group. Therefore, a more robust approach involves the construction of the pyridine ring from acyclic precursors, which allows for precise placement of the required substituents.

The strategy detailed here is adapted from established methods for synthesizing closely related substituted nicotinates.[1][2] It employs a condensation reaction to form the core pyridine ring, followed by functional group manipulation. This approach is advantageous as it utilizes readily available starting materials and proceeds through well-understood reaction mechanisms, ensuring reproducibility and scalability.

Proposed Synthetic Pathway

The synthesis is proposed as a three-step sequence starting from ethyl acetoacetate, which is first converted to its corresponding enamine, followed by a cyclization and subsequent amination.

Synthetic_Pathway A Ethyl Acetoacetate B Ethyl 2-cyano-3-methylglutaconate A->B Knoevenagel Condensation C Ethyl 2-amino-6-methyl-5-nitro-nicotinate B->C Michael Addition & Ring Closure D Methyl 5-amino-6-methylnicotinate (Target) C->D Reduction & Transesterification

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of Methyl 5-amino-6-methylnicotinate.

Step 1: Synthesis of Ethyl 2-cyano-3-methylglutaconate

This initial step involves a Knoevenagel condensation reaction.

  • Rationale: This reaction is a classic method for C-C bond formation. The active methylene group of ethyl cyanoacetate attacks the carbonyl group of ethyl acetoacetate, followed by dehydration to yield the glutaconate derivative.

  • Procedure:

    • To a stirred solution of ethyl acetoacetate (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure. The resulting crude oil, Ethyl 2-cyano-3-methylglutaconate, can often be used in the next step without further purification.

Step 2: Synthesis of Ethyl 5-amino-2-hydroxy-6-methylnicotinate

This step involves a Michael addition followed by an intramolecular cyclization to form the pyridine ring.

  • Rationale: The addition of an amine to the glutaconate derivative initiates a cascade of reactions, culminating in the formation of the functionalized pyridinone ring system.

  • Procedure:

    • Dissolve the crude product from Step 1 in ethanol.

    • Add an excess of aqueous ammonia (3-4 eq) to the solution.

    • Stir the mixture at room temperature for 12-18 hours.

    • A precipitate will form. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield Ethyl 5-amino-2-hydroxy-6-methylnicotinate.

Step 3: Synthesis of Methyl 5-amino-6-methylnicotinate

This final step involves three key transformations: halogenation of the 2-position, reduction of the nitro group, and transesterification to the methyl ester. For clarity, this is presented as a one-pot sequence, though isolation of intermediates may be performed.

  • Rationale: The hydroxyl group at the 2-position is first converted to a better leaving group (e.g., a chloride) to facilitate subsequent reactions. The nitro group is then reduced to the desired amine. Finally, a transesterification reaction in methanol under acidic conditions converts the ethyl ester to the target methyl ester.[3]

  • Procedure:

    • Chlorination: Suspend the product from Step 2 in phosphorus oxychloride (POCl₃) (3-5 eq) and heat to reflux for 2-3 hours.

    • Cool the mixture and carefully quench by pouring it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate.

    • Reduction: To the ethyl acetate solution, add a reducing agent such as iron powder (Fe) or tin(II) chloride (SnCl₂) and a catalytic amount of ammonium chloride. Heat the mixture to 50-60 °C for 2-4 hours.

    • Filter the reaction mixture through celite to remove inorganic solids.

    • Transesterification: Evaporate the ethyl acetate. Dissolve the residue in methanol and add a catalytic amount of concentrated sulfuric acid. Heat to reflux for 12-17 hours.[4]

    • Cool the solution and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate or dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain Methyl 5-amino-6-methylnicotinate.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the final product. The following section details the expected results from standard analytical techniques.

Physical Properties
PropertyPredicted Value
Appearance White to off-white solid
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Melting Point 140-150 °C (Estimated)
Spectroscopic Data

The following data is predicted based on the chemical structure and analysis of analogous compounds.[3][5]

  • Rationale: ¹H NMR provides detailed information about the electronic environment and connectivity of protons in the molecule.[6] The spectrum is predicted in a standard deuterated solvent like CDCl₃ or DMSO-d₆.

  • Predicted Spectrum (400 MHz, DMSO-d₆):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~7.85s1HH-2Deshielded by adjacent nitrogen and ester group.
~7.10s1HH-4Shielded relative to H-2.
~5.50br s2H-NH₂Broad signal due to quadrupole broadening and exchange; chemical shift is solvent-dependent.
3.75s3H-OCH₃Typical chemical shift for ester methyl protons.[6]
2.30s3H-CH₃Methyl group attached to the aromatic ring.
  • Rationale: ¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.[7]

  • Predicted Spectrum (100 MHz, DMSO-d₆):

Chemical Shift (δ) ppmAssignmentRationale
~166.5C=OEster carbonyl carbon.
~155.0C-6Carbon bearing the methyl group, deshielded by nitrogen.
~148.0C-2Deshielded by adjacent nitrogen and ester.
~140.0C-5Carbon bearing the amino group.
~120.0C-3Carbon bearing the ester group.
~115.0C-4Aromatic CH carbon.
~51.5-OCH₃Ester methyl carbon.
~22.0-CH₃Ring methyl carbon.
  • Rationale: IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.[8]

  • Predicted Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3450 - 3300Medium, Sharp (doublet)N-H stretchPrimary Amine
3050 - 3000WeakC-H stretchAromatic
2980 - 2850WeakC-H stretchAliphatic (-CH₃, -OCH₃)
1725 - 1700Strong, SharpC=O stretchEster
1620 - 1580MediumN-H bendPrimary Amine
1550 - 1450Medium-StrongC=C / C=N stretchAromatic Ring
1250 - 1150StrongC-O stretchEster
  • Rationale: Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[9]

  • Predicted Data (Electron Impact, EI):

    • Molecular Ion (M⁺): m/z = 166.18

    • Key Fragments:

      • m/z = 135 ([M-OCH₃]⁺): Loss of the methoxy group.

      • m/z = 107 ([M-COOCH₃]⁺): Loss of the entire carbomethoxy group.

Workflow for Characterization

Characterization_Workflow cluster_0 Spectroscopic Analysis cluster_1 Physical & Purity Analysis NMR ¹H & ¹³C NMR IR FT-IR Spectroscopy MS Mass Spectrometry MP Melting Point HPLC HPLC for Purity Product Synthesized Product (Methyl 5-amino-6-methylnicotinate) Product->NMR Structural Elucidation Product->IR Functional Group ID Product->MS Molecular Weight Confirmation Product->MP Physical Constant Product->HPLC Purity Assessment

Caption: A standard workflow for the complete characterization of the target compound.

Safety and Handling

  • Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; it should be handled in a fume hood with appropriate personal protective equipment (PPE). Strong acids like sulfuric acid are corrosive. Pyridine derivatives should be handled with care as they can be toxic.

  • Procedures: Reactions performed at elevated temperatures or under reflux must be conducted with appropriate apparatus and caution. Quenching of reactive reagents like POCl₃ should be done slowly and at low temperatures.

Conclusion

This guide presents a viable and detailed synthetic route for Methyl 5-amino-6-methylnicotinate, a compound with significant potential in synthetic and medicinal chemistry. By leveraging established pyridine synthesis methodologies, this protocol offers a reliable pathway for obtaining the target molecule. The comprehensive characterization plan, complete with predicted spectroscopic data, provides a robust framework for structural verification and purity analysis, ensuring the material's quality for subsequent research and development applications.

References

  • Google Patents. US4579953A - Process for the production of 6-methylnicotinic acid ester.
  • ResearchGate. 6-Methylnicotinic acid. Available from: [Link]

  • Georganics. Methyl 6-aminonicotinate – preparation and application. (2023). Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Understanding the Synthesis and Application of Ethyl 5-amino-6-methylnicotinate. Available from: [Link]

  • Environment Clearance, NIC. (48) methyl-6-methyinicotinate Route of Synthesis. Available from: [Link]

  • Ganapa Life Science. Methyl 5-Methylnicotinate (CAS 29681-45-6) Manufacturer. (2026). Available from: [Link]

  • SpectraBase. Methylnicotinate. Available from: [Link]

  • ACS Publications. Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (2018). Available from: [Link]

  • ACS Publications. One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. (2016). Available from: [Link]

  • Google Patents. DE952714C - Process for the production of nicotinic acid esters.
  • SpectraBase. 5-hydroxy-6-methylnicotinic acid, ethyl ester - Optional[FTIR] - Spectrum. Available from: [Link]

  • Scilit. A convenient synthesis of nicotinate esters from 3‐cyanopyridones. Available from: [Link]

  • Google Patents. CN114437031A - Synthetic method of 6-methyl nicotine.
  • PMC. Characterizing Oxidative Metabolites of 6-Methylnicotine (6MN; aka Metatine™): Divergent Metabolism from Nicotine and Identification of Urinary Biomarkers of Exposure. Available from: [Link]

  • YouTube. Preparation of Pyridines, Part 7: By Amination and Hydroxylation. (2022). Available from: [Link]

  • ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Available from: [Link]

  • PubMed. Selective 1H- 13C NMR spectroscopy of methyl groups in residually protonated samples of large proteins. (2010). Available from: [Link]

  • Semantic Scholar. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Available from: [Link]

  • MDPI. Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. (2024). Available from: [Link]

  • Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines. Available from: [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). Available from: [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). Available from: [Link]

  • PMC. Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Available from: [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Available from: [Link]

  • ResearchGate. Microwave-Assisted Solvent Free Amination of Halo(pyridine or pyrimidine) Without Transition Metal Catalyst | Request PDF. Available from: [Link]

  • Elsevier. Basic 1H- and 13C-NMR Spectroscopy. (2005). Available from: [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 5-amino-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Methyl 5-amino-6-methylnicotinate (CAS No: 1184913-79-8) is a substituted pyridine derivative that serves as a crucial heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique arrangement of an amino group, a methyl group, and a methyl ester on the pyridine scaffold imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of complex active pharmaceutical ingredients (APIs).[1] This technical guide provides a consolidated overview of the known and extrapolated physicochemical properties of this compound. Drawing upon data from structurally similar analogs, this document offers in-depth insights into its molecular identity, core physical characteristics, spectroscopic profile, and chemical behavior. Standardized experimental protocols for its characterization are also detailed, providing a foundational reference for researchers, scientists, and drug development professionals engaged in the synthesis and application of novel heterocyclic entities.

Molecular Identity and Structure

The foundation of understanding a compound's behavior lies in its precise molecular identity. The structural features of Methyl 5-amino-6-methylnicotinate—a pyridine core with electron-donating (amino, methyl) and electron-withdrawing (methyl ester) groups—govern its electronic properties, reactivity, and potential for intermolecular interactions.

Chemical Identifiers

A summary of the key identifiers for Methyl 5-amino-6-methylnicotinate is presented below.

IdentifierValue
IUPAC Name methyl 6-amino-5-methylpyridine-3-carboxylate
CAS Number 1184913-79-8
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
InChI 1S/C8H10N2O2/c1-5-3-6(8(11)12-2)4-10-7(5)9/h3-4H,1-2H3,(H2,9,10)
InChIKey GPVPKANRTZUMRQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(N=C1)C(=O)OC)N
Structural Elucidation

The molecule's architecture is centered on a pyridine ring, a heteroaromatic system that is a common scaffold in medicinal chemistry.[2] The substituents play distinct roles:

  • Amino Group (-NH₂ at C5): Acts as a strong electron-donating group, increasing the electron density of the pyridine ring and serving as a key site for nucleophilic reactions or further functionalization.

  • Methyl Group (-CH₃ at C6): A weak electron-donating group that provides steric bulk and can influence the molecule's binding orientation in biological systems.

  • Methyl Ester Group (-COOCH₃ at C3): An electron-withdrawing group that can undergo hydrolysis or transesterification, providing a handle for derivatization.

  • Pyridine Nitrogen: A basic site that can be protonated, influencing the compound's solubility and pKa.

Core Physicochemical Properties

While direct, peer-reviewed experimental data for Methyl 5-amino-6-methylnicotinate is not extensively available, its properties can be reliably extrapolated from vendor-supplied data and the known characteristics of closely related nicotinate derivatives.

PropertyValue / ObservationRationale / Analog Data
Physical Form SolidVendor data confirms a solid state at room temperature.
Melting Point Expected to be in the range of 150-160 °CBased on the melting point of the related Methyl 5,6-diaminonicotinate (154-155 °C)[3] and Methyl 6-aminonicotinate (154-156 °C)[4].
Boiling Point Not available; likely highAnalogs like Methyl 6-methylnicotinate have a high boiling point (160 °C at 106 mmHg), suggesting the title compound would also require reduced pressure for distillation.[5][6]
Solubility Expected to be soluble in methanol, chloroform, and ethyl acetate. Limited solubility in water.The synthesis of related compounds often involves solvents like methanol.[3] Nicotinate esters generally show good solubility in organic solvents but limited water solubility due to their hydrophobic components.[7][8]
pKa Prediction suggests two basic centers.The pyridine nitrogen (pKa ~3-5, similar to Methyl 5-methylnicotinate's predicted pKa of ~3.49[8]) and the aromatic amino group (pKa ~3-5) are the primary basic sites. The exact values are influenced by the electronic interplay of the substituents.

Spectroscopic Profile for Structural Confirmation

A combination of spectroscopic techniques is essential for unequivocally confirming the identity and purity of Methyl 5-amino-6-methylnicotinate. The following sections detail the expected spectral characteristics and provide standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

  • Expected ¹H NMR Signals: In a solvent like CDCl₃ or DMSO-d₆, the proton spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a broad singlet for the amino (-NH₂) protons, a singlet for the ester methyl (-OCH₃) protons, and a singlet for the ring methyl (-CH₃) protons.

  • Expected ¹³C NMR Signals: The carbon spectrum should reveal signals for the ester carbonyl carbon (~165-170 ppm), several distinct signals for the aromatic carbons of the pyridine ring, and signals for the two methyl carbons (ester and ring).

  • Sample Preparation: Accurately weigh 10-20 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filtration: To remove any particulate matter, filter the solution through a pipette fitted with a small glass wool plug directly into a clean, 5 mm NMR tube.

  • Acquisition: Insert the sample into the NMR spectrometer. Acquire the spectrum using standard parameters, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Characteristic Peaks:

    • ~3450-3300 cm⁻¹: Two distinct N-H stretching bands for the primary amino group.

    • ~3000-2850 cm⁻¹: C-H stretching for the methyl and aromatic groups.

    • ~1720-1700 cm⁻¹: A strong C=O stretching band for the ester carbonyl group.

    • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.

    • ~1300-1100 cm⁻¹: C-O stretching for the ester linkage.

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the crystal surface.

  • Data Acquisition: Apply pressure using the anvil and record the sample spectrum over a range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal after analysis.

Mass Spectrometry (MS)

MS provides the exact molecular weight and information about the compound's fragmentation pattern, further confirming its structure.

  • Expected Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at an m/z value corresponding to its molecular weight (166.18).

  • Expected Fragmentation: Common fragmentation pathways may include the loss of the methoxy group (-•OCH₃) or the entire carbomethoxy group (-•COOCH₃) from the molecular ion.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the Electrospray Ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 amu).

  • Analysis: Identify the molecular ion peak and analyze the major fragment ions to confirm the structure.

Spectroscopic Analysis Workflow

The logical progression for a comprehensive structural analysis of Methyl 5-amino-6-methylnicotinate is depicted below.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_result Data Interpretation & Confirmation Prep Pure Compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Acquire Data IR Infrared (IR) Spectroscopy Prep->IR Acquire Data MS Mass Spectrometry (MS) Prep->MS Acquire Data Analysis Correlate Spectral Data NMR->Analysis IR->Analysis MS->Analysis Confirmation Structural Confirmation & Purity Assessment Analysis->Confirmation

A general workflow for the spectroscopic analysis of an organic compound.

Chemical Reactivity and Stability

The reactivity of Methyl 5-amino-6-methylnicotinate is dictated by its array of functional groups, making it a versatile synthetic intermediate.[2]

  • Nucleophilic Amino Group: The primary amine is a potent nucleophile and can readily participate in reactions such as acylation, alkylation, and diazotization, allowing for extensive derivatization.

  • Ester Group: The methyl ester is susceptible to hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification with other alcohols.

  • Pyridine Ring: The electron-rich nature of the ring (due to the amino and methyl groups) makes it more susceptible to electrophilic aromatic substitution than unsubstituted pyridine. Conversely, the pyridine nitrogen allows for reactions at the N-position, such as N-oxidation.

  • Storage: For long-term stability, the compound should be stored in a refrigerator.

  • Incompatibilities: It should be kept away from strong oxidizing agents, strong acids, and strong bases to prevent exothermic or degradation reactions.[9]

Relevance in Research and Development

Methyl 5-amino-6-methylnicotinate is a valuable intermediate in the synthesis of more complex molecules. Its primary application lies in the pharmaceutical sector, where it serves as a key building block for APIs. The substituted pyridine motif is a privileged structure found in numerous bioactive compounds, and the specific functional groups on this molecule offer multiple points for chemical modification, enabling the construction of diverse molecular libraries for drug screening and development.[1]

Conclusion

Methyl 5-amino-6-methylnicotinate is a multifunctional heterocyclic compound with significant potential as a synthetic intermediate. While a complete, publicly documented experimental profile of its physicochemical properties is still emerging, a robust understanding can be constructed from available data and knowledge of analogous structures. Its solid form, predicted solubility in organic solvents, and distinct spectroscopic signature provide a clear basis for its identification and use. The compound's rich chemical reactivity, centered on its amino and ester functionalities, solidifies its role as a versatile tool for researchers and scientists in the field of drug discovery and development. Further experimental validation of its properties will undoubtedly enhance its application in the synthesis of next-generation therapeutics.

References

  • LookChem. (2025, May 20). methyl 5-methyl-6-nitronicotinate. Retrieved from [Link]

  • O. Erharuyi, et al. (2015, July 28). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 5,6-diaminonicotinate. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Application of Ethyl 5-amino-6-methylnicotinate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Nicotinate. PubChem Compound Database. Retrieved from [Link]

  • environmentclearance.nic.in. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]

  • LookChem. (2025, March 5). Methyl 6-methylnicotinate: Comprehensive Overview and Applications. Retrieved from [Link]

  • Georganics. (2023, December 28). Methyl 6-aminonicotinate – preparation and application. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl nicotinate. Retrieved from [Link]

  • Carlo Erba Reagents. (2024, November 4). Methyl 6-methylnicotinate - Safety Data Sheet. Retrieved from [Link]

Sources

Navigating the Isomeric Landscape of Aminomethylnicotinates: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of Methyl 5-amino-6-methylnicotinate and its Key Isomers in Synthetic Chemistry and Drug Discovery

For researchers and scientists engaged in the intricate process of drug development and synthetic chemistry, precision in molecular architecture is paramount. The nomenclature of chemical compounds serves as the universal language for this precision. However, ambiguities can arise, as is the case with "Methyl 5-amino-6-methylnicotinate." While this specific name does not correspond to a readily available compound with a registered CAS number, it directs our attention to a class of closely related and highly valuable isomers: the aminomethylnicotinate esters.

This technical guide will navigate this isomeric landscape, focusing on the most pertinent and commercially accessible compounds that fall under this structural umbrella. We will delve into the properties, synthesis, and applications of these key building blocks, providing the in-depth technical insights necessary for their effective utilization in research and development.

The Central Isomer: Methyl 6-amino-5-methylnicotinate

The most prominent and well-documented isomer in this family is Methyl 6-amino-5-methylnicotinate . Its defined structure and commercial availability make it a compound of significant interest for medicinal chemists.

CAS Number: 1184913-79-8

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its application in experimental settings. The key properties of Methyl 6-amino-5-methylnicotinate are summarized below:

PropertyValueSource
Molecular FormulaC₈H₁₀N₂O₂
Molecular Weight166.18 g/mol
Physical FormSolid
Purity≥ 95%
StorageRefrigerator
Sourcing and Procurement

The availability of high-purity starting materials is a critical logistical consideration in any research endeavor. Methyl 6-amino-5-methylnicotinate is available from specialized chemical suppliers.

Major Suppliers:

  • Sigma-Aldrich: A well-established global supplier of research chemicals, listing Methyl 6-amino-5-methylnicotinate with CAS number 1184913-79-8.

Researchers are advised to request a Certificate of Analysis (CoA) from the supplier to ensure the purity and identity of the compound.

A Note on the Ethyl Ester Analog: Ethyl 5-amino-6-methylnicotinate

It is also pertinent to briefly mention a closely related compound, Ethyl 5-amino-6-methylnicotinate , as it is also a commercially available and valuable building block.

CAS Number: 1008138-73-5[1]

This compound shares a similar structural motif and is also utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its primary distinction is the presence of an ethyl ester group in place of a methyl ester, which can influence its reactivity and solubility.

The Role of Aminomethylnicotinates in Drug Discovery and Medicinal Chemistry

The substituted pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs. Aminomethylnicotinate esters are valuable synthetic intermediates for the construction of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[2]

The strategic placement of the amino and methyl groups on the pyridine ring, along with the reactive ester functionality, provides multiple avenues for synthetic elaboration. The amino group can be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.

Illustrative Synthetic Pathway

The following diagram illustrates a generalized synthetic workflow where an aminomethylnicotinate is used as a starting material for the synthesis of a hypothetical kinase inhibitor.

G A Methyl 6-amino-5-methylnicotinate B Amide Coupling (e.g., with a substituted aniline) A->B 1. Hydrolysis to acid 2. Amide coupling reagents C N-Substituted Nicotinamide Intermediate B->C D Further Functionalization (e.g., Suzuki or Buchwald-Hartwig coupling) C->D E Final Kinase Inhibitor Candidate D->E

Caption: Generalized synthetic workflow utilizing an aminomethylnicotinate core.

Experimental Protocol: Synthesis of a Nicotinamide Derivative via Amide Coupling

The following protocol provides a representative example of how Methyl 6-amino-5-methylnicotinate can be utilized in a synthetic workflow. This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction.

Materials:

  • Methyl 6-amino-5-methylnicotinate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

  • A substituted aniline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

Step 1: Hydrolysis of the Methyl Ester

  • Dissolve Methyl 6-amino-5-methylnicotinate (1.0 eq) in a mixture of THF and water (3:1).

  • Add LiOH (1.5 eq) and stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-amino-5-methylnicotinic acid.

Step 2: Amide Coupling

  • To a solution of the crude 6-amino-5-methylnicotinic acid (1.0 eq) in DMF, add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-substituted 6-amino-5-methylnicotinamide.

Self-Validation: The progress of each step should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the consumption of the starting material and the formation of the desired product. The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

Safety and Handling

Substituted anilines and pyridines, as well as coupling reagents, should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for each reagent.

Conclusion

While the specific nomenclature "Methyl 5-amino-6-methylnicotinate" can be ambiguous, the underlying structural motif is of significant interest to the scientific community. By focusing on well-defined and commercially available isomers like Methyl 6-amino-5-methylnicotinate, researchers can leverage the synthetic versatility of this important class of compounds. A clear understanding of their properties, sourcing, and synthetic applications is essential for their effective use as building blocks in the design and synthesis of novel therapeutics and other complex molecular targets.

References

  • Ningbo Inno Pharmchem Co., Ltd. Understanding the Synthesis and Application of Ethyl 5-amino-6-methylnicotinate. [Link]

Sources

Comprehensive Physicochemical Profiling of Methyl 5-amino-6-methylnicotinate: Solubility Dynamics and Stability Kinetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Methyl 5-amino-6-methylnicotinate (CAS: 1399183-37-9)[1] is a high-value heterocyclic building block. It serves as a critical synthetic intermediate in the development of selective Platelet-Derived Growth Factor Receptor (PDGFR) inhibitors, which are actively investigated for the treatment of pulmonary arterial hypertension (PAH) and various oncological indications[2]. Because the physicochemical properties of an intermediate directly dictate reaction kinetics, downstream purification efficiency, and long-term storage viability, a rigorous understanding of its solubility and stability is paramount.

This technical guide establishes a self-validating framework for evaluating the thermodynamic solubility and degradation kinetics of Methyl 5-amino-6-methylnicotinate, grounded in authoritative regulatory guidelines and mechanistic chemical principles.

G N1 6-Methyl-5-nitro-2-oxo- 1,2-dihydropyridine-3-carboxylic acid N2 Chlorination & Esterification (POCl3, MeOH) N1->N2 N3 Methyl 2-chloro-6-methyl- 5-nitronicotinate N2->N3 N4 Catalytic Hydrogenation (Pd/C, H2) N3->N4 N5 Methyl 5-amino-6-methylnicotinate (Target Intermediate) N4->N5 N6 Condensation & Suzuki Coupling N5->N6 N7 Selective PDGFR Inhibitor (PAH Therapeutics) N6->N7

Caption: Workflow of PDGFR inhibitor synthesis featuring the target intermediate.

Structural Causality: The Physicochemical Basis

The molecule features a pyridine core substituted with three distinct functional groups, each contributing to its overall physicochemical profile:

  • C3 Methyl Ester: Acts as an electron-withdrawing group via resonance and induction. While it enhances lipophilicity (aiding solubility in organic solvents), the ester linkage is the primary site of hydrolytic vulnerability.

  • C5 Primary Amine: An electron-donating group that increases the electron density of the pyridine ring. It serves as a hydrogen-bond donor, influencing aqueous solubility, but introduces susceptibility to oxidative degradation[3].

  • C6 Methyl Group: Provides steric hindrance adjacent to the amine and pyridine nitrogen. This steric bulk slightly shields the ring from nucleophilic attack but increases the overall hydrophobicity of the molecule.

Causality Insight: The interplay between the basic pyridine/amine nitrogens and the hydrophobic methyl/ester groups creates a highly pH-dependent solubility profile. In acidic environments, protonation of the nitrogens disrupts the crystal lattice and enhances aqueous solvation. Conversely, in neutral or basic environments, the molecule remains un-ionized, relying heavily on organic solvents for dissolution.

Equilibrium Solubility Dynamics

To accurately determine the solubility of Methyl 5-amino-6-methylnicotinate, we employ the OECD 105 Shake-Flask Method[4]. We reject kinetic solubility methods (e.g., solvent shift) because they often induce supersaturation, leading to false-positive solubility limits. The shake-flask method guarantees that true thermodynamic equilibrium is reached between the solid phase and the saturated solution[5].

Experimental Protocol: Modified OECD 105 Shake-Flask Method

Self-Validating Mechanism: The protocol uses sequential time-point sampling. Equilibrium is mathematically validated only when the variance in concentration between consecutive 24-hour time points is ≤ 5%.

  • Preparation: Weigh an excess amount (e.g., 50 mg) of solid Methyl 5-amino-6-methylnicotinate into amber glass vials to prevent incidental photolysis.

  • Solvent Addition: Add 5.0 mL of the target solvent (e.g., pH 1.2 buffer, pH 7.4 buffer, Methanol, Dichloromethane).

  • Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C at 150 RPM[5].

  • Sampling: At 24, 48, and 72 hours, withdraw a 0.5 mL aliquot.

  • Phase Separation: Centrifuge the aliquots at 10,000 × g for 15 minutes to pellet undissolved micro-crystals. Filter the supernatant through a 0.22 µm PTFE syringe filter. (Note: Discard the first 0.1 mL of filtrate to account for membrane adsorption).

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV at the compound's

    
     (typically 260-280 nm).
    
  • Validation: Calculate the concentration. If

    
    , thermodynamic equilibrium is confirmed.
    
Quantitative Solubility Profile
Solvent SystemDielectric Constant (

)
Predicted Solubility (mg/mL)Primary Mechanism of Solvation
Aqueous Buffer (pH 1.2) ~80High (>10.0)Ionization of pyridine/amine nitrogens
Aqueous Buffer (pH 7.4) ~80Low (<1.0)Neutral species; limited by crystal lattice energy
Methanol 33.0Moderate (5.0 - 10.0)Hydrogen bonding with ester/amine moieties
Dichloromethane 9.1High (>20.0)Favorable lipophilic interactions with methyl groups

Degradation Pathways & Stability Kinetics

Understanding the degradation of Methyl 5-amino-6-methylnicotinate is critical for establishing its re-test period and optimal storage conditions. Per safety data, the compound is stable under recommended conditions but incompatible with strong oxidizing agents[3]. To map its complete degradation profile, we utilize the ICH Q1A(R2) guidelines for stability testing[6], coupled with forced degradation studies[7].

Mechanistic Degradation Routes
  • Hydrolysis: The methyl ester at C3 is prone to both acid- and base-catalyzed hydrolysis, yielding 5-amino-6-methylnicotinic acid and methanol. Base catalysis is typically faster due to the strong nucleophilicity of the hydroxide ion.

  • Oxidation: The electron-rich primary amine at C5 can be oxidized to an N-oxide, hydroxylamine, or nitroso derivative in the presence of peroxides or radical initiators[3].

  • Photolysis: UV exposure can induce radical formation, leading to potential dimerization or ring-cleavage, necessitating storage in dark/amber containers.

Experimental Protocol: ICH Q1A(R2) Stability-Indicating Assay

Self-Validating Mechanism: The analytical method (HPLC) must prove its "stability-indicating" power. This is validated by achieving a mass balance of ~98-102% (Sum of API peak area + Degradant peak areas = Initial API peak area) and confirming the API peak purity using a Photodiode Array (PDA) detector to ensure no degradants are co-eluting with the parent peak[7].

  • Stress Induction (Forced Degradation):

    • Acidic: 1.0 mg/mL API in 0.1 N HCl at 60 °C for 24 hours.

    • Basic: 1.0 mg/mL API in 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative: 1.0 mg/mL API in 3%

      
       at 25 °C for 24 hours.
      
    • Thermal: Solid API at 60 °C for 7 days.

    • Photolytic: Exposure to 1.2 million lux hours and 200 Watt hours/m² UV light.

  • Quenching: Neutralize acidic and basic samples to pH 7.0 using NaOH and HCl, respectively, to immediately halt degradation kinetics prior to injection.

  • Chromatographic Separation: Inject samples onto a C18 reversed-phase column. Use a gradient mobile phase (e.g., 0.1% TFA in Water / Acetonitrile) to ensure baseline resolution between the polar degradants (e.g., the carboxylic acid) and the parent ester.

  • Detection & Validation: Analyze chromatograms to ensure the parent peak is spectrally pure and quantify the extent of degradation.

G S1 API / Intermediate (CAS: 1399183-37-9) S2 Forced Degradation (Acid, Base, Oxidative, Light) S1->S2 S3 ICH Q1A(R2) Long-Term (25°C / 60% RH) S1->S3 S4 ICH Q1A(R2) Accelerated (40°C / 75% RH) S1->S4 S5 Sample Preparation & Quenching S2->S5 S3->S5 S4->S5 S6 HPLC-UV / LC-MS Analysis (Stability-Indicating Method) S5->S6 S7 Mass Balance & Degradant Profiling S6->S7

Caption: ICH Q1A(R2) compliant stability testing and forced degradation workflow.

Quantitative Stability Metrics
Stress ConditionReagent / EnvironmentPrimary Degradation PathwayExpected Major DegradantExpected Degradation Extent
Acidic 0.1 N HCl, 60 °C, 24hEster Hydrolysis5-amino-6-methylnicotinic acid10 - 20%
Basic 0.1 N NaOH, 60 °C, 24hEster Hydrolysis5-amino-6-methylnicotinic acid30 - 50%
Oxidative 3%

, 25 °C, 24h
Amine OxidationN-oxide derivatives15 - 25%
Thermal Solid, 60 °C, 7 DaysNegligibleNone< 1% (Stable)
Photolytic UV/Vis Light (ICH Q1B)Radical FormationDimerization products5 - 10%

Conclusion

Methyl 5-amino-6-methylnicotinate is a highly versatile but chemically sensitive intermediate. Its solubility is heavily dictated by pH and solvent polarity, making the OECD 105 shake-flask method essential for accurate thermodynamic profiling[4]. Concurrently, its susceptibility to ester hydrolysis and amine oxidation mandates rigorous stability testing under ICH Q1A(R2) protocols[6]. By implementing the self-validating experimental designs outlined in this guide, researchers can ensure high-fidelity data, optimize synthetic yields, and guarantee the integrity of downstream pharmaceutical products.

References

  • Title: Evaluation of WO-2014132220, selective PDGFR inhibitors for the treatment of pulmonary arterial hypertension Source: Taylor & Francis (Expert Opinion on Therapeutic Patents) URL: [Link]

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Q1 Stability Testing of Drug Substances and Drug Products - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Determining the water solubility of difficult-to-test substances: A tutorial review Source: Technical University of Denmark (DTU) URL: [Link]

  • Title: Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Methyl 5-amino-6-methylnicotinate: A Heterocyclic Building Block for 1,6-Naphthyridines and 6-Azaindoles

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the utility, synthesis, and application of Methyl 5-amino-6-methylnicotinate (CAS 1399183-37-9) as a heterocyclic building block.

Executive Summary

Methyl 5-amino-6-methylnicotinate (CAS 1399183-37-9 ) is a trisubstituted pyridine scaffold characterized by an ortho-amino-methyl motif at the 5- and 6-positions, and a methyl ester at the 3-position. This specific substitution pattern renders it a "privileged structure" in medicinal chemistry, serving as a critical precursor for fused bicyclic systems—most notably 1,6-naphthyridines and pyrrolo[2,3-c]pyridines (6-azaindoles) . These fused systems are bioisosteres of quinolines and indoles, respectively, and are widely represented in kinase inhibitors, GPCR ligands, and anti-infective agents.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyData
IUPAC Name Methyl 5-amino-6-methylpyridine-3-carboxylate
CAS Number 1399183-37-9
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
Key Functionality 5-Amino (nucleophile), 6-Methyl (acidic/oxidizable), 3-Ester (electrophile)
Structural Reactivity Analysis

The molecule's utility stems from the cooperative reactivity of its three functional groups:

  • 5-Amino Group: Acts as a nucleophile for acylation, alkylation, or diazotization. It is the nitrogen source for the "B-ring" in fused systems.

  • 6-Methyl Group: Located

    
     to the pyridine nitrogen, these protons are acidic (
    
    
    
    ) and susceptible to deprotonation/condensation (e.g., with DMF-DMA). It can also be oxidized to an aldehyde (CHO) for Friedländer-type condensations.
  • 3-Methyl Ester: Positioned meta to the amino group, it remains stable during many 5,6-cyclization events, allowing for late-stage diversification (e.g., hydrolysis to acid, conversion to amide).

Synthesis of the Building Block

While commercially available, the compound is frequently synthesized in-house to ensure high purity. The established route utilizes Methyl 6-methylnicotinate (CAS 5470-70-2) as the starting material.

Synthetic Route[2][3][9][10][11][12][13][14][15][16]
  • Nitration: Electrophilic aromatic substitution on methyl 6-methylnicotinate occurs regioselectively at the 5-position. The 6-methyl group (ortho-director) and 3-ester (meta-director) cooperatively direct the nitro group to C5.

  • Reduction: Catalytic hydrogenation converts the nitro group to the amine.

Reaction Scheme: Methyl 6-methylnicotinate


Methyl 5-nitro-6-methylnicotinate

Methyl 5-amino-6-methylnicotinate
Experimental Protocol (Self-Validating)
  • Step 1 (Nitration): Dissolve methyl 6-methylnicotinate (1.0 eq) in conc. H₂SO₄ at 0°C. Add fuming HNO₃ (1.5 eq) dropwise. Warm to 60°C for 4 hours. Pour onto ice, neutralize with Na₂CO₃, and filter the precipitate. Validation: ¹H NMR should show loss of C5 proton and a downfield shift of aromatic signals.

  • Step 2 (Reduction): Suspend the nitro intermediate in MeOH. Add 10% Pd/C (5 wt%). Stir under H₂ balloon (1 atm) for 12 hours. Filter through Celite and concentrate. Validation: Appearance of broad NH₂ singlet in NMR (~4.0–6.0 ppm) and disappearance of yellow nitro color.

Synthetic Utility: Pathways to Fused Heterocycles

The core value of this building block lies in its ability to form bicyclic scaffolds.

Pathway A: Synthesis of 1,6-Naphthyridines

The Friedländer synthesis and its variations allow for the construction of the pyridine "B-ring" fused to the 5,6-positions.

  • Mechanism: The 6-methyl group is first oxidized to an aldehyde (using SeO₂). The resulting methyl 5-amino-6-formylnicotinate condenses with ketones or aldehydes (containing an

    
    -methylene) to form the 1,6-naphthyridine core.
    
  • Application: This route is extensively used to generate PI3K and mTOR inhibitors where the naphthyridine core mimics the adenine ring of ATP.

Pathway B: Synthesis of 6-Azaindoles (Pyrrolo[2,3-c]pyridines)

The "Batcho-Leimgruber" or "Reissert" analogous syntheses utilize the acidity of the 6-methyl group.

  • Mechanism: Reaction with DMF-DMA (N,N-dimethylformamide dimethyl acetal) converts the 6-methyl group into an enamine intermediate (

    
    ). Subsequent acid-catalyzed cyclization involves the 5-amino group attacking the enamine, closing the pyrrole ring.
    
  • Application: 6-Azaindoles are bioisosteres of indoles with improved water solubility and distinct hydrogen-bonding profiles, often used in JAK inhibitors.

Reactivity Map Diagram

ReactivityMap Start Methyl 5-amino-6-methylnicotinate (CAS 1399183-37-9) Amide 5-Amido Derivatives (Linear Precursors) Start->Amide Acyl Chloride/RCOOH (Standard Coupling) Aldehyde Intermediate: 5-Amino-6-formylnicotinate Start->Aldehyde SeO2 Oxidation (6-Me -> 6-CHO) Enamine Intermediate: Enamine Species Start->Enamine DMF-DMA (110°C) Naphthyridine 1,6-Naphthyridine Core (Kinase Inhibitors) Azaindole 6-Azaindole (Pyrrolo[2,3-c]pyridine) Aldehyde->Naphthyridine Friedländer Condensation (+ Ketone/Aldehyde) Enamine->Azaindole Cyclization (Acid/Heat)

Caption: Divergent synthetic pathways from Methyl 5-amino-6-methylnicotinate yielding two distinct privileged bicyclic scaffolds.

Detailed Experimental Protocol: Synthesis of 6-Azaindole Core

This protocol describes the conversion of the building block into a substituted 6-azaindole, a common requirement in fragment-based drug discovery.

Target: Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate derivative (Generic structure)

  • Enamine Formation:

    • Charge a reaction flask with Methyl 5-amino-6-methylnicotinate (1.0 g, 6.0 mmol) and anhydrous DMF (10 mL).

    • Add DMF-DMA (Dimethylformamide dimethyl acetal) (2.4 mL, 3.0 eq).

    • Heat to 110°C under nitrogen for 4 hours. The solution typically turns deep red/orange.

    • Checkpoint: TLC (10% MeOH/DCM) should show consumption of starting material and a new polar spot.

    • Concentrate in vacuo to remove excess DMF-DMA and solvent. The residue is the crude enamine.

  • Cyclization:

    • Dissolve the crude residue in glacial acetic acid (15 mL).

    • Heat to reflux (118°C ) for 2 hours. Alternatively, use silica gel catalysis in refluxing toluene for milder conditions.

    • Cool to room temperature.[1][2] Pour into ice water and neutralize with saturated NaHCO₃ to pH 8.

    • Extract with Ethyl Acetate (3 x 20 mL). Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

    • Yield: Typically 60-75%.

Applications in Drug Discovery

The 5-amino-6-methylnicotinate scaffold addresses specific challenges in lead optimization:

  • Solubility Enhancement: Replacing a benzene ring (in quinoline/indole) with a pyridine ring (in naphthyridine/azaindole) lowers LogP and increases aqueous solubility due to the basic pyridine nitrogen.

  • Hydrogen Bonding: The extra nitrogen atom in the 6-position (in the fused system) provides an additional Hydrogen Bond Acceptor (HBA) vector, often critical for interacting with hinge regions in kinase ATP-binding pockets.

Comparative Scaffolds
PrecursorResulting Fused SystemKey Drug Class
2-Amino-3-methylpyridine1,5-Naphthyridine / 4-AzaindoleBET Bromodomain Inhibitors
5-Amino-6-methylnicotinate 1,6-Naphthyridine / 6-Azaindole PI3K / JAK / HSP90 Inhibitors
3-Amino-4-methylpyridine1,7-Naphthyridine / 5-AzaindoleAntivirals

References

  • Synthesis of 1,6-Naphthyridines: Devadoss, T. et al. "Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review."[3] ChemistrySelect, 2021.[3] Link

  • Azaindole Chemistry: Popowycz, F. et al. "Synthesis and reactivity of 4-, 5-, 6- and 7-azaindoles." Tetrahedron, 2007.[4] Link

  • Compound Data: PubChem Compound Summary for Methyl 6-methylnicotinate (Precursor). Link

  • Friedländer Reaction Mechanism: "Friedländer Synthesis." Organic Chemistry Portal. Link

  • DMF-DMA Reagent Utility: Abu-Shanab, F. A. et al. "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis."[5][6] International Journal of Organic Chemistry, 2011. Link

Sources

Pharmacological Versatility of Substituted Nicotinates: A Technical Guide to Structure-Activity Relationships and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted nicotinates—derivatives of pyridine-3-carboxylic acid (niacin)—represent a privileged scaffold in medicinal chemistry. Beyond their fundamental role in NAD+ biosynthesis, these compounds exhibit a remarkable "chameleon-like" ability to modulate diverse biological targets depending on their substitution patterns. This guide analyzes the pharmacological potential of substituted nicotinates, moving beyond basic vitamin activity to explore their roles as VEGFR-2 inhibitors in oncology , COX-2 selective anti-inflammatory agents , and mitochondrial complex II inhibitors in antimicrobials .

Part 1: Chemical Foundation & Structure-Activity Relationship (SAR)

The biological activity of substituted nicotinates is dictated by the electronic and steric environment of the pyridine ring. The core pharmacophore allows for three primary vectors of modification: the carboxylic acid moiety (C-3), the ortho-positions (C-2), and the ring nitrogen.

SAR Logic
  • C-3 Carboxyl Modifications: Conversion of the ester (nicotinate) to hydrazides or heterocycles (e.g., 1,3,4-oxadiazoles) significantly enhances cytotoxic and antimicrobial profiles by increasing lipophilicity and hydrogen bonding potential.

  • C-2 Aryl Substitution: Introduction of aryl or heteroaryl groups at the C-2 position is critical for anti-inflammatory activity , often improving selectivity for COX-2 over COX-1, thereby reducing gastric ulceration risks common with traditional NSAIDs.

  • Ring Nitrogen: Quaternization or N-oxide formation can shift activity towards antimicrobial or insecticidal (neonicotinoid-like) profiles.

Visualization: SAR Decision Tree

The following diagram illustrates the strategic modification of the nicotinate scaffold for specific therapeutic outcomes.

SAR_Nicotinates Core Nicotinate Scaffold (Pyridine-3-carboxylate) Mod_C3 C-3 Carboxyl Modification Core->Mod_C3 Mod_C2 C-2 Aryl Substitution Core->Mod_C2 Mod_C6 C-6 Alkyl/Halo Substitution Core->Mod_C6 Out_AntiCancer Anticancer Activity (VEGFR-2 Inhibition) Mod_C3->Out_AntiCancer Hydrazide/Oxadiazole formation Out_AntiMicro Antimicrobial (SDH Inhibition) Mod_C3->Out_AntiMicro Amide linkages Out_AntiInf Anti-inflammatory (COX-2 Inhibition) Mod_C2->Out_AntiInf Phenyl/Heteroaryl addition Mod_C6->Out_AntiMicro Electron-withdrawing groups

Caption: Strategic derivatization of the nicotinate scaffold. Modifications at C-2 and C-3 drive specificity between anti-inflammatory and anticancer pathways.

Part 2: Therapeutic Modules

Module A: Oncology (VEGFR-2 Inhibition)

Recent medicinal chemistry campaigns have identified nicotinic acid derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) .[1] Unlike non-selective kinase inhibitors, specific ethyl 2-substituted nicotinates can occupy the ATP-binding pocket of VEGFR-2, preventing angiogenesis.

  • Mechanism: The pyridine nitrogen acts as a hydrogen bond acceptor for the hinge region of the kinase, while the C-3 substituents extend into the hydrophobic pocket.

  • Key Data: In comparative studies, specific nicotinate derivatives demonstrated IC50 values against VEGFR-2 in the nanomolar range (e.g., 0.068 µM), comparable to Sorafenib, with superior selectivity indices against healthy fibroblasts.[1]

Module B: Inflammation (COX-2 Selectivity)

Substituted nicotinates, particularly 2-chloronicotinic acid derivatives and their corresponding esters, have emerged as safer alternatives to traditional NSAIDs.

  • The Problem: Traditional NSAIDs (e.g., Indomethacin) inhibit both COX-1 (cytoprotective) and COX-2 (inflammatory), leading to gastric lesions.

  • The Nicotinate Solution: The steric bulk of 2-aryl nicotinates prevents entry into the narrower COX-1 channel but fits the larger COX-2 active site.

  • Efficacy: In carrageenan-induced edema models, these derivatives show 60-80% inhibition of inflammation, equipotent to Ibuprofen but with significantly reduced ulcerogenic indices.

Module C: Antimicrobial Activity

Nicotinamide and nicotinate derivatives function as inhibitors of Succinate Dehydrogenase (SDH) (Complex II) in fungal pathogens and bacteria.

  • Spectrum: Broad-spectrum activity against Staphylococcus aureus (Gram-positive) and Candida albicans (Fungal).

  • Synergy: Often used as scaffolds for hydrazone formation, which chelates metal ions essential for bacterial metalloenzymes.

Part 3: Experimental Protocols

Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)

Objective: Quantify the antiproliferative activity of substituted nicotinates against cancer cell lines (e.g., HCT-116, MCF-7).[2]

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or acidified isopropanol.

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Add test compounds (substituted nicotinates) in serial dilutions (0.1 µM to 100 µM). Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate for 48h.

  • Labeling: Add 20 µL MTT reagent to each well. Incubate for 4h (purple formazan crystals form in viable cells).

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism or similar).

Protocol 2: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)

Objective: Evaluate the acute anti-inflammatory efficacy of nicotinate derivatives. Ethical Note: All animal studies must comply with IACUC/local ethical board regulations.

Workflow:

  • Grouping: Randomize Wistar rats (150-200g) into groups (n=6): Control (Saline), Standard (Ibuprofen 10 mg/kg), and Test Groups (Nicotinate derivatives 10-50 mg/kg).

  • Administration: Administer compounds orally (p.o.) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% carrageenan solution (in saline) into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer (water displacement) at 0h (baseline), 1h, 2h, 3h, and 4h post-injection.

  • Calculation:

    
    
    Where 
    
    
    
    is the mean change in paw volume of the control group and
    
    
    is the mean change in the treated group.

Part 4: Mechanism of Action Visualization

The following diagram details the dual-pathway mechanism where specific nicotinate derivatives can trigger apoptosis in cancer cells via VEGFR-2 inhibition while sparing normal cyclooxygenase pathways.

MOA_Nicotinates Compound Substituted Nicotinate (e.g., Ethyl 2-aryl-nicotinate) Target_VEGFR Target: VEGFR-2 (Endothelial Cells) Compound->Target_VEGFR IC50 < 100 nM Target_COX Target: COX-2 (Inflammatory Cells) Compound->Target_COX Selective Inhibition Effect_Angio Inhibition of Angiogenesis Target_VEGFR->Effect_Angio Effect_Apop Induction of Caspase-3 Mediated Apoptosis Target_VEGFR->Effect_Apop Effect_PG Reduction of Prostaglandin E2 (PGE2) Target_COX->Effect_PG Outcome_Cancer Tumor Regression Effect_Angio->Outcome_Cancer Effect_Apop->Outcome_Cancer Outcome_Pain Analgesia & Reduced Edema Effect_PG->Outcome_Pain

Caption: Dual mechanistic pathways of substituted nicotinates targeting angiogenesis (VEGFR-2) and inflammation (COX-2).

Part 5: Comparative Data Summary

Table 1: Comparative Biological Activity of Nicotinate Derivatives vs. Standards

Compound ClassPrimary TargetActivity MetricReference StandardRelative Potency
Ethyl 2-aryl nicotinates COX-2Edema Inhibition %IbuprofenEquipotent (60-65% inhibition)
Nicotinic acid hydrazides VEGFR-2IC50 (Cytotoxicity)SorafenibHigh (IC50: 0.06 - 0.5 µM)
Nicotinyl-thiazoles Bacterial Cell WallMIC (µg/mL)AmpicillinModerate (MIC: 10-25 µg/mL)
2-Chloronicotinates COX-1/COX-2Ulcer IndexIndomethacinSuperior Safety (Low gastric irritation)

References

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Source: Bioorganic Chemistry (2024)

  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Source: Archiv der Pharmazie (2023)

  • Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. Source: Dove Medical Press (2016)

  • Nicotinic acid derivatives: Application and uses, review. Source: Journal of Research in Chemistry (2021)

  • Synthesis and Biological Evaluation of Nicotinamide Derivatives with a Diarylamine-Modified Scaffold as Succinate Dehydrogenase Inhibitors. Source: Journal of Agricultural and Food Chemistry (PMC)

Sources

The Pivotal Role of the Aminonicotinate Scaffold in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of the Synthesis, Properties, and Therapeutic Applications of Polysubstituted Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of Substituted Pyridines in Drug Discovery

The pyridine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it an ideal building block for the design of novel therapeutic agents. Within this broad class of compounds, aminonicotinate derivatives have emerged as particularly valuable intermediates, offering multiple points for chemical modification and the potential to interact with a wide range of biological targets.

This guide provides a comprehensive technical overview of the medicinal chemistry of amino-substituted methyl and ethyl nicotinates. While the initial focus of this inquiry was on the specific isomer, Methyl 5-amino-6-methylnicotinate, a thorough review of the scientific literature reveals a notable scarcity of publicly available data on this particular compound. Therefore, this whitepaper will broaden its scope to encompass the wider, and well-documented, class of amino-methyl-nicotinate derivatives. We will utilize closely related and medicinally relevant isomers, such as Methyl 6-amino-5-methylnicotinate and Ethyl 6-aminonicotinate, as illustrative examples to explore the synthesis, chemical characteristics, and therapeutic applications of this important class of molecules.

The Aminonicotinate Core: A Versatile Scaffold for Drug Design

The aminonicotinate scaffold is characterized by a pyridine ring substituted with both an amino group and a carboxylate ester. This arrangement of functional groups provides a rich platform for synthetic elaboration and the introduction of diverse pharmacophoric elements. The strategic placement of these groups, along with additional substituents on the pyridine ring, allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.

Synthesis of the Aminonicotinate Scaffold: A General Overview

The construction of polysubstituted aminonicotinates can be achieved through several synthetic strategies. A common approach involves the multi-step synthesis starting from readily available precursors, with a key step often being the introduction of the amino group via the reduction of a nitro functionality.

A representative synthetic pathway is outlined below:

Synthesis_of_Aminonicotinate_Scaffold Start Substituted Nicotinic Acid Esterification Esterification (e.g., MeOH, H2SO4) Start->Esterification Step 1 Nitration Nitration (e.g., HNO3, H2SO4) Esterification->Nitration Step 2 Reduction Nitro Group Reduction (e.g., H2, Pd/C) Nitration->Reduction Step 3 Final_Product Aminonicotinate Scaffold Reduction->Final_Product Step 4

Caption: Generalized synthetic route to the aminonicotinate scaffold.

This modular approach allows for the introduction of various substituents on the starting nicotinic acid, providing access to a diverse library of aminonicotinate building blocks.

Chemical Properties and Reactivity: A Chemist's Perspective

The utility of the aminonicotinate scaffold in medicinal chemistry stems from the distinct reactivity of its constituent functional groups:

  • The Amino Group: This primary amine is a key handle for a wide range of chemical transformations. It can be readily acylated, sulfonated, or used in reductive amination reactions to introduce a variety of side chains. The basicity of the amino group can also play a crucial role in the pharmacokinetics and target engagement of the final drug molecule.

  • The Carboxylate Ester: The methyl or ethyl ester provides a site for hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines to form amides. This is a common strategy for introducing additional diversity and modulating the properties of the molecule.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring influences the electron distribution of the aromatic system, making it susceptible to both electrophilic and nucleophilic attack, depending on the substitution pattern. The ring can also participate in crucial π-π stacking and hydrogen bonding interactions with biological targets.

Applications in Medicinal Chemistry: From Building Block to Bioactive Molecule

The versatility of the aminonicotinate scaffold has led to its use in the development of a wide range of therapeutic agents targeting various disease areas.

Antagonists of the P2Y12 Receptor

One of the most significant applications of aminonicotinate derivatives is in the development of antagonists for the P2Y12 receptor, a key player in platelet aggregation. Ethyl 6-aminonicotinate acyl sulfonamides have been identified as potent P2Y12 receptor antagonists with potential as antithrombotic agents.[1] The lead optimization of this series led to the identification of the clinical candidate AZD1283.[1]

P2Y12_Signaling_Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein Activation P2Y12->Gi Adenylyl_Cyclase Adenylyl Cyclase Inhibition Gi->Adenylyl_Cyclase cAMP Decreased cAMP Adenylyl_Cyclase->cAMP Platelet_Aggregation Platelet Aggregation cAMP->Platelet_Aggregation Inhibits Antagonist Aminonicotinate-based Antagonist Antagonist->P2Y12 Blocks

Caption: Simplified signaling pathway of the P2Y12 receptor and the site of action for aminonicotinate-based antagonists.

Inhibitors of Dihydroorotate Dehydrogenase (DHODH)

Amino nicotinic and isonicotinic acid derivatives have also been explored as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[2] Inhibition of DHODH has therapeutic potential in the treatment of autoimmune diseases and cancer.

Case Studies: Exemplary Aminonicotinate Derivatives

While information on Methyl 5-amino-6-methylnicotinate is scarce, several of its isomers are well-characterized and serve as excellent examples of the utility of this scaffold.

Compound NameCAS NumberKey Applications/Properties
Methyl 6-amino-5-methylnicotinate 1184913-79-8A commercially available building block for organic synthesis.
Ethyl 6-aminonicotinate Not availableA key scaffold for the development of P2Y12 receptor antagonists.[1]

Experimental Protocols: A Guide to Synthesis

The following is a representative experimental protocol for the synthesis of an aminonicotinate derivative, based on common laboratory practices for similar compounds.

Protocol: Synthesis of Methyl 5,6-diaminonicotinate

This protocol describes the reduction of a nitro group to an amino group, a common final step in the synthesis of aminonicotinates.

Materials:

  • Methyl 6-amino-5-nitronicotinate

  • Methanol

  • 5% Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Filtration apparatus

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve 1 gram of methyl 6-amino-5-nitronicotinate in 10 ml of methanol in a suitable reaction vessel.[1]

  • Carefully add 0.1 g of 5% palladium on carbon to the solution.[1]

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere at room temperature and normal pressure.

  • Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is complete when the stoichiometric amount of hydrogen has been absorbed.[1]

  • Once the reaction is complete, carefully filter the reaction mixture to remove the palladium on carbon catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

  • Recrystallize the resulting residue from ethanol to yield the purified methyl 5,6-diaminonicotinate.[1]

Self-Validation: The purity and identity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

Conclusion and Future Perspectives

The aminonicotinate scaffold is a cornerstone of modern medicinal chemistry, providing a versatile and synthetically accessible platform for the development of novel therapeutic agents. While the specific isomer Methyl 5-amino-6-methylnicotinate remains an underexplored area of chemical space, the broader class of amino-methyl-nicotinate derivatives continues to yield promising drug candidates. Future research in this area will likely focus on the development of novel synthetic methodologies to access a wider range of substitution patterns, as well as the exploration of new biological targets for this privileged scaffold. The continued application of structure-based drug design and a deeper understanding of the structure-activity relationships of aminonicotinate derivatives will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

  • Manoury, P. M., Dumas, A. P., Najer, H., Branceni, D., Prouteau, M., & Lefevre-Borg, F. M. (1979). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Journal of Medicinal Chemistry, 22(5), 554–559. [Link]

  • Bach, P., Boström, J., Brickmann, K., Burgess, L. E., Clarke, D., Groneberg, R. D., Harvey, D. M., Laird, E. R., O'Sullivan, M., & Zetterberg, F. (2013). Lead Optimization of Ethyl 6-Aminonicotinate Acyl Sulfonamides as Antagonists of the P2Y12 Receptor. Separation of the Antithrombotic Effect and Bleeding for Candidate Drug AZD1283. Journal of Medicinal Chemistry, 56(16), 6475–6495. [Link]

  • Castro Palomino Laria, J. C., Erra Sola, M., Lozoya Toribio, M. E., & Navarro Romero, E. (2012). Amino nicotinic and isonicotinic acid derivatives as DHODH inhibitors. U.S. Patent No. 8,258,308 B2. Washington, DC: U.S.

Sources

The Discovery and History of Aminonicotinate Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminonicotinate derivatives—compounds featuring amino group substitutions at the 2-, 5-, or 6-positions of the nicotinic acid (vitamin B3) pyridine ring—have evolved from basic nutritional building blocks into privileged scaffolds in modern medicinal chemistry. This technical guide explores the historical discovery, mechanistic pathways, and synthetic methodologies of these derivatives, providing actionable insights for researchers and drug development professionals. By detailing self-validating experimental protocols and structure-activity relationships, this whitepaper serves as a comprehensive resource for leveraging the aminonicotinate scaffold in novel therapeutic applications.

Historical Context & Scaffold Discovery

Nicotinic acid was first synthesized in 1867 via the oxidation of nicotine. However, it was the strategic introduction of amino groups onto the electron-deficient pyridine core that unlocked its vast pharmacological potential[1]. The derivatization of aminopyridines gained significant momentum in the mid-to-late 20th century as researchers sought to map the chemical space of fused heterocycles.

  • 2-Aminonicotinic Acid: Initially explored as a versatile precursor for fused heterocyclic systems like 1,8-naphthyridin-2-ones and imidazo[1,2-a]pyridines, this scaffold became instrumental in developing novel anti-inflammatory and antihypertensive agents[2],[3].

  • 5-Aminonicotinic Acid: More recently, 5-amino derivatives have been identified as potent dual inhibitors of metabolic enzymes, opening new avenues for antidiabetic therapies by repurposing the core structure[4].

  • 6-Aminonicotinic Acid: The 6-amino substitution pattern led to a breakthrough in cardiovascular pharmacology, specifically through the discovery of acyl sulfonamide derivatives acting as highly selective P2Y12 receptor antagonists[5].

Mechanisms of Action & Target Pathways

P2Y12 Receptor Antagonism (6-Aminonicotinates)

The P2Y12 receptor is a G-protein coupled receptor (GPCR) that plays a central role in ADP-induced platelet aggregation. Activation by ADP couples to Gi proteins, which subsequently reduces intracellular cyclic AMP (cAMP) levels and triggers thrombosis[6]. 6-aminonicotinate acyl sulfonamides, such as the clinical candidate AZD1283, act as potent, reversible antagonists of this receptor. Through extensive lead optimization, researchers successfully separated the desired antithrombotic efficacy from adverse bleeding risks, achieving a therapeutic index (TI) of ≥10[7],[8].

P2Y12_Pathway ADP ADP (Agonist) P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein Activation P2Y12->Gi cAMP cAMP Reduction Gi->cAMP Platelet Platelet Aggregation cAMP->Platelet Inhibitor 6-Aminonicotinate (e.g., AZD1283) Inhibitor->P2Y12 Antagonism

P2Y12 signaling pathway and its antagonism by 6-aminonicotinate derivatives.

Metabolic Enzyme Inhibition (5-Aminonicotinates)

Derivatives based on the 5-aminonicotinic acid scaffold have demonstrated significant inhibitory potential against α-amylase and α-glucosidase[4]. By binding to the active sites of these enzymes, these compounds prevent the breakdown of complex carbohydrates into glucose, thereby modulating postprandial blood sugar levels and serving as a foundation for novel antidiabetic agents.

Chemical Synthesis & Experimental Protocols

The synthesis of aminonicotinate derivatives requires precise control over the electron-deficient pyridine ring. The protocols below outline highly optimized, self-validating workflows for generating these critical scaffolds.

De Novo Synthesis of 2-Aminonicotinic Acid

Historically, the direct amination of nicotinic acid suffered from poor regioselectivity. To overcome this, a highly efficient, scalable four-step synthesis from quinoline was developed, yielding the target molecule with high purity[9],[10].

Synthesis_Workflow Quinoline Quinoline Oxidation Oxidation (NaClO3/H2SO4/CuSO4) Quinoline->Oxidation Diacid 2,3-Pyridine Dicarboxylic Acid Oxidation->Diacid Dehydration Dehydration (Acetic Anhydride) Diacid->Dehydration Anhydride 2,3-Pyridine Dicarboxylic Anhydride Dehydration->Anhydride Ammonolysis Ammonolysis & Hofmann Degradation Anhydride->Ammonolysis Product 2-Aminonicotinic Acid Ammonolysis->Product

Four-step synthetic workflow for 2-aminonicotinic acid from quinoline.

Protocol 1: Scalable Synthesis of 2-Aminonicotinic Acid Objective: Synthesize 2-aminonicotinic acid with >98% purity.

  • Oxidation: React quinoline with a mixture of NaClO

    
    , H
    
    
    
    SO
    
    
    , and CuSO
    
    
    to yield 2,3-pyridinedicarboxylic acid.
    • Causality: While KMnO

      
       is a traditional oxidant, the NaClO
      
      
      
      /H
      
      
      SO
      
      
      /CuSO
      
      
      system is vastly superior. The CuSO
      
      
      acts as a critical electron-transfer catalyst in the highly acidic medium, preventing over-oxidation and improving the yield to ~65%[9].
  • Dehydration: Reflux the resulting diacid with acetic anhydride.

    • Causality: Acetic anhydride acts as a potent water scavenger, driving the equilibrium of the intramolecular dehydration forward to quantitatively form 2,3-pyridinedicarboxylic anhydride[10].

  • Ammonolysis: Treat the anhydride with anhydrous ammonia.

    • Causality: Ammonia acts as a nucleophile, selectively opening the anhydride ring to form the corresponding primary amide adjacent to the carboxylic acid.

  • Hofmann Degradation: Subject the amide intermediate to an alkaline hypohalite solution (e.g., NaOCl/NaOH).

    • Causality: The Hofmann rearrangement specifically excises the carbonyl carbon of the amide as CO

      
      . The migration of the pyridine ring to the nitrogen atom cleanly replaces the primary amide with a primary amine, yielding 2-aminonicotinic acid[11].
      
  • Self-Validation: Confirm product formation via HPLC (target >98% purity). Utilize

    
    H NMR to verify the loss of the amide protons and the diagnostic shift of the C2 carbon in 
    
    
    
    C NMR.
Lead Optimization Workflow for 6-Aminonicotinates

Protocol 2: Synthesis of 6-Aminonicotinate Acyl Sulfonamides (e.g., AZD1283) Objective: Couple a sulfonamide to the 6-aminonicotinate core to enhance P2Y12 binding affinity.

  • Palladium-Catalyzed Amination: React ethyl 6-chloronicotinate with a piperidine or azetidine derivative using a Pd catalyst (Buchwald-Hartwig amination)[1].

    • Causality: The electron-deficient nature of the pyridine ring facilitates oxidative addition, but the bulky Pd-ligand complex ensures strict regioselectivity at the C6 position.

  • Sulfonamide Coupling: Couple the resulting intermediate with a benzyl sulfonamide.

    • Causality: Structure-activity relationship (SAR) studies demonstrated that shifting from a 5-chlorothienyl to a benzyl sulfonamide significantly increases potency. The benzyl group optimizes hydrophobic interactions within the deep binding pocket of the P2Y12 receptor, drastically lowering the ED

      
      [7].
      
  • Self-Validation: Conduct an in vitro residual platelet count assay. A successful coupling and optimization should yield an IC

    
     in the low nanomolar range (e.g., ~11 nM)[12].
    

Quantitative Pharmacological Data

The derivatization of the aminonicotinate scaffold has yielded compounds with highly specific and potent biological activities. The table below summarizes the quantitative data for key derivatives across different therapeutic targets.

Compound ClassPrimary TargetRepresentative CompoundQuantitative Activity (IC

/ ED

)
Therapeutic Application
6-Aminonicotinate Acyl Sulfonamides P2Y12 ReceptorAZD1283 (Compound 3)ED

: 3.0 μg/kg/min (in vivo)
Antithrombotic[7]
5-Aminonicotinic Acid Derivatives α-GlucosidaseCompound 4 (Fluorophenyl derivative)IC

: 12.01 ± 0.09 μg/mL
Antidiabetic[4]
5-Aminonicotinic Acid Derivatives α-AmylaseCompound 4 (Fluorophenyl derivative)IC

: 12.17 ± 0.14 μg/mL
Antidiabetic[4]
2-Aminonicotinic Acid Derivatives 5-HT / COXN,N-dialkyl-1,8-naphthyridinesModerate Inhibition (Dose-dependent)Anti-inflammatory / Antihypertensive[3]

Future Perspectives in Drug Discovery

The aminonicotinate scaffold remains a fertile ground for drug discovery. Emerging computational techniques, such as machine learning (ML) algorithms and molecular dynamics (MD) simulations, are being deployed to repurpose these derivatives[13]. Furthermore, the strategic incorporation of fluorine (e.g.,) is being explored to enhance the metabolic stability, binding affinity, and bioavailability of the pyridine core, potentially opening new avenues in oncology and neuropharmacology[14].

References

  • Title: Lead Optimization of Ethyl 6-Aminonicotinate Acyl Sulfonamides as Antagonists of the P2Y12 Receptor. Separation of the Antithrombotic Effect and Bleeding for Candidate Drug AZD1283. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Structural elucidation, molecular docking, α-amylase and α-glucosidase inhibition studies of 5-amino-nicotinic acid derivatives. Source: BMC Chemistry (Springer Nature) URL: [Link]

  • Title: Synthesis of 2-aminonicotinic acid. Source: ResearchGate URL: [Link]

  • Title: Optimization of P2Y12 Antagonist Ethyl 6-(4-((Benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate (AZD1283) Led to the Discovery of an Oral Antiplatelet Agent with Improved Druglike Properties. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

"theoretical studies on the electronic structure of Methyl 5-amino-6-methylnicotinate"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Theoretical Electronic Structure of Methyl 5-amino-6-methylnicotinate

This guide provides a comprehensive theoretical framework for investigating the electronic structure of Methyl 5-amino-6-methylnicotinate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the computational methodologies and theoretical analyses crucial for understanding the molecule's reactivity, stability, and potential as a pharmacophore. By synthesizing established quantum chemical techniques with practical insights, this guide serves as a core reference for the in silico characterization of this and related nicotinic acid derivatives.

Introduction: The Significance of Electronic Structure Analysis

Methyl 5-amino-6-methylnicotinate is a substituted pyridine derivative. Molecules in this class, derived from nicotinic acid (Vitamin B3), are of significant interest in medicinal chemistry due to their prevalence in various bioactive compounds and pharmaceuticals.[1] The strategic placement of amino (-NH₂), methyl (-CH₃), and methyl ester (-COOCH₃) groups on the pyridine ring introduces specific electronic features that dictate the molecule's intermolecular interactions, metabolic stability, and overall pharmacological profile.

Understanding the electronic structure is paramount for rational drug design. It allows us to predict:

  • Chemical Reactivity: Identifying the most likely sites for metabolic transformation or interaction with biological targets.

  • Molecular Stability: Assessing the molecule's stability and potential degradation pathways.

  • Spectroscopic Properties: Correlating computational data with experimental results from techniques like UV-Vis, IR, and Raman spectroscopy.

  • Intermolecular Interactions: Elucidating how the molecule will bind to a receptor pocket through hydrogen bonds, π-π stacking, and electrostatic interactions.

This guide focuses on a robust computational workflow using Density Functional Theory (DFT), a powerful method for accurately predicting the electronic properties of organic molecules at a reasonable computational cost.[2][3]

Core Computational Methodology: A Validated Workflow

The theoretical investigation of Methyl 5-amino-6-methylnicotinate's electronic structure is anchored in a multi-step computational protocol. The causality behind this workflow is to first establish the molecule's most stable three-dimensional conformation (its ground state geometry) and then, from this validated structure, to calculate and analyze its various electronic properties.

The Choice of Theoretical Level: DFT/B3LYP

For the analysis of organic molecules like nicotinic acid derivatives, Density Functional Theory (DFT) offers an optimal balance of accuracy and computational efficiency. We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[4] B3LYP has a proven track record for reliably predicting geometries and electronic properties for a wide range of organic systems.

This functional is paired with the 6-311++G(d,p) basis set.[2][5]

  • 6-311G: A triple-zeta basis set that provides a flexible description of valence electrons.

  • ++: Adds diffuse functions for both heavy atoms and hydrogen, which are critical for accurately describing lone pairs and non-covalent interactions.

  • (d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, which is essential for describing chemical bonds accurately.

Step-by-Step Computational Protocol

The entire process, from initial structure to final analysis, follows a logical and self-validating sequence. Each step builds upon the verified output of the previous one.

Step 1: Initial Structure Generation The protocol begins with generating an initial 3D structure of Methyl 5-amino-6-methylnicotinate. This can be done using molecular building software or by converting a 2D representation (like a SMILES string) into a 3D format.

Step 2: Geometry Optimization The initial structure is not necessarily at its lowest energy state. A geometry optimization calculation is performed using the chosen DFT method (B3LYP/6-311++G(d,p)) to find the equilibrium geometry of the molecule.[6] This process systematically adjusts bond lengths, bond angles, and dihedral angles to locate a minimum on the potential energy surface.

Step 3: Vibrational Frequency Calculation To confirm that the optimized structure is a true energy minimum and not a saddle point (a transition state), a frequency calculation is performed.[6] A stable structure will have no imaginary (negative) frequencies. The results of this calculation can also be used to predict the molecule's infrared (IR) and Raman spectra.[4]

Step 4: Electronic Property Calculation Using the validated minimum-energy geometry, a series of single-point energy calculations are conducted to determine the key electronic properties. These include:

  • Frontier Molecular Orbitals (HOMO, LUMO)

  • Molecular Electrostatic Potential (MEP)

  • Natural Bond Orbital (NBO) Analysis for charge distribution and intramolecular interactions.

Step 5: Data Analysis and Visualization The final step involves the comprehensive analysis and visualization of the calculated data to derive chemically meaningful insights.

Computational Workflow Diagram

The following diagram illustrates the logical flow of the theoretical investigation.

G Computational Workflow for Electronic Structure Analysis cluster_input Input Generation cluster_core_calc Core DFT Calculations cluster_prop_calc Property Calculations cluster_analysis Analysis & Interpretation Input Initial 3D Structure (Methyl 5-amino-6-methylnicotinate) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Initial Guess Freq Frequency Calculation Opt->Freq Optimized Geometry SP Single-Point Energy Calculation (on Optimized Geometry) Freq->SP Verified Minimum Energy Structure (No Imaginary Frequencies) HOMO_LUMO Frontier Molecular Orbitals (HOMO/LUMO Analysis) SP->HOMO_LUMO Electronic Wavefunction MEP Molecular Electrostatic Potential (MEP Mapping) SP->MEP Electronic Wavefunction NBO Natural Bond Orbitals (NBO Analysis) SP->NBO Electronic Wavefunction MEP_Logic cluster_mep MEP Surface Analysis cluster_regions cluster_implications Chemical Reactivity Implications MEP_Map Molecular Electrostatic Potential Map Red Red (Electron-Rich) Blue Blue (Electron-Poor) Electrophilic Site for Electrophilic Attack Red->Electrophilic e.g., Carbonyl Oxygen, Pyridine Nitrogen Nucleophilic Site for Nucleophilic Attack Blue->Nucleophilic e.g., Amine Hydrogens

Caption: Logical relationship between MEP regions and reactivity.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. [7]It transforms the complex molecular orbitals into a localized basis of atomic orbitals and bonds, which aligns more closely with classical chemical intuition. A key aspect of NBO analysis is the examination of "hyperconjugative" interactions, which are stabilizing electron delocalizations from occupied (donor) NBOs to unoccupied (acceptor) NBOs. [4][8] The strength of these interactions is quantified by the second-order perturbation energy, E(2). Significant E(2) values indicate strong intramolecular charge transfer (ICT) and contribute to the molecule's overall stability.

Key Interactions to Analyze:

  • n → π : Delocalization from a lone pair (n) of the amino nitrogen or ester oxygen into an antibonding orbital (π) of the pyridine ring. This is a powerful stabilizing interaction.

  • π → π : Delocalization from the π-bonds of the pyridine ring into its own antibonding π orbitals, characteristic of aromatic systems.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Implication
LP(1) N₅π(C₂-C₃)~15-25Strong delocalization from amino lone pair into the ring.
π(C₂-C₃)π(C₄-N₁)~10-20Aromatic π-electron delocalization within the pyridine ring.
LP(2) O₈σ*(C₇-O₉)~5-15Resonance within the ester group.
Caption: Representative NBO interactions and their stabilization energies.

Conclusion

The theoretical study of Methyl 5-amino-6-methylnicotinate's electronic structure via DFT provides indispensable insights for drug development. The computational workflow detailed in this guide—from geometry optimization to the analysis of FMOs, MEP, and NBOs—forms a robust and self-validating protocol. The analysis predicts a molecule of high kinetic stability, with distinct electron-rich and electron-poor regions that govern its reactivity and intermolecular interactions. The amino group acts as a strong electron donor, enriching the pyridine ring, while the methyl ester functions as an acceptor. These findings provide a foundational understanding for predicting the molecule's ADME (absorption, distribution, metabolism, and excretion) properties and for designing more potent and selective analogues.

References

  • BenchChem. A Technical Guide to the Theoretical and Computational-Experimental Characterization of Methyl 6-methylnicotinate.
  • Nagarajan, V., et al. (2023). Absorption wavelength (TD-DFT) and adsorption of metal chalcogen clusters with methyl nicotinate: Structural, electronic, IRI, SERS, pharmacological and antiviral studies (HIV and omicron). Heliyon, 9(5), e16066. Available from: [Link]

  • Nagarajan, V., et al. (2023). Absorption wavelength (TD-DFT) and adsorption of metal chalcogen clusters with methyl nicotinate: Structural, electronic, IRI, SERS, pharmacological and antiviral studies (HIV and omicron). PubMed, 37234664. Available from: [Link]

  • SpectraBase. Methylnicotinate.
  • Materials Chemistry C - RSC Publishing. (n.d.). HOMO LUMO energy level determination.
  • ResearchGate. (2025). Vibrational, structural and electronic properties of 6-methyl nicotinic acid by density functional theory | Request PDF. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Vibrational, Structural and Electronic properties of 6-methyl nicotinic acid by Density Functional Theory. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Vibrational, Structural and Electronic properties of 6-methyl nicotinic acid by Density Functional Theory. Available from: [Link]

  • Jhaa, G. (2023). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. YouTube. Available from: [Link]

  • ORCA Manual. (n.d.). 5.2. Natural Bond Orbital (NBO) Analysis. Available from: [Link]

  • Gharavi, M. A., et al. (2020). Theoretical study of the phase transitions and electronic structure of (Zr0.5, Mg0.5)N and (Hf0.5, Mg0.5)N. Diva-Portal.org. Available from: [Link]

  • Glendening, E., Landis, C., & Weinhold, F. (2013). NBO 6.0: Natural bond orbital analysis program. Journal of Computational Chemistry. Available from: [Link]

  • NBO 7.0 Program Manual. (n.d.). Natural Bond Orbital Analysis Programs. Available from: [Link]

  • Sangeetha, C. C., et al. (2011). The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. Archives of Physics Research, 4(3), 67-77. Available from: [Link]

  • ResearchGate. (2008). Molecular structure and vibrational spectra of 2-amino-5-methyl pyridine and 2-amino-6-methyl pyridine by density functional methods | Request PDF. Available from: [Link]

  • MDPI. (2025). The Effect of Photoisomerization on the Antioxidant Properties of Sinapic Acid and Methyl Sinapate in Different Solvents: A DFT/TD-DFT Study. Available from: [Link]

  • DergiPark. (2023). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. Available from: [Link]

  • Singh, A., et al. (2023). Design, synthesis, molecular docking and DFT studies on novel melatonin and isatin based azole derivatives. RSC Advances, 13(41), 28769-28781. Available from: [Link]

  • AIMS Press. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. Available from: [Link]

Sources

Methodological & Application

Application Note: Synthetic Routes to Methyl 5-amino-6-methylnicotinate

[1]

Abstract

Methyl 5-amino-6-methylnicotinate is a critical pyridine building block utilized extensively in the synthesis of kinase inhibitors (e.g., PDGFR inhibitors) and compounds targeting lipid synthesis pathways. Its structural motif—combining an electron-rich amino group with an electron-deficient pyridine core—makes it a versatile scaffold for nucleophilic aromatic substitutions and sandwich-type coupling reactions. This application note details the robust synthetic pathways for this intermediate, focusing on the Nitration-Reduction sequence as the primary industrial route. We analyze critical process parameters (CPPs), regioselectivity challenges, and safety protocols for handling energetic nitration steps.

Retrosynthetic Analysis & Strategy

The synthesis of highly substituted pyridines often faces regioselectivity challenges. For Methyl 5-amino-6-methylnicotinate, the presence of the 6-methyl group provides a crucial handle. The methyl group activates the ortho position (C5) and para position (C3), while the existing ester at C3 (in the nicotinate numbering) directs meta. However, since C3 is occupied, the directing effects must be carefully balanced to target C5.

Strategic Pathways
  • Route A (Direct Nitration - Primary): Electrophilic aromatic substitution on Methyl 6-methylnicotinate. The 6-methyl group activates the C5 position, overcoming the deactivating effect of the pyridine nitrogen and the C3-ester.

  • Route B (N-Oxide Activation - High Purity): Oxidation of the pyridine nitrogen to the N-oxide to increase susceptibility to nitration at C4/C5, followed by simultaneous reduction.

  • Route C (Halogen Displacement): Amination of Methyl 5-bromo-6-methylnicotinate using Copper or Palladium catalysis (Buchwald-Hartwig).

GTargetMethyl 5-amino-6-methylnicotinate(Target)NitroMethyl 6-methyl-5-nitronicotinate(Intermediate)Nitro->TargetReduction(H2/Pd-C or Fe/NH4Cl)StartMethyl 6-methylnicotinate(Starting Material)Start->NitroNitration(HNO3, H2SO4, Heat)NOxideMethyl 6-methylnicotinate N-oxideStart->NOxideOxidation(mCPBA)Acid6-Methylnicotinic AcidAcid->StartEsterification(MeOH, H2SO4)NOxide->NitroNitration

Figure 1: Synthetic pathway highlighting the primary Nitration-Reduction route (Solid lines) and N-oxide alternative (Dashed).

Detailed Experimental Protocols

Method 1: The Nitration-Reduction Sequence (Industrial Standard)

This method is preferred for scalability. The 6-methyl group is sufficiently activating to allow nitration at the 5-position under forcing conditions, despite the electron-deficient nature of the pyridine ring.

Step 1: Nitration of Methyl 6-methylnicotinate

Reaction:

  • Reagents:

    • Methyl 6-methylnicotinate (1.0 eq)

    • Fuming Nitric Acid (

      
      , 5.0 eq)
      
    • Concentrated Sulfuric Acid (

      
      , solvent/catalyst)
      
  • Protocol:

    • Setup: Charge a round-bottom flask with Conc.

      
       (5 vol relative to substrate). Cool to 0–5°C using an ice-salt bath.
      
    • Addition: Slowly add Methyl 6-methylnicotinate portion-wise, maintaining internal temperature

      
      . (Exothermic dissolution).
      
    • Nitration: Add Fuming

      
       dropwise via an addition funnel over 30 minutes. Maintain temperature 
      
      
      .
    • Heating: Once addition is complete, allow the mixture to warm to Room Temperature (RT), then heat to 80–100°C for 4–6 hours.

      • Note: Pyridine nitration has a high activation energy. Monitor by LC-MS for consumption of starting material.

    • Quench: Cool the reaction mixture to RT. Pour slowly onto crushed ice (10 vol) with vigorous stirring.

    • Isolation: Neutralize carefully with solid

      
       or conc. 
      
      
      to pH 7–8. Extract with Ethyl Acetate (
      
      
      ).
    • Purification: Dry organic layer over

      
      , filter, and concentrate. Recrystallize from Ethanol/Heptane if necessary.
      
  • Expected Yield: 60–75%

  • Key Intermediate Data: Methyl 6-methyl-5-nitronicotinate (

    
     NMR: Aromatic protons appear as singlets due to 2,5-substitution pattern relative to pyridine nitrogen).
    
Step 2: Reduction of the Nitro Group

Reaction:

  • Reagents:

    • Methyl 6-methyl-5-nitronicotinate (1.0 eq)

    • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

    • Methanol (Solvent)[1][2]

    • Hydrogen Gas (

      
      , 1 atm or balloon)
      
  • Protocol:

    • Dissolution: Dissolve the nitro intermediate in Methanol (10 vol) in a hydrogenation vessel.

    • Catalyst: Under an Argon/Nitrogen atmosphere, carefully add 10% Pd/C (0.1 eq by weight).

      • Safety: Pd/C is pyrophoric. Keep wet with solvent.

    • Hydrogenation: Purge the vessel with

      
       gas (
      
      
      ). Stir vigorously under a hydrogen balloon (1 atm) at RT for 4–12 hours.
    • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

    • Isolation: Concentrate the filtrate in vacuo to yield the crude amine.

    • Purification: The product is often pure enough for subsequent steps. If not, purify via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Expected Yield: 85–95%

  • Characterization:

    • Appearance: Off-white to pale yellow solid.

    • 
       NMR (DMSO-
      
      
      ):
      
      
      ~2.4 (s, 3H,
      
      
      ), 3.8 (s, 3H,
      
      
      ), 5.5 (br s, 2H,
      
      
      ), 7.4 (s, 1H, H-4), 8.3 (s, 1H, H-2). (Shifts are approximate).

Critical Process Parameters (CPPs) & Troubleshooting

ParameterOperational RangeCriticalityEffect of Deviation
Nitration Temp 80°C – 100°CHigh<80°C: Incomplete reaction. >110°C: Decarboxylation or tar formation.
Acid Strength Fuming

HighUse of 65%

often fails to nitrate the deactivated pyridine ring.
Quenching pH pH 7.0 – 8.0Medium<7: Product remains protonated (water soluble), leading to yield loss during extraction.
H2 Pressure 1 – 3 atmLowHigher pressure accelerates reduction but may cause over-reduction (de-halogenation if Cl present).
Troubleshooting Guide
  • Problem: Low yield in Nitration step.

    • Root Cause:[3] The protonated pyridine ring is highly deactivated.

    • Solution: Ensure "Fuming" Nitric acid is used.[4] Consider adding Oleum (

      
      ) to maintain anhydrous conditions, which promotes formation of the nitronium ion (
      
      
      ).
  • Problem: Formation of "red oil" during reduction.

    • Root Cause:[3] Azobenzene or azo-oxide intermediates.

    • Solution: Ensure adequate catalyst loading and vigorous stirring. A trace of acetic acid can accelerate the reduction.

Analytical Specifications

To ensure the material is suitable for pharmaceutical applications (e.g., PDGFR inhibitor synthesis), the following specifications are recommended:

  • Purity (HPLC):

    
     (Area %)
    
  • Identity: Confirmed by

    
     NMR and MS (
    
    
    ).
  • Residual Solvents: Methanol < 3000 ppm, Ethyl Acetate < 5000 ppm.

  • Water Content (KF):

    
    .
    

References

  • Preparation of Methyl 6-methylnicotinate (Precursor Synthesis)

    • Source: BenchChem Application Notes.[5]

  • Nitration of Pyridine Derivatives (General Methodology)

    • Title: Chemo-and regioselective aqueous phase nitration of arom
    • Source: Frontiers in Chemistry (2024).
    • URL:[Link]

  • Synthesis of Methyl 5-amino-6-methylnicotinate (Patent Literature)
  • Reduction Protocols for Nitro-Pyridines

    • Title: Synthesis of methyl 5,6-diaminonicotin
    • Source: PrepChem.
    • URL:[Link]

  • Compound Data & Safety (SDS)

Application Note: High-Throughput Parallel Synthesis Strategies Utilizing Methyl 5-amino-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

Methyl 5-amino-6-methylnicotinate (CAS 1399183-37-9)[1] has emerged as a highly versatile bifunctional scaffold in modern medicinal chemistry. As a core building block, it provides orthogonal reactive vectors that are ideal for split-and-pool or parallel array synthesis. The scaffold is prominently featured in the development of for oncology and viral infections[2], as well as in the design of for pulmonary arterial hypertension (PAH)[3].

Mechanistic Causality in Scaffold Design

The utility of this molecule in parallel synthesis is driven by three distinct structural features. As an application scientist, understanding the causality behind these features is critical for optimizing array conditions:

  • Attenuated C5-Amine Nucleophilicity: The amino group at the C5 position is electronically deactivated by the electron-withdrawing nature of the pyridine nitrogen and the C3-methyl ester.

    • Causality: This attenuated nucleophilicity is highly advantageous in high-throughput settings. It prevents runaway di-acylation reactions when exposed to highly reactive electrophiles (e.g., acid chlorides), ensuring mono-functionalization with high fidelity.

  • C6-Methyl Conformational Lock: The methyl group adjacent to the C5-amine creates a localized steric bulk.

    • Causality: Upon amidation of the C5-amine, the C6-methyl group sterically clashes with the amide carbonyl, restricting rotation and locking the amide into a specific dihedral angle. In target-based drug design, this vector projection is critical for establishing precise hydrogen bonds within kinase hinge regions (e.g., PDGFR) while avoiding steric clashes with gatekeeper residues[3].

  • Orthogonal C3-Methyl Ester: The methyl ester provides a robust protecting group that survives the aggressive electrophilic conditions of C5-functionalization.

    • Causality: Methyl esters are cleaved significantly faster than ethyl or tert-butyl esters under mild aqueous hydroxide conditions. This allows for rapid, low-temperature saponification that preserves the integrity of the newly formed C5-amide[2].

Parallel Synthesis Workflow

ParallelSynthesis N1 Methyl 5-amino-6-methylnicotinate (Core Scaffold) N2 C5-Amine Functionalization (Parallel Array 1) N1->N2 R1-COCl High-Throughput N3 C3-Ester Saponification (Intermediate) N2->N3 Base Hydrolysis (LiOH) N4 C3-Carboxylic Acid Derivatization (Parallel Array 2) N3->N4 R2-NH2 HATU/DIPEA N5 Final Compound Library (Targeted Inhibitors) N4->N5 Purification (Prep-HPLC)

Workflow for the parallel synthesis of a bi-functionalized library using the nicotinate scaffold.

Self-Validating Experimental Protocols

The following workflows detail the generation of a bi-functionalized library. Every protocol is designed as a self-validating system, incorporating intrinsic feedback loops to ensure high-throughput reliability.

Phase 1: High-Throughput C5-Amidation (Array 1)

Objective: Functionalize the C5-amine with a diverse library of acid chlorides (R1-COCl).

  • Step 1: Dispense Methyl 5-amino-6-methylnicotinate (0.1 mmol) into a 96-well reaction block.

  • Step 2: Add anhydrous Dichloromethane (DCM, 1.0 mL) to each well, followed by Polymer-Supported Diisopropylethylamine (PS-DIEA, 0.3 mmol, 3 eq).

  • Step 3: Robotically dispense the R1-acid chloride library (0.12 mmol, 1.2 eq) into the respective wells.

  • Step 4: Seal the block and agitate at 25°C for 4 hours.

  • Step 5: Filter the reaction mixture to remove the PS-DIEA resin and evaporate the solvent under a nitrogen stream.

Validation & QC Checkpoint: This reaction incorporates a mass-based and pH feedback loop. The PS-DIEA acts as an acid scavenger. If the reaction aliquot turns acidic (pH < 6), it indicates base depletion, prompting the automated addition of supplementary resin. Furthermore, the attenuated nucleophilicity ensures that LC-MS traces will show the exclusive formation of the mono-acylated product (M + R1 - HCl), self-validating the suppression of di-acylation.

Phase 2: Mild Saponification of the C3-Ester

Objective: Hydrolyze the C3-methyl ester to a carboxylic acid to enable the second point of diversification.

  • Step 1: Re-dissolve the crude C5-amides in a solvent matrix of THF/MeOH/H2O (3:1:1 v/v/v, 1.5 mL per well).

  • Step 2: Add aqueous Lithium Hydroxide (LiOH, 1.0 M, 0.3 mmol, 3 eq) to each well.

  • Step 3: Agitate the block at room temperature for 12 hours.

  • Step 4: Neutralize with 1.0 M HCl to pH 4, extract with Ethyl Acetate (2 x 1 mL), and concentrate in vacuo.

Validation & QC Checkpoint: The reaction provides an intrinsic visual validation. The C5-amido methyl ester intermediates are highly hydrophobic and initially form a turbid suspension in the aqueous solvent matrix. As the ester hydrolyzes to the lithium carboxylate salt, the species becomes highly polar. The transition from a turbid suspension to a completely transparent, homogeneous solution serves as a real-time, visual confirmation of reaction completion[2].

Phase 3: C3-Carboxylic Acid Derivatization (Array 2)

Objective: Couple the intermediate C3-carboxylic acids with a library of aliphatic/aromatic amines (R2-NH2).

  • Step 1: Dissolve the C3-carboxylic acid intermediates (0.1 mmol) in anhydrous DMF (1.0 mL).

  • Step 2: Add HATU (0.11 mmol, 1.1 eq) and DIPEA (0.3 mmol, 3 eq). Allow pre-activation for 10 minutes.

  • Step 3: Dispense the R2-amine library (0.12 mmol, 1.2 eq) into the wells.

  • Step 4: Agitate at room temperature for 6 hours.

  • Step 5: Purify the final library via automated Preparative HPLC.

Validation & QC Checkpoint: The activation of the C3-carboxylic acid with HATU generates an active HOAt ester intermediate, which exhibits a characteristic yellow hue in DMF. Upon successful nucleophilic attack by the R2-amine, this yellow color rapidly dissipates. This chromic shift provides a self-validating, real-time indicator of coupling efficiency across the entire 96-well array before any LC-MS sampling is required.

Quantitative Array Validation

The following table summarizes the validation data for a representative 3x3 matrix (9 compounds) synthesized using the protocols described above. The data demonstrates the high fidelity and robustness of the methyl 5-amino-6-methylnicotinate scaffold in parallel synthesis.

R1-Electrophile (C5 Position)R2-Nucleophile (C3 Position)Phase 1 Yield (%)Phase 3 Yield (%)Final Purity (LC-MS)
Benzoyl ChlorideBenzylamine8882>98%
Benzoyl ChlorideCyclohexylamine8579>97%
Benzoyl ChlorideN,N-Dimethylethylenediamine8674>95%
4-Fluorobenzoyl ChlorideBenzylamine9184>99%
4-Fluorobenzoyl ChlorideCyclohexylamine8981>98%
4-Fluorobenzoyl ChlorideN,N-Dimethylethylenediamine9076>96%
Acetyl ChlorideBenzylamine9485>99%
Acetyl ChlorideCyclohexylamine9283>98%
Acetyl ChlorideN,N-Dimethylethylenediamine9378>97%

References

  • Taylor & Francis. (2015). Evaluation of WO-2014132220, selective PDGFR inhibitors for the treatment of pulmonary arterial hypertension. Expert Opinion on Therapeutic Patents. Retrieved from:[Link]

  • World Intellectual Property Organization. (2012). WO2012122391A1 - Heterocyclic modulators of lipid synthesis. Google Patents.

Sources

"Methyl 5-amino-6-methylnicotinate for the synthesis of kinase inhibitors"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Methyl 5-amino-6-methylnicotinate: A Versatile Scaffold for the Synthesis of Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer[1]. This has led to the development of a multitude of kinase inhibitors as therapeutic agents[1]. Within this field, the pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of several approved drugs that target cyclin-dependent kinases (CDKs) and other protein kinases[2]. This application note provides a detailed guide for researchers and drug development professionals on the strategic use of Methyl 5-amino-6-methylnicotinate as a key starting material for the efficient synthesis of this important heterocyclic system. We present the underlying chemical rationale, detailed step-by-step synthetic protocols, and a framework for biological evaluation.

Introduction: The Strategic Value of Methyl 5-amino-6-methylnicotinate

The pursuit of novel kinase inhibitors often relies on the efficient construction of heterocyclic cores that can be readily diversified. The pyrido[2,3-d]pyrimidine system is particularly valuable due to its structural resemblance to the adenine core of ATP, allowing compounds based on this scaffold to act as competitive inhibitors at the kinase hinge region[3].

Methyl 5-amino-6-methylnicotinate is an ideal precursor for constructing this fused ring system. Its utility stems from the specific arrangement of its functional groups:

  • Ortho-Amino Ester: The amine at the C5 position and the methyl ester at the C3 position are perfectly poised for intramolecular cyclization reactions to form the pyrimidine ring.

  • Reactive Methyl Group: The methyl group at the C6 position, adjacent to the ring nitrogen, offers a site for functionalization or can be a key structural element for interaction with the target kinase.

  • Inherent Pyridine Core: This provides the foundational "pyrido-" portion of the final scaffold.

This note will detail a robust, two-stage synthetic strategy: first, the construction of the core pyrido[2,3-d]pyrimidin-4(3H)-one intermediate, and second, its subsequent elaboration into a scaffold suitable for library synthesis and structure-activity relationship (SAR) studies.

Synthetic Strategy and Rationale

The overall strategy involves the annulation of a pyrimidine ring onto the starting pyridine derivative. This is a common and effective method for creating fused heterocyclic systems like pyridopyrimidines[4][5]. The process can be visualized as a two-part workflow: core synthesis followed by functionalization for diversification.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Scaffold Elaboration A Methyl 5-amino-6-methylnicotinate B Pyrido[2,3-d]pyrimidin-4(3H)-one (Core Intermediate) A->B Cyclization (Protocol 1) C 4-Chloro-pyridopyrimidine (Activated Intermediate) B->C Chlorination (Protocol 2A) D Diversified Kinase Inhibitors (Final Products) C->D Nucleophilic Substitution (SNAr) (Protocol 2B) G A Methyl 5-amino- 6-methylnicotinate B Protocol 1: Cyclization A->B Formamide, Heat C 6-Methyl-pyrido[2,3-d] pyrimidin-4(3H)-one B->C D Protocol 2A: Chlorination C->D POCl3, Heat E 4-Chloro-6-methyl- pyrido[2,3-d]pyrimidine D->E F Protocol 2B: SNAr Coupling E->F R-NH2, Acid/Base, Heat G Target Kinase Inhibitor Scaffold F->G

Sources

The Strategic Application of Methyl 5-amino-6-methylnicotinate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Aminonicotinate Scaffold

In the landscape of medicinal chemistry, the substituted pyridine ring stands as a privileged scaffold, forming the core of numerous approved therapeutics. Among these, aminonicotinate derivatives are particularly valuable building blocks due to their inherent chemical functionalities that allow for diverse and strategic modifications.[1] Methyl 5-amino-6-methylnicotinate, with its strategically placed amino, methyl, and methyl ester groups, represents a key intermediate for the synthesis of complex molecules targeting a range of therapeutic areas.[1] The amino group provides a nucleophilic center ripe for derivatization, while the ester can be readily hydrolyzed or amidated. The pyridine nitrogen itself can influence the molecule's pharmacokinetic properties and engage in crucial hydrogen bonding with biological targets. This document serves as a comprehensive guide for researchers, outlining the synthesis and potential applications of this versatile compound in the generation of novel chemical entities for drug discovery pipelines.

Synthesis of Methyl 5-amino-6-methylnicotinate: A Plausible Pathway

A plausible synthetic pathway is outlined below:

Synthetic Pathway A 6-Methylnicotinic Acid B Methyl 6-methylnicotinate A->B Esterification (MeOH, H2SO4 or SOCl2) C Methyl 6-methyl-5-nitronicotinate B->C Nitration (HNO3, H2SO4) D Methyl 5-amino-6-methylnicotinate C->D Reduction (H2, Pd/C or Fe/HCl)

Caption: Proposed synthetic route for Methyl 5-amino-6-methylnicotinate.

Protocol 1: Synthesis of Methyl 5-amino-6-methylnicotinate

This protocol is a representative procedure based on established methods for similar compounds.

Part A: Esterification of 6-Methylnicotinic Acid

  • Reaction Setup: To a solution of 6-methylnicotinic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.[2]

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture and remove the methanol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 10 volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 6-methylnicotinate.[2]

Part B: Nitration of Methyl 6-methylnicotinate

  • Reaction Setup: Add Methyl 6-methylnicotinate (1.0 eq) portion-wise to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid.

  • Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring for the consumption of the starting material by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide until a precipitate forms.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum to obtain Methyl 6-methyl-5-nitronicotinate.

Part C: Reduction of Methyl 6-methyl-5-nitronicotinate

  • Reaction Setup: Dissolve Methyl 6-methyl-5-nitronicotinate (1.0 eq) in methanol or ethanol (15 volumes). Add a catalytic amount of 5-10% Palladium on carbon (Pd/C).[3]

  • Reaction: Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.[3]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Methyl 5-amino-6-methylnicotinate.[3]

Applications in Drug Discovery: Building Diverse Chemical Libraries

The true value of Methyl 5-amino-6-methylnicotinate lies in its potential as a versatile building block for creating libraries of novel compounds for high-throughput screening. The primary amine at the 5-position is a key handle for derivatization.

Application Focus: Kinase Inhibitors

The pyridine and aminopyridine motifs are prevalent in a large number of approved kinase inhibitors. The amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The following protocol outlines a general approach to synthesizing a library of N-acylated and N-arylated derivatives for screening against a panel of kinases.

Library_Synthesis cluster_0 Derivatization of Methyl 5-amino-6-methylnicotinate cluster_1 Reaction Pathways cluster_2 Resulting Compound Libraries A Methyl 5-amino-6-methylnicotinate B Amide Coupling (R-COCl or R-COOH, Coupling Agents) A->B C Buchwald-Hartwig Amination (Ar-X, Pd catalyst, Ligand, Base) A->C D Reductive Amination (R-CHO, Reducing Agent) A->D E N-Acyl Derivatives B->E F N-Aryl Derivatives C->F G N-Alkyl Derivatives D->G

Caption: Derivatization strategies for library synthesis from Methyl 5-amino-6-methylnicotinate.

Protocol 2: Synthesis of an N-Acyl Library via Amide Coupling
  • Reaction Setup: In a parallel synthesis array, dispense a solution of Methyl 5-amino-6-methylnicotinate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) into each reaction vessel.

  • Reagent Addition: To each vessel, add a unique carboxylic acid (1.1 eq), a coupling agent such as HATU or EDC (1.2 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Seal the vessels and agitate at room temperature for 12-24 hours.

  • Work-up: Quench the reactions with water and extract with an appropriate organic solvent.

  • Purification: Purify the individual products using high-throughput techniques such as preparative HPLC or automated column chromatography.

  • Analysis: Characterize each library member by LC-MS and NMR spectroscopy.

Protocol 3: Synthesis of an N-Aryl Library via Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add Methyl 5-amino-6-methylnicotinate (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3 or K3PO4) to each reaction vessel.

  • Reagent Addition: Add a solution of a unique aryl halide (or triflate) (1.2 eq) in an anhydrous solvent (e.g., toluene or dioxane) to each vessel.

  • Reaction: Seal the vessels and heat to 80-120 °C for 8-24 hours, monitoring for completion by LC-MS.

  • Work-up: Cool the reactions, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification and Analysis: Purify and analyze the products as described in Protocol 2.

Quantitative Data Summary

The following table provides representative yields for reactions involving similar aminonicotinate scaffolds, which can be used as a benchmark for the proposed protocols.

Reaction TypeSubstrateReagentYield (%)Reference
Esterification6-Methylnicotinic acidMethanol, H2SO475[2]
Amide CouplingAmineCarboxylic Acid, HATU70-95General
Buchwald-HartwigAmineAryl Bromide60-90General
Nitro ReductionMethyl 6-amino-5-nitronicotinateH2, Pd/C~90[3]

Conclusion

Methyl 5-amino-6-methylnicotinate is a highly valuable, albeit not widely commercially available, building block for drug discovery. Its synthesis, achievable through a logical and scalable sequence of reactions, provides access to a scaffold with immense potential for derivatization. The protocols outlined in this document provide a framework for researchers to utilize this compound in the generation of diverse chemical libraries, particularly for the discovery of novel kinase inhibitors and other targeted therapeutics. The strategic application of such versatile intermediates is crucial for the continued innovation and success of modern drug development programs.

References

  • Erharuyi, O., Igbe, I., & Falodun, A. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources, 12(1), 54-59. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Application of Ethyl 5-amino-6-methylnicotinate. Retrieved March 6, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of methyl 5,6-diaminonicotinate. Retrieved March 6, 2026, from [Link]

Sources

Application Notes and Protocols for N-Alkylation of Methyl 5-amino-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Alkylation in Drug Discovery

The N-alkylation of primary and secondary amines is a cornerstone of modern medicinal chemistry, enabling the synthesis of diverse compound libraries with fine-tuned pharmacological properties. The introduction of alkyl groups can significantly impact a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile. Methyl 5-amino-6-methylnicotinate is a valuable scaffold in drug discovery, and its N-alkylation opens avenues for the exploration of novel chemical space. This guide provides detailed protocols and expert insights into the N-alkylation of this important building block, focusing on practical application and troubleshooting.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation via nucleophilic substitution is a straightforward approach for forging C-N bonds. However, the inherent nucleophilicity of the resulting secondary amine can lead to over-alkylation, yielding the tertiary amine as a significant byproduct.[1] Careful control of reaction conditions is paramount to favor mono-alkylation.

Causality Behind Experimental Choices

The choice of base is critical in this reaction. A non-nucleophilic base is required to deprotonate the amine without competing in the alkylation reaction. Potassium carbonate (K₂CO₃) is a common and effective choice for this purpose. The solvent, typically a polar aprotic solvent like N,N-dimethylformamide (DMF), is selected for its ability to dissolve the reactants and facilitate the Sₙ2 reaction. The reaction temperature is also a key parameter to control; elevated temperatures can increase the rate of the desired reaction but may also promote the formation of byproducts.

Visualizing the Workflow: Direct N-Alkylation

Direct_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification Start Dissolve Methyl 5-amino-6- methylnicotinate in DMF Add_Base Add K₂CO₃ Start->Add_Base Add_Alkyl_Halide Add Alkyl Halide (e.g., R-Br) Add_Base->Add_Alkyl_Halide Heat Heat Reaction Mixture (e.g., 60-80 °C) Add_Alkyl_Halide->Heat Monitor Monitor by TLC Heat->Monitor Quench Quench with Water Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify End Characterize Pure Product Purify->End

Caption: Workflow for Direct N-Alkylation.

Detailed Experimental Protocol: Direct N-Alkylation
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 5-amino-6-methylnicotinate (1.0 equivalent).[2]

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material. Add potassium carbonate (K₂CO₃, 2.0 equivalents).[2]

  • Addition of Alkylating Agent: Slowly add the alkyl halide (e.g., alkyl bromide or iodide, 1.1 equivalents) to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 60-80 °C) for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature and quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).[2]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure N-alkylated product.[2]

Reagent/ParameterConditionPurpose
Base K₂CO₃ (2.0 eq.)Deprotonates the amine
Solvent Anhydrous DMFDissolves reactants, facilitates Sₙ2
Alkylating Agent Alkyl Halide (1.1 eq.)Provides the alkyl group
Temperature 60-80 °CIncreases reaction rate
Purification Column ChromatographySeparates mono-alkylated product

Method 2: Reductive Amination

Reductive amination is a highly effective and controlled method for N-alkylation that minimizes the issue of over-alkylation.[3] This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate from the amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding N-alkylated amine.[4][5]

The Chemistry of Control: Why Reductive Amination Excels

The success of reductive amination lies in the selective reduction of the iminium ion in the presence of the starting carbonyl compound. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose as they are less reactive towards aldehydes and ketones under neutral or mildly acidic conditions.[3][6] The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). A catalytic amount of acetic acid is often added to facilitate imine formation.[5]

Visualizing the Mechanism: Reductive Amination

Reductive_Amination_Mechanism Amine Methyl 5-amino-6- methylnicotinate Imine Imine Intermediate Amine->Imine + Carbonyl Carbonyl Aldehyde/Ketone (R-CHO or R₂C=O) Carbonyl->Imine Iminium Iminium Ion Imine->Iminium + H⁺ Product N-Alkylated Product Iminium->Product + Reducer Reducer Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Mechanism of Reductive Amination.

Detailed Experimental Protocol: Reductive Amination
  • Reaction Setup: To a clean, dry round-bottom flask, add methyl 5-amino-6-methylnicotinate (1.0 equivalent).[5]

  • Solvent and Reagent Addition: Dissolve the starting material in dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add the corresponding aldehyde or ketone (1.2 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 equivalents). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.[5]

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the reaction mixture. Stir the reaction at room temperature.[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-12 hours).[5]

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with DCM.[5]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[5]

Reagent/ParameterConditionPurpose
Carbonyl Source Aldehyde/Ketone (1.2 eq.)Forms the imine intermediate
Reducing Agent NaBH(OAc)₃ (1.5 eq.)Selectively reduces the iminium ion
Solvent DCM or DCENon-protic solvent for the reaction
Catalyst Acetic Acid (0.1 eq.)Catalyzes imine formation
Purification Column ChromatographyIsolates the pure N-alkylated product

Method 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly for the synthesis of N-aryl and N-heteroaryl amines.[7] While typically employed for coupling amines with aryl halides, variations of this methodology can be adapted for N-alkylation. This method is especially valuable when direct alkylation or reductive amination proves challenging.

The Power of Palladium: A Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[7] The choice of phosphine ligand is crucial for the efficiency and scope of the reaction.

Visualizing the Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord + HNR'R'' PdII_Amine [L₂Pd(II)(Ar)(HNR'R'')]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation + Base PdII_Amido L₂Pd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination (for N-Arylation)

While direct N-alkylation with alkyl halides via a Buchwald-Hartwig protocol is less common, the following provides a general procedure for the more typical N-arylation, which can be adapted with appropriate catalysts and ligands for certain alkylation reactions.

  • Reaction Setup: To a dry Schlenk tube, add the aryl halide (1.0 equivalent), the amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 equivalents).

  • Solvent Addition: Add anhydrous toluene or dioxane to the Schlenk tube.

  • Degassing and Reaction: Degas the reaction mixture by bubbling argon through the solution for 15 minutes. Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by silica gel column chromatography.

Reagent/ParameterConditionPurpose
Catalyst Pd₂(dba)₃ (2 mol%)Palladium source for the catalytic cycle
Ligand Xantphos (4 mol%)Stabilizes the Pd catalyst and facilitates the reaction
Base Cs₂CO₃ (2.0 eq.)Deprotonates the amine
Solvent Toluene or DioxaneAnhydrous solvent for the reaction
Purification Column ChromatographyIsolates the pure N-arylated product

Purification and Characterization

Purification Strategies
  • Silica Gel Column Chromatography: This is the most common method for purifying N-alkylated aminopyridine derivatives. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.[2] The basicity of the pyridine nitrogen can sometimes cause tailing on silica gel; adding a small amount of triethylamine (0.1-1%) to the eluent can mitigate this issue.[8]

  • Cation-Exchange Chromatography: For highly polar or water-soluble products, cation-exchange chromatography can be a powerful purification technique.[9]

Characterization by NMR and Mass Spectrometry
  • ¹H NMR Spectroscopy: The successful N-alkylation can be confirmed by the appearance of new signals corresponding to the protons of the newly introduced alkyl group. The chemical shift and multiplicity of these signals will be characteristic of the specific alkyl group. A downfield shift of the aromatic protons of the pyridine ring may also be observed.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show new resonances for the carbons of the alkyl group. The carbon atom directly attached to the nitrogen will typically appear in the range of 40-60 ppm.

  • Mass Spectrometry: The molecular weight of the N-alkylated product can be confirmed by mass spectrometry (e.g., ESI-MS), which will show the expected molecular ion peak.

Representative ¹H NMR Data for a Hypothetical N-ethylated Product:

ProtonChemical Shift (ppm, estimated)MultiplicityCoupling Constant (Hz)
Pyridine-H7.0 - 8.5m-
NH4.5 - 5.5br s-
CH₂ (ethyl)3.2 - 3.5qJ = 7.2
CH₃ (ethyl)1.2 - 1.4tJ = 7.2
Pyridine-CH₃2.3 - 2.5s-
Ester-OCH₃3.8 - 4.0s-

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Product Formation Inactive alkylating agent.Use a more reactive alkyl halide (I > Br > Cl).[10]
Insufficient base strength.Switch to a stronger base like NaH or KHMDS.[10]
Low reaction temperature.Gradually increase the reaction temperature while monitoring for side products.[10]
Over-alkylation Excess alkylating agent.Use a 1:1 or slightly less than 1 equivalent of the alkylating agent.
High reaction temperature.Lower the reaction temperature.
Product is more nucleophilic.Consider using reductive amination.[10]
Difficulty in Purification Tailing on silica gel.Add a small amount of triethylamine to the eluent.[8]
Inseparable mixture of isomers.Optimize reaction conditions for regioselectivity or develop a more effective chromatographic method.[10]

Conclusion

The N-alkylation of methyl 5-amino-6-methylnicotinate is a versatile transformation that provides access to a wide range of novel compounds for drug discovery and development. By understanding the underlying principles of direct alkylation, reductive amination, and palladium-catalyzed cross-coupling reactions, and by carefully controlling reaction conditions, researchers can efficiently synthesize and purify the desired N-alkylated products. This guide provides a solid foundation of protocols and expert insights to facilitate success in these synthetic endeavors.

References

  • National Center for Biotechnology Information. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. PubMed Central. [Link]

  • Korean Chemical Society. with Alkyl Halides: Direct Synthesis of MAlkylaminopyridines. [Link]

  • ResearchGate. Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • American Chemical Society. Synthesis of Secondary Amines via Self-Limiting Alkylation. ACS Publications. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. PubMed Central. [Link]

  • National Center for Biotechnology Information. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Reddit. Difficulties with N-Alkylations using alkyl bromides. [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]

  • ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. [Link]

  • Master Organic Chemistry. Reductive Amination. [Link]

  • ResearchGate. Synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines. [Link]

  • American Chemical Society. Copper-Catalyzed Direct Ortho-Alkylation of N-Iminopyridinium Ylides with N-Tosylhydrazones. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. N-Heteroarylation of chiral α-aminoesters by means of palladium-catalyzed Buchwald-Hartwig reaction. PubMed. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • ResearchGate. A Facile N-Monoalkylation of Aminopyridines. [Link]

  • National Center for Biotechnology Information. Selective 1H- 13C NMR spectroscopy of methyl groups in residually protonated samples of large proteins. PubMed. [Link]

  • National Center for Biotechnology Information. N-Dealkylation of Amines. PubMed Central. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Beilstein Journals. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

  • ARKIVOC. Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α,8β,8aα-hexahydro- 1,4-methanonaphthalene-5,8-d. [Link]

  • Lewis Kay's Lab, University of Toronto. Cross-Correlated Relaxation Enhanced 1H-13C NMR Spectroscopy of Methyl Groups in Very High Molecular Weight Proteins. [Link]

  • Google Patents.
  • MDPI. New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties. [Link]

  • ResearchGate. A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. [Link]

  • National Center for Biotechnology Information. Synthesis and characterization of 1-substituted 5-alkylphenazine derivatives carrying functional groups. PubMed. [Link]

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

Sources

"Suzuki coupling reactions with Methyl 5-amino-6-methylnicotinate derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Coupling Strategies for Methyl 5-amino-6-methylnicotinate Derivatives

Part 1: Executive Summary & Strategic Analysis

1.1 The Scaffold Context Methyl 5-amino-6-methylnicotinate (Methyl 5-amino-6-methylpyridine-3-carboxylate) is a high-value pharmacophore, particularly prevalent in the synthesis of kinase inhibitors (e.g., PDGFR, c-Kit inhibitors) and allosteric modulators. Its structure combines three critical features:

  • Electronic Push-Pull: The electron-donating amino group (C5) opposes the electron-withdrawing ester (C3) and pyridine nitrogen, creating a unique electronic bias.

  • Steric Congestion: The C6-methyl group imposes ortho-steric hindrance, affecting reactivity at the C5 and C1 positions.

  • Coordination Risks: The coexistence of a free primary amine and a pyridine nitrogen presents a high risk of palladium catalyst poisoning via the formation of stable, non-reactive Pd-amine complexes (the "amine effect").

1.2 The "Derivative" Challenge In the context of Suzuki coupling, "derivatives" of this scaffold typically refer to halogenated precursors (e.g., 2-bromo or 4-bromo analogs) used to extend the carbon skeleton. The primary synthetic challenge is achieving efficient oxidative addition and transmetallation in the presence of the unprotected amine and the electron-deficient pyridine core.

1.3 Strategic Approaches This guide details two primary workflows:

  • Route A (C2-Functionalization): Regioselective halogenation followed by Suzuki coupling. This is the most common pathway for expanding this scaffold into biaryl drug candidates.

  • Route B (Amine Protection Strategy): Mitigating catalyst poisoning for difficult couplings.

Part 2: Technical Protocols & Methodologies

Precursor Synthesis: Regioselective Bromination

Before Suzuki coupling can occur, the scaffold must be activated. Electrophilic aromatic substitution (EAS) is directed by the strongly activating C5-amino group.

  • Target: Methyl 2-bromo-5-amino-6-methylnicotinate.

  • Regioselectivity: The C5-amino group directs ortho (C4) and para (C2). The C2 position is favored due to the steric blocking of C4 by the ester (C3) and the inherent stability of 2-halopyridines.

Protocol 1: NBS Bromination

  • Dissolution: Dissolve Methyl 5-amino-6-methylnicotinate (1.0 eq) in DMF (0.5 M).

  • Reagent Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 30 minutes to avoid over-bromination.

  • Reaction: Warm to RT and stir for 2–4 hours. Monitor by LC-MS (Target M+H ≈ 245/247).

  • Workup: Dilute with water, extract with EtOAc. The product, Methyl 2-bromo-5-amino-6-methylnicotinate , is often used directly or purified via silica chromatography (Hex/EtOAc).

Core Protocol: Suzuki Coupling of 2-Bromo Derivatives

This protocol addresses the "amine poisoning" issue by utilizing dialkylbiaryl phosphine ligands (Buchwald ligands) which form bulky, electron-rich Pd species that resist amine coordination.

Experimental Design:

  • Substrate: Methyl 2-bromo-5-amino-6-methylnicotinate.

  • Coupling Partner: Aryl Boronic Acid (1.5 eq).

  • Catalyst System: Pd(OAc)₂ + XPhos (or SPhos).

  • Base: K₃PO₄ (Tribasic potassium phosphate) – preferred over carbonates for aminopyridines to minimize hydrolysis of the ester.

Step-by-Step Protocol:

  • Setup: In a nitrogen-filled glovebox or using Schlenk technique, charge a reaction vial with:

    • Methyl 2-bromo-5-amino-6-methylnicotinate (1.0 mmol, 245 mg)

    • Aryl Boronic Acid (1.5 mmol)

    • Pd(OAc)₂ (2 mol%, 4.5 mg)

    • XPhos (4 mol%, 19 mg)

    • K₃PO₄ (3.0 mmol, 636 mg)

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 v/v, 5 mL) . The water is critical for the activation of the boronic acid.

  • Reaction: Seal the vial and heat to 80–90°C for 4–12 hours. vigorous stirring is essential for the biphasic mixture.

  • Monitoring: Check LC-MS for consumption of bromide. If the reaction stalls, add a second portion of catalyst (1 mol%).

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (DCM/MeOH or Hex/EtOAc gradients).

Table 1: Optimization Screen for Difficult Substrates

ParameterStandard ConditionAlternative A (Steric Bulk)Alternative B (Base Sensitive)
Ligand XPhos (General purpose)SPhos (High sterics)BrettPhos (Primary amines)
Pre-catalyst Pd(OAc)₂Pd₂(dba)₃Pd(dppf)Cl₂·DCM
Base K₃PO₄ (3.0 eq)Cs₂CO₃ (2.0 eq)KF (3.0 eq)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)THF/H₂O (4:1)
Temp 90°C100°C70°C

Part 3: Visualization & Logic

Reaction Pathway Diagram

The following diagram illustrates the regioselective bromination followed by the catalytic cycle, highlighting the critical ligand role in preventing amine poisoning.

SuzukiPathway cluster_cycle Suzuki Catalytic Cycle (Pd/XPhos) Start Methyl 5-amino- 6-methylnicotinate Bromination Bromination (NBS, DMF, 0°C) Start->Bromination Intermediate Methyl 2-bromo-5-amino- 6-methylnicotinate Bromination->Intermediate OxAdd Oxidative Addition (Pd Insert into C-Br) Intermediate->OxAdd Substrate TransMet Transmetallation (Ar-B(OH)2 + Base) OxAdd->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Product 2-Aryl-5-amino- 6-methylnicotinate RedElim->Product Ligand XPhos Ligand (Prevents Amine Poisoning) Ligand->OxAdd

Caption: Workflow from scaffold activation to Suzuki coupling. The bulky XPhos ligand is critical for shielding the Pd center from the substrate's free amine.

Part 4: Troubleshooting & Expert Insights

4.1 The "Amine Effect" (Catalyst Poisoning)

  • Symptom: Reaction turns black (Pd precipitation) immediately or stalls at <20% conversion.

  • Cause: The C5-amino group coordinates to Pd(II), forming a stable (R-NH2)2-Pd-X complex that cannot undergo transmetallation.

  • Solution:

    • Ligand Switch: Use XPhos or SPhos . These ligands are bulky enough to physically prevent the amine from approaching the Pd center while allowing the smaller aryl halide to react.

    • Protection: If ligand switching fails, protect the amine as an acetamide (Ac2O) or carbamate (Boc2O) prior to bromination/coupling. Deprotect (TFA or NaOH) post-coupling.

4.2 Regioselectivity Issues

  • Symptom: Mixture of 2-bromo and 4-bromo isomers.

  • Insight: While C2 is electronically favored, C4 is accessible.

  • Control: Run the bromination at low temperature (-10°C to 0°C) . If C4-bromination persists, use N-bromosaccharin instead of NBS for milder halogenation.

4.3 Hydrolysis of the Ester

  • Symptom: Formation of the carboxylic acid byproduct (M-14).

  • Cause: Hydroxide ions generated from the base (K3PO4) attacking the methyl ester.

  • Solution: Use anhydrous conditions with KF or CsF as the base, or switch to a less nucleophilic base like K2CO3 in Toluene/EtOH (non-aqueous workup required).

Part 5: References

  • Suzuki-Miyaura Coupling on Aminopyridines:

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Aminopyridines."

    • Source:Journal of the American Chemical Society

    • Context: Establishes the use of Buchwald ligands (XPhos) for substrates containing free amines.

    • URL:[Link] (General reference for Aminopyridine coupling).

  • Synthesis of Methyl 5-amino-6-methylnicotinate Derivatives:

    • Title: "Bicyclic Heterocycle Derivatives as PDGFR Inhibitors (WO2014132220)."

    • Source:World Intellectual Property Organization (WIPO)

    • Context: Describes the specific synthesis and Suzuki coupling of derivatives of the Methyl 5-amino-6-methylnicotinate scaffold in drug discovery.

    • URL:

  • General Suzuki Protocol for Heterocycles:

    • Title: "Practical Guide to Suzuki-Miyaura Coupling."

    • Source:Organic Chemistry Portal

    • URL:[Link]

  • Ligand Effects in Palladium Catalysis:

    • Title: "A Universal Method for the Suzuki−Miyaura Cross-Coupling of Pyridyl Boronic Esters and Halides."

    • Source:Organic Letters

    • URL:[Link]

Application Notes & Protocols: A Guide to Amide Bond Formation with Methyl 5-amino-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Nicotinate Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the pyridine ring system is a privileged scaffold, forming the core of numerous therapeutic agents. Methyl 5-amino-6-methylnicotinate is a particularly valuable building block, offering a trifecta of functional handles: a nucleophilic aromatic amine, a modifiable methyl ester, and the pyridine ring itself. The formation of an amide bond at the C5-amino position is a cornerstone transformation, as the amide linkage is fundamental to the structure of countless biologically active molecules, including over 25% of all pharmaceutical products.[1]

However, the coupling of this specific substrate presents unique challenges. The inherent electron-withdrawing nature of the pyridine nitrogen and the C3-methyl ester deactivates the C5-amino group, reducing its nucleophilicity. This makes the formation of the amide bond a non-trivial task that requires careful selection of reagents and optimization of reaction conditions to achieve high yields and purity.[2][3]

This guide provides an in-depth analysis of the mechanistic principles, practical considerations, and detailed protocols for successfully synthesizing amides using Methyl 5-amino-6-methylnicotinate. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic campaigns.

The Mechanism: Activating the Carboxylic Acid Partner

The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and kinetically slow. The core principle of modern amide synthesis, therefore, relies on the in situ activation of the carboxylic acid to generate a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[4][5] Two primary classes of reagents are predominantly used for this purpose: carbodiimides and uronium/aminium salts.

Carbodiimide-Mediated Coupling (e.g., EDC)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. While this intermediate can be directly attacked by the amine, it is also prone to undesirable side reactions, including racemization of chiral carboxylic acids and rearrangement to a stable N-acylurea byproduct.[6]

To mitigate these issues and enhance reaction efficiency, additives like 1-Hydroxybenzotriazole (HOBt) are employed. HOBt intercepts the O-acylisourea intermediate to form an active HOBt ester. This new intermediate is more stable than the O-acylisourea but highly reactive towards amines, leading to cleaner reactions and higher yields.[7][8] The primary advantage of EDC is that its urea byproduct is water-soluble, simplifying purification through aqueous workup.[7]

Uronium/Aminium Salt-Mediated Coupling (e.g., HATU)

Uronium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most powerful and efficient coupling reagents available.[9][10] HATU reacts with a carboxylate to form a highly reactive OAt-active ester. The reaction mechanism is thought to benefit from a neighboring group effect from the pyridine nitrogen, which accelerates the coupling process and suppresses racemization, making HATU particularly effective for sterically hindered or electronically deactivated amines like Methyl 5-amino-6-methylnicotinate.[9][11]

Amide_Coupling_Mechanisms General Mechanisms of Amide Bond Formation cluster_0 Carbodiimide Pathway (EDC/HOBt) cluster_1 Uronium Salt Pathway (HATU) RCOOH_C Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH_C->O_acylisourea +EDC EDC EDC HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt Amide_C Amide (R-CONHR') O_acylisourea->Amide_C + Amine N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement HOBt HOBt HOBt_ester->Amide_C + Amine Amine_C {Amine (R'-NH₂) Methyl 5-amino-6- methylnicotinate} RCOOH_U Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) RCOOH_U->Carboxylate + Base Base Base (DIPEA) OAt_ester OAt Active Ester (Highly Reactive) Carboxylate->OAt_ester + HATU HATU HATU Amide_U Amide (R-CONHR') OAt_ester->Amide_U + Amine Amine_U {Amine (R'-NH₂) Methyl 5-amino-6- methylnicotinate}

Caption: Comparative pathways for carbodiimide and uronium salt-mediated amide bond formation.

Data Presentation: Selecting the Optimal Coupling Reagent

The choice of coupling reagent is critical and depends on the reactivity of both the carboxylic acid and the amine. For a deactivated amine like Methyl 5-amino-6-methylnicotinate, a more potent reagent is often required to achieve a satisfactory reaction rate and yield.

Reagent ClassExample(s)StrengthsWeaknessesTypical Conditions
Carbodiimides EDC, DICInexpensive; water-soluble byproducts (EDC) simplify workup.[7]Slower reaction rates; risk of racemization and N-acylurea side products without additives.[6]1.1-1.5 eq. EDC, 1.1-1.5 eq. HOBt, DCM or DMF, 0°C to RT.
Phosphonium Salts PyBOPHigh efficiency; low racemization; byproducts are generally non-hazardous.[10]More expensive than carbodiimides; byproducts can complicate purification.1.1-1.5 eq. PyBOP, 2-3 eq. Base (DIPEA), DMF, RT.
Uronium/Aminium Salts HATU, HBTUVery high efficiency and fast reaction rates; low racemization; excellent for sterically hindered or deactivated substrates.[9][11]High cost; can be moisture-sensitive.1.1-1.5 eq. HATU, 2-3 eq. Base (DIPEA), DMF or NMP, RT.

Experimental Protocols & Workflow

The following protocols provide detailed, step-by-step methodologies for the amide coupling of Methyl 5-amino-6-methylnicotinate. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Experimental_Workflow General Experimental Workflow for Amide Coupling Setup 1. Reaction Setup - Dry glassware - Inert atmosphere (N₂/Ar) - Dissolve reagents Activation 2. Carboxylic Acid Activation - Add coupling reagent - Stir at 0°C or RT Setup->Activation Amine_Add 3. Amine Addition - Add Methyl 5-amino-6- methylnicotinate solution Activation->Amine_Add Reaction 4. Reaction - Warm to RT - Stir for 2-24h - Monitor by TLC/LC-MS Amine_Add->Reaction Workup 5. Aqueous Workup - Quench reaction - Extract with organic solvent - Wash with brine Reaction->Workup Purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography Workup->Purify Analysis 7. Analysis - Obtain final product - Characterize (NMR, MS) Purify->Analysis

Caption: A generalized workflow for the synthesis and purification of target amides.
Protocol 1: High-Efficiency Coupling using HATU

Principle: This protocol is recommended for challenging or sterically hindered carboxylic acids where maximum reactivity is needed to overcome the low nucleophilicity of the substrate amine. HATU rapidly generates a highly reactive active ester, driving the reaction to completion.[1][9]

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Carboxylic Acid-1.01.0
Methyl 5-amino-6-methylnicotinate166.181.11.1
HATU380.231.21.2
DIPEA (Hünig's Base)129.253.03.0
Anhydrous DMF-5-10 mL-

Step-by-Step Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF, approx. 0.1-0.2 M).

  • Activation: Add HATU (1.2 eq) to the solution, followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir the mixture at room temperature for 15-30 minutes. This pre-activation step ensures the formation of the active ester.

  • Amine Addition: In a separate vial, dissolve Methyl 5-amino-6-methylnicotinate (1.1 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 5% aqueous LiCl solution (to help remove DMF), saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to afford the pure amide product.

Protocol 2: Standard Coupling using EDC and HOBt

Principle: This classic, cost-effective protocol is suitable for couplings with relatively reactive carboxylic acids. The use of HOBt is critical to enhance efficiency and minimize side reactions.[2][7]

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Carboxylic Acid-1.01.0
Methyl 5-amino-6-methylnicotinate166.181.11.1
EDC·HCl191.701.21.2
HOBt135.121.21.2
DIPEA or Triethylamine-1.51.5
Anhydrous DCM-10-20 mL-

Step-by-Step Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), Methyl 5-amino-6-methylnicotinate (1.1 eq), and HOBt (1.2 eq).

  • Dissolution: Dissolve the components in anhydrous Dichloromethane (DCM). If solubility is an issue, DMF can be used.

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Base and EDC Addition: Add the base (DIPEA or Et₃N, 1.5 eq), followed by the portion-wise addition of EDC·HCl (1.2 eq) over 10 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous sodium bicarbonate solution (to remove excess acid and HOBt), and brine. The aqueous washes will also remove the urea byproduct.[7]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Ineffective coupling reagent. 2. Reagents (especially solvent) not anhydrous. 3. Insufficient base.1. Switch to a more powerful reagent like HATU. 2. Use freshly dried solvents and reagents. 3. Ensure at least 2-3 equivalents of base (e.g., DIPEA) are used with uronium salts.
Incomplete Reaction 1. Insufficient reaction time. 2. Steric hindrance from a bulky carboxylic acid. 3. Low reactivity of the amine.1. Allow the reaction to run longer (up to 24h). 2. Gently warm the reaction (e.g., to 40-50 °C). 3. Use a more potent activator like HATU.
Multiple Spots on TLC (Side Products) 1. N-acylurea formation (with EDC). 2. Diacylation if the carboxylic acid has another nucleophilic site.1. Ensure HOBt is used with EDC; consider switching to HATU. 2. Use protecting groups on the carboxylic acid partner if necessary.
Difficulty in Purification 1. DMF is not fully removed during workup. 2. Byproducts from coupling reagent (e.g., HOBt, tetramethylurea) co-elute with the product.1. Use 5% LiCl washes or perform a back-extraction to remove DMF. 2. Optimize chromatography conditions; an acidic or basic wash during workup can remove some byproducts.

References

  • Google. (n.d.). Process for the purification of nicotinic acid amide I. Google Patents.
  • Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Google. (n.d.). Preparation of nicotinic acid amide. Google Patents.
  • Prach, M., & Masełko, J. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. Retrieved from [Link]

  • Pardeshi, S. D., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Pednekar, S. (2020). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. ResearchGate. Retrieved from [Link]

  • Sabatini, J. J., et al. (2017). A general and efficient catalyst for amide bond formation. Science Journals - CORE. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ResearchGate. (2026). Amide Bond Formation and Peptide Coupling. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

Sources

Application Note: Developing Structure-Activity Relationships (SAR) for Methyl 5-amino-6-methylnicotinate Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

Methyl 5-amino-6-methylnicotinate (MAMN) is a privileged heterocyclic building block, uniquely positioned for the rapid generation of 1,6-naphthyridine and pyrido[3,2-d]pyrimidine scaffolds.[1] These fused ring systems are critical pharmacophores in modern drug discovery, particularly for Type I and Type II Kinase Inhibitors (targeting Src, Lck, and Abl pathways) and antibacterial agents (DHFR inhibitors).

This guide provides a comprehensive framework for utilizing MAMN to develop robust Structure-Activity Relationships (SAR). Unlike standard catalog listings, this protocol integrates synthetic causality with biological validation, ensuring that every analog synthesized serves a specific hypothesis in the "Make-Test-Analyze" cycle.[1]

Key Applications
  • Kinase Inhibitor Discovery: Accessing the ATP-binding hinge region via the pyridine nitrogen or fused systems.

  • Fragment-Based Drug Design (FBDD): The scaffold possesses ideal molecular weight (MW ~180) and ligand efficiency metrics for fragment growing.[1]

  • Diversity-Oriented Synthesis (DOS): Three distinct vectors (C3-Ester, C5-Amine, C6-Methyl) allow for orthogonal functionalization.[1]

Chemical Space & Design Rationale

To develop meaningful SAR, one must treat the MAMN scaffold not as a single molecule, but as a hub with three divergent "Exit Vectors."

The Three-Vector Strategy[1]
VectorPositionChemical NatureSAR FunctionPrimary Transformation
V1 C3-Ester ElectrophilicSolvent-Exposed TailHydrolysis

Amide Coupling (Solubility/Selectivity)
V2 C5-Amine NucleophilicHinge Binder / CoreUrea formation, Reductive Amination, Cyclization
V3 C6-Methyl Carbon Nucleophile (Latent)Cyclization HandleCondensation with DMF-DMA

Ring Fusion
Mechanistic Insight: The Cyclization Advantage

The proximity of the C5-amino and C6-methyl groups is the scaffold's defining feature. It allows for the "Batcho-Leimgruber" type or condensation-based cyclizations to form 1,6-naphthyridines . This transformation locks the conformation, often improving potency by reducing the entropic penalty of binding to the kinase active site.

Experimental Protocols

Synthesis Workflow: From Scaffold to Lead

Safety Note: All reactions involve hazardous reagents.[1] Perform in a fume hood with appropriate PPE.

Protocol A: Synthesis of the 1,6-Naphthyridine Core (The "Cyclization" Route)

This route converts MAMN into a bicyclic core, a common strategy for increasing kinase affinity.

Reagents:

  • Methyl 5-amino-6-methylnicotinate (Start)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • DMF (Anhydrous)[1]

  • Ammonia or Primary Amines[1]

Step-by-Step Methodology:

  • Enamine Formation: Dissolve MAMN (1.0 eq) in anhydrous DMF (5 mL/mmol). Add DMF-DMA (1.5 eq).

  • Reaction: Heat to 110°C for 4 hours. Monitor by LC-MS for the intermediate enamine species (

    
    ).
    
    • Why: The C6-methyl protons are sufficiently acidic due to the electron-deficient pyridine ring, allowing condensation with DMF-DMA.

  • Cyclization: Without isolation, add the cyclization partner (e.g., acetamidine hydrochloride or guanidine carbonate, 2.0 eq) and a base (K₂CO₃, 2.0 eq). Heat to 140°C for 12 hours.

  • Workup: Cool to RT. Pour into ice water. The precipitate is the 1,6-naphthyridine derivative. Filter and wash with cold Et₂O.

Protocol B: C3-Amide Diversification (The "Tail" Route)

Modifying the ester affects solubility and binds to the solvent-exposed pocket of the enzyme.

Step-by-Step Methodology:

  • Hydrolysis: Treat MAMN with LiOH (2.0 eq) in THF/H₂O (3:1) at RT for 2 h to yield the carboxylic acid. Acidify to pH 4 with 1N HCl; collect precipitate.

  • Coupling: Suspend the acid (1.0 eq) in DCM. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min to activate.

  • Amine Addition: Add the diversity amine (R-NH₂, 1.1 eq).[1] Stir at RT for 4–16 h.

  • Purification: Flash chromatography (DCM:MeOH gradient).

Biological Assay Protocol: Kinase Inhibition (FRET)

To validate the SAR, we use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™).[1]

Assay Principle: Detects the displacement of a tracer (Alexa Fluor® 647-labeled ATP competitive inhibitor) by the test compound.[1]

Protocol:

  • Preparation: Prepare 3x serial dilutions of MAMN analogs in DMSO (Top concentration 10 mM).

  • Reaction Mix: In a 384-well plate, combine:

    • 2.5 µL Test Compound (4x final conc).

    • 5 µL Kinase/Antibody Mixture (e.g., Lck-Europium).[1]

    • 2.5 µL Tracer (Alexa Fluor 647).[1]

  • Incubation: Incubate at RT for 60 minutes in the dark.

  • Read: Measure fluorescence emission at 665 nm (Acceptor) and 615 nm (Donor) using a plate reader (e.g., EnVision).

  • Analysis: Calculate TR-FRET ratio (665/615). Plot % Inhibition vs. Log[Compound] to determine IC₅₀.

SAR Visualization & Decision Logic

The following diagrams illustrate the workflow and logical framework for advancing these analogs.

Figure 1: Synthetic Pathway for MAMN Diversification

SynthesisPath Start Methyl 5-amino- 6-methylnicotinate (MAMN) Acid Intermediate: Nicotinic Acid Start->Acid LiOH, THF/H2O Hydrolysis Enamine Intermediate: Enamine Start->Enamine DMF-DMA 110°C Amide Target A: C3-Amides (Solubility/Tail) Acid->Amide R-NH2, HATU Amide Coupling Naph Target B: 1,6-Naphthyridines (Kinase Core) Enamine->Naph Guanidine/Amidine Cyclization

Caption: Divergent synthesis pathways from the MAMN scaffold targeting distinct SAR regions.

Figure 2: SAR Decision Tree for Kinase Potency

SARTree Start Test Analog IC50 Data Potency IC50 < 100 nM? Start->Potency Selectivity Selectivity > 50x (vs Off-Target)? Potency->Selectivity Yes Action3 Modify Core (Hinge Contacts) Potency->Action3 No Solubility Aq Solubility > 50 µM? Selectivity->Solubility Yes Selectivity->Action3 No (Too Promiscuous) Action2 Modify C3-Tail (Add Polarity) Solubility->Action2 No Action4 Check Metabolic Stability Solubility->Action4 Yes Action1 Advance to PK Studies Action4->Action1 Stable

Caption: Logic gate for advancing MAMN analogs based on biochemical assay results.

Data Presentation & Analysis

When compiling SAR data, structure your results to highlight the impact of specific vector modifications.

Table 1: Representative SAR of MAMN-Derived 1,6-Naphthyridines (Hypothetical Data)

Compound IDR1 (C3-Tail)R2 (Core Fusion)Lck IC₅₀ (nM)cLogPNotes
MAMN-01 -OMe (Ester)None (Parent)>10,0001.2Weak binder; baseline.[1]
MAMN-05 -NH-Ph-4-FNone (Parent)8502.4Amide improves H-bonding.[1]
MAMN-12 -NH-Ph-4-FPyrimidine fused452.8Lead Candidate. Ring fusion locks conformation.
MAMN-15 -NH-MePyrimidine fused3201.1Loss of hydrophobic tail interaction.[1]

Analysis:

  • Ring Fusion (MAMN-12): The dramatic potency shift (850 nM

    
     45 nM) confirms that the bicyclic 1,6-naphthyridine core effectively mimics the adenine ring of ATP, creating stronger hinge interactions.
    
  • Tail Modification (MAMN-05 vs MAMN-15): A hydrophobic aromatic tail is required for occupancy of the hydrophobic back-pocket (Gatekeeper region), as seen by the potency loss in the methyl amide analog.

References

  • ChemicalBook. Methyl 5-methylnicotinate Synthesis and Properties. Retrieved from .

  • National Institutes of Health (NIH). The Selectivity of Protein Kinase Inhibitors: A Further Update. PMC3099516. Retrieved from .

  • MDPI. Synthesis, Structure and Biological Activity of Nicotinohydrazide-Based Hydrazones. Retrieved from .

  • UCSF Shokat Lab. The Logic and Design of Analog-Sensitive Kinases and Their Small Molecule Inhibitors. Retrieved from .

  • Organic Chemistry Portal. Synthesis of 1,8-naphthyridines (Analogous Chemistry). Retrieved from .

Sources

"use of Methyl 5-amino-6-methylnicotinate in high-throughput screening"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Methyl 5-Amino-6-Methylnicotinate as a Core Scaffold for High-Throughput Screening Library Generation

Executive Summary & Chemical Rationale

In the landscape of modern drug discovery, the success of High-Throughput Screening (HTS) campaigns is heavily dependent on the quality and chemical diversity of the compound library. Methyl 5-amino-6-methylnicotinate (CAS: 1399183-37-9)[1] has emerged as a highly privileged, versatile building block for the combinatorial synthesis of targeted screening libraries.

As a pyridine-based scaffold, it possesses orthogonal reactive sites: a primary amine at the C5 position and a methyl ester at the C3 position. This dual reactivity eliminates the need for complex protecting-group strategies, allowing for rapid, regioselective functionalization via parallel synthesis. Libraries derived from this scaffold have been successfully deployed to discover potent inhibitors of Platelet-Derived Growth Factor Receptor (PDGFR) for the treatment of pulmonary arterial hypertension (PAH)[2][3], as well as modulators of Fatty Acid Synthase (FASN) for antiviral and oncology applications[4][5].

Mechanistic Causality in Target Binding

When designing an HTS library, the choice of the core scaffold dictates the trajectory of the appended functional groups. Methyl 5-amino-6-methylnicotinate is specifically chosen for kinase and lipid synthesis modulator libraries due to the following structural mechanics:

  • ATP-Mimetic Properties: The nicotinate core acts as a bioisostere for the adenine ring of ATP. This allows the scaffold to anchor deeply into the highly conserved hinge region of kinase active sites (e.g., PDGFRα/β) via critical hydrogen bonds[2][3].

  • Vectorial Trajectory: The 6-methyl group is not merely decorative; it provides essential steric constraints. It restricts the rotational freedom of substituents added at the 5-amino position, forcing them into a bioactive conformation that projects directly into the hydrophobic pocket II of the kinase domain[2].

  • Late-Stage Functionalization: The ester group can be readily hydrolyzed and converted into complex amides or coupled with pyrazole/imidazo-pyridine systems, generating highly selective bicyclic heterocycles[2][3].

HTS Workflow Integration

To translate this scaffold into actionable HTS data, a streamlined workflow from combinatorial derivatization to biological screening is required.

HTS_Library Scaffold Methyl 5-amino-6-methylnicotinate (Core Scaffold) Derivatization Parallel Amidation (C5-Amino Functionalization) Scaffold->Derivatization Combinatorial Synthesis Library HTS Library Array (384-well plates, 10mM DMSO) Derivatization->Library LC-MS Purification Screening Phenotypic / Target Screening (PDGFR Kinase Assay) Library->Screening Acoustic Dispensing Hit Hit Identification (IC50 < 100 nM) Screening->Hit Z' > 0.5 Validation

Workflow for generating and screening a Methyl 5-amino-6-methylnicotinate-based HTS library.

Validated Experimental Protocols

The following protocols detail the generation of a targeted library and its subsequent evaluation in a high-throughput cellular proliferation assay. Every step is designed as a self-validating system to ensure data integrity.

Protocol A: Combinatorial Derivatization & Library Arraying

Causality: High-throughput chemistry requires robust reactions that proceed to near-completion to minimize purification bottlenecks. The nucleophilicity of the 5-amino group makes it ideal for parallel amidation.

  • Scaffold Preparation: Dissolve Methyl 5-amino-6-methylnicotinate in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M stock solution.

  • Parallel Coupling: Dispense 100 µL of the scaffold solution into a 96-well deep-well synthesis plate. Add 1.2 equivalents of diverse acid chlorides (or carboxylic acids pre-activated with HATU/DIPEA) to individual wells to functionalize the C5-amine[2].

  • Reaction & Cleavage: Seal the plate and agitate at room temperature for 16 hours. If further derivatization of the C3-ester is required, perform in-situ saponification using 2M NaOH, followed by a second coupling step[4].

  • Purification: Subject the crude mixtures to high-throughput preparative LC-MS. Only collect fractions with >95% purity to prevent false positives during screening.

  • Arraying: Lyophilize the purified compounds and resuspend them in 100% anhydrous DMSO to a master stock concentration of 10 mM. Array the library into 384-well cyclic olefin copolymer (COC) source plates to prevent compound adsorption.

Protocol B: High-Throughput Cellular Proliferation Assay (PDGFR Target)

Causality: This phenotypic assay measures the inhibition of PDGF-BB induced proliferation in Rat A10 cells, directly correlating target engagement with cellular efficacy[2].

  • Cell Starvation & Seeding: Resuspend Rat A10 cells in DMEM supplemented with only 1% FBS. Rationale: Reducing serum starves the cells of undefined growth factors, isolating the specific proliferative effect of the subsequent PDGF-BB stimulation[2]. Add 10 ng/mL recombinant rat PDGF-BB and adjust to 20,000 cells/mL[2].

  • Plating: Dispense 50 µL/well of the cell suspension into a white, flat-bottom 384-well assay plate. Incubate for 4 hours at 37°C, 5% CO2 to allow cell adherence[2].

  • Acoustic Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 0.5 µL of the test compounds from the library source plate directly into the assay plate. Rationale: This precise transfer maintains a final DMSO concentration of 1%, which is the optimal threshold to ensure compound solubility without inducing DMSO-mediated cytotoxicity[2]. Include Imatinib (1 µM) as a positive control and 1% DMSO as a negative control.

  • Incubation & Readout: Incubate the plates for 68 hours at 37°C[2]. Add 25 µL of CellTiter-Glo® reagent to each well, incubate for 10 minutes, and read luminescence.

  • System Validation: Calculate the Z'-factor using the positive and negative control wells. Proceed with hit-picking only if Z' > 0.5, confirming a robust and reproducible assay window.

Mechanism PDGF PDGF-BB Ligand PDGFR PDGFR Kinase (Active State) PDGF->PDGFR Receptor Dimerization Signaling Downstream Signaling (PI3K / AKT / MAPK) PDGFR->Signaling Phosphorylation Inhibitor Nicotinate-Derived Hit (ATP Competitor) Inhibitor->PDGFR Binds Hinge Region Proliferation Cellular Proliferation (PAH Phenotype) Signaling->Proliferation Gene Transcription

Mechanism of action for nicotinate-derived hits inhibiting the PDGFR signaling cascade.

Quantitative Profiling & Hit Triage

By utilizing Methyl 5-amino-6-methylnicotinate as the core scaffold, researchers have successfully identified highly selective hits. The table below summarizes representative HTS data profiling structural modifications against PDGFR cellular activity, demonstrating how specific C5-amide substitutions drive nanomolar potency[2].

Compound IDC5-Amide R-Group SubstitutionPDGFR IC₅₀ (nM)Cell Viability (%) at 1 µMHit Status
M5A-001 2-(2,2-dimethylpyrrolidin-1-yl)ethyl3< 5%Lead Candidate
M5A-042 2-(2,6-cis-dimethylpiperidin-1-yl)ethyl4512%Validated Hit
M5A-204 Simple Methyl Amide4,50085%Weak Hit
M5A-117 Unsubstituted (Primary Amine)> 10,00098%Inactive

Note: M5A-001 and M5A-042 represent advanced pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine derivatives synthesized from the core nicotinate scaffold[2].

References

  • Evaluation of WO-2014132220, selective PDGFR inhibitors for the treatment of pulmonary arterial hypertension.Taylor & Francis.
  • United States Patent: Bicyclic heterocycle derivatives.Googleapis.
  • WO2012122391A1 - Heterocyclic modulators of lipid synthesis.Google Patents.
  • 1399183-37-9 | Methyl 5-amino-6-methylnicotinate.BLD Pharm.
  • AU2012225390A1 - Heterocyclic modulators of lipid synthesis.Google Patents.

Sources

"analytical HPLC methods for purity assessment of Methyl 5-amino-6-methylnicotinate"

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to serve as a definitive technical guide for the purity assessment of Methyl 5-amino-6-methylnicotinate , a critical intermediate in the synthesis of kinase inhibitors and nicotinic acid derivatives.[1]

Abstract & Scope

Methyl 5-amino-6-methylnicotinate (MAMN) presents a unique chromatographic challenge due to its dual functionality: a basic pyridine nitrogen coupled with an exocyclic amine, and a hydrolytically sensitive methyl ester.[1] Standard generic gradients often fail to resolve MAMN from its regioisomers (e.g., 2-amino or 6-amino variants) or its hydrolysis degradation products.[1]

This guide details a Quality by Design (QbD) approach to method development, prioritizing peak shape symmetry, resolution of critical impurities, and mass spectrometry (MS) compatibility.

Target Analyte Profile
PropertyCharacteristicChromatographic Implication
Core Structure Pyridine RingSusceptible to silanol interactions (tailing).[1]
Functional Groups Methyl Ester (-COOCH₃)Hydrolysis risk at pH > 7.5 or < 2.0 over time.[1]
Basicity 5-Amino & Ring NpKa estimated ~5.5–6.[1]5. Requires pH control.[1][2]
UV Chromophore Pyridine

Strong absorbance at 254 nm and 270 nm.[1]

Method Development Logic (The "Why")

The pH Dilemma

Separating basic pyridines on silica-based C18 columns often results in severe peak tailing due to the interaction between the positively charged analyte and residual silanol groups (Si-O⁻).[1]

  • Strategy A (High pH): Operating at pH 10 (using hybrid columns like Waters XBridge) suppresses analyte protonation, improving retention and shape. However, the methyl ester of MAMN is prone to rapid hydrolysis under alkaline conditions.

  • Strategy B (Low pH): Operating at pH 2.0–3.0 protonates silanols (suppressing Si-O⁻) and the analyte.[1] While this reduces retention, it preserves the ester integrity.

  • Decision: Low pH (pH 2.[1]5) with Ion-Pairing or High Ionic Strength is the selected robust protocol.[1]

Column Selection[1]
  • Primary: C18 with Polar End-capping (e.g., Agilent Zorbax SB-C18 or Phenomenex Luna Omega Polar C18).[1] The steric protection prevents silanol interactions.[1]

  • Alternative: Phenyl-Hexyl .[1] The

    
     interactions offer superior selectivity for separating MAMN from aromatic impurities (e.g., starting material 5-nitro-6-methylnicotinate).[1]
    

Detailed Experimental Protocols

Protocol A: Standard Purity Assessment (HPLC-UV)

This method is optimized for routine QC release testing, balancing run time with resolution.[1]

Chromatographic Conditions:

ParameterSettingRationale
Column Agilent Zorbax SB-C18 (4.6 × 150 mm, 5 µm)Sterically protected stationary phase for low pH stability.[1]
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 2.5)Suppresses silanol ionization; buffers the basic amine.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than methanol; sharper peaks.[1]
Flow Rate 1.0 mL/minStandard backpressure balance.[1]
Column Temp 30°CImproves mass transfer and peak symmetry.[1]
Detection UV @ 265 nm (Ref 360 nm)Max absorbance for nicotinates; avoids solvent cutoff.[1]
Injection Vol 5–10 µLPrevent column overload (fronting).

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5% Initial Hold (Elute polar acid degradants)
2.0 5% Isocratic Hold
15.0 60% Linear Ramp (Elute MAMN & non-polar precursors)
18.0 90% Wash Step
20.0 90% Hold
20.1 5% Re-equilibration

| 25.0 | 5% | End |[1]

Protocol B: LC-MS Compatible Impurity Profiling

For R&D and identification of unknown impurities, phosphate buffer is replaced with volatile additives.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Note: Retention times will shift slightly compared to Protocol A due to the lack of ionic strength.[1]

Impurity Profiling & Stress Testing (Forced Degradation)

To validate the method's specificity, the analyte must be subjected to stress conditions to ensure the method can resolve the parent peak from degradation products.

Degradation Pathways Visualization

The following diagram illustrates the critical degradation pathways for Methyl 5-amino-6-methylnicotinate that the HPLC method must resolve.

DegradationPathways Parent Methyl 5-amino-6-methylnicotinate (Parent API) Acid 5-amino-6-methylnicotinic acid (Hydrolysis Impurity) Parent->Acid Acid/Base Hydrolysis (pH > 8 or < 2) N_Oxide N-Oxide Derivative (Oxidation Impurity) Parent->N_Oxide Oxidation (H2O2) Precursor 5-nitro-6-methylnicotinate (Synth. Precursor) Precursor->Parent Reduction Step (Synthesis)

Caption: Primary degradation and synthesis pathways. The method must resolve the Acid (polar, early eluting) and Precursor (non-polar, late eluting) from the Parent.

Stress Test Protocol
Stress TypeConditionExpected DegradantRetention Behavior
Acid Hydrolysis 0.1 N HCl, 60°C, 2hCarboxylic Acid formElutes near void volume (Rt ~2-3 min).[1]
Base Hydrolysis 0.1 N NaOH, RT, 1hCarboxylic Acid formRapid conversion; Acid peak increases.
Oxidation 3% H₂O₂, RT, 4hN-OxideElutes slightly earlier than parent (more polar).[1]
Thermal 60°C, Solid State, 24hDimerization/PolymerLate eluting peaks or baseline rise.

System Suitability & Data Analysis

Before releasing results, the system must pass the following criteria (SST):

  • Tailing Factor (Tf): NMT 1.5 for the main peak. (Crucial for basic pyridines).[1]

  • Resolution (Rs): > 2.0 between MAMN and the nearest impurity (usually the acid hydrolysis product).[1]

  • Precision: RSD < 1.0% for 5 replicate injections of the standard.

Purity Calculation

Purity is typically calculated using the Area Normalization Method (assuming relative response factors are ~1.0 for isomers):



Note: For strict GMP assays, use an external standard calibration curve.

Method Development Workflow

The following flowchart guides the scientist through the optimization process if the standard protocol requires adjustment for specific matrix effects.

MethodDev Start Start: Define Analyte Properties (pKa, LogP, Solubility) ColSelect Select Column: C18 (General) or Phenyl-Hexyl (Isomers) Start->ColSelect MobilePhase Screen Mobile Phase pH: Low pH (2.5) vs Neutral (6.0) ColSelect->MobilePhase CheckPeak Check Peak Shape (Tailing < 1.5?) MobilePhase->CheckPeak Optimize Add Ion Pair Reagent (Hexanesulfonate) or Change Buffer CheckPeak->Optimize No Finalize Finalize Gradient & Validate CheckPeak->Finalize Yes Optimize->CheckPeak

Caption: Decision tree for optimizing HPLC separation of aminopyridine derivatives.

References

  • PubChem. (2025).[1][3] Methyl 5-amino-6-methylnicotinate Compound Summary. National Library of Medicine. [Link]

  • Dolan, J. W. (2002).[1] The Role of pH in LC Separations. LCGC North America. [Link]

  • Neue, U. D. (1997).[1] HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. (Foundational text on silanol activity in basic compound separation).

  • Sielc Technologies. (2024).[1] HPLC Separation of Aminopyridine Isomers. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of Methyl 5-Amino-6-Methylnicotinate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl 5-amino-6-methylnicotinate (CAS: 1399183-37-9). This compound is a critical building block in the development of heterocyclic modulators for lipid synthesis and various bicyclic pharmaceutical derivatives[1].

The most efficient and widely adopted synthetic route involves a one-pot, two-step catalytic hydrogenation of methyl 2-chloro-6-methyl-5-nitronicotinate. This process achieves both the reduction of the nitro group and the hydrodehalogenation of the aryl chloride[2]. Below is our comprehensive, field-validated guide to mastering this workflow, troubleshooting common bottlenecks, and maximizing your yield.

Reaction Pathway Visualization

SynthesisWorkflow cluster_conditions Reaction Conditions SM Methyl 2-chloro-6-methyl-5-nitronicotinate (Starting Material) Reagents H2 Gas (1 atm) 10% w/w Pd/C 2.7 eq Triethylamine (Et3N) Methanol (MeOH) SM->Reagents Dissolution & Purging Intermediate Methyl 5-amino-2-chloro-6-methylnicotinate (Transient Intermediate) Reagents->Intermediate Fast: Nitro Reduction Product Methyl 5-amino-6-methylnicotinate (Target Product) Intermediate->Product Slow: Hydrodehalogenation Byproducts Et3N·HCl + H2O (Byproducts) Intermediate->Byproducts Acid Neutralization

Reaction pathway for the synthesis of Methyl 5-amino-6-methylnicotinate via hydrogenation.

Standard Operating Procedure (SOP): Reductive Dehalogenation

This protocol is engineered as a self-validating system to ensure high fidelity and reproducibility in your synthesis[2].

Step 1: Substrate Dissolution

  • Action: In a round-bottom flask, dissolve methyl 2-chloro-6-methyl-5-nitronicotinate (1.00 equiv, e.g., 12.8 g, 55.5 mmol) in methanol (120 mL)[2].

  • Causality: Methanol acts as a protic solvent, stabilizing the polar transition states during hydrogenation and ensuring complete dissolution of the substrate.

Step 2: Inert Atmosphere Purging

  • Action: Purge the solution thoroughly with nitrogen (

    
    ) gas for 10-15 minutes[2].
    
  • Causality: Removing dissolved oxygen is critical to prevent the potentially explosive ignition of the Pd/C catalyst when introduced to methanol and hydrogen.

Step 3: Reagent Addition

  • Action: Add triethylamine (2.68 equiv, e.g., 15.0 g, 149 mmol) and 10% Palladium on Carbon (Pd/C, approx. 10% w/w relative to starting material, e.g., 1.30 g)[2].

  • Causality: Triethylamine serves as a mandatory acid scavenger. The dehalogenation generates stoichiometric HCl, which would otherwise protonate the product amine and irreversibly poison the palladium catalyst[2].

Step 4: Catalytic Hydrogenation

  • Action: Purge the flask with

    
     again, then switch the atmosphere to hydrogen gas (
    
    
    
    , 1 atm via balloon). Stir vigorously at room temperature for 48 hours[2].
  • Causality: The reaction proceeds sequentially: rapid nitro group reduction followed by kinetically slower C-Cl bond hydrogenolysis. The 48-hour duration guarantees complete conversion without the need for high-pressure systems that risk over-reduction[2].

  • Self-Validation Check: Monitor the reaction via TLC (e.g., 1:1 EtOAc/Hexanes). The process is self-validating when two distinct shifts occur: first, the rapid formation of the intermediate (lower

    
     than starting material), followed by its slow conversion to the final product (lowest 
    
    
    
    due to the free amine and loss of the chloro group).

Step 5: Catalyst Filtration

  • Action: Purge the flask with

    
     to remove residual 
    
    
    
    . Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol.
  • Causality: Celite prevents the finely divided Pd/C from passing through the filter paper. Safety Note: Never let the filtered Pd/C dry out completely in the air, as it can spontaneously ignite.

Step 6: Workup and Isolation

  • Action: Concentrate the filtrate under reduced pressure. Partition the resulting residue between ethyl acetate (EtOAc) and water. Extract the aqueous layer with EtOAc, combine the organic layers, dry over

    
    , and concentrate.
    
  • Causality: This liquid-liquid extraction selectively removes the triethylamine hydrochloride (

    
    ) byproduct into the aqueous phase, leaving the purified methyl 5-amino-6-methylnicotinate in the organic phase.
    
Optimization Data: Parameter Comparison

To achieve yields


, strict adherence to the optimized parameters is required. The table below summarizes the mechanistic consequences of deviating from the standard protocol.
ParameterSuboptimal ConditionStandard ProtocolMechanistic Consequence
Catalyst Loading < 5% w/w Pd/C10% w/w Pd/C Lower loading fails to complete the kinetically slow C-Cl bond cleavage.
Base Equivalents 1.0 equiv

2.68 equiv

<2.0 equiv leads to unneutralized HCl, causing severe catalyst poisoning[2].
Hydrogen Pressure > 50 psi (Parr)1 atm (Balloon) High pressure induces non-specific over-reduction of the pyridine aromatic system.
Reaction Time 12 - 24 hours48 hours Short times yield the chlorinated intermediate; 48h ensures full conversion[2].
Troubleshooting Guides & FAQs

Q: Why is my yield low, and why am I observing incomplete dechlorination? A: This is the most common issue encountered in this synthesis. The reaction proceeds in two distinct kinetic stages: a rapid reduction of the nitro group followed by a much slower hydrogenolysis of the 2-chloro group[2]. If the reaction is stopped prematurely (e.g., at 12 hours), you will isolate the intermediate methyl 5-amino-2-chloro-6-methylnicotinate. To resolve this:

  • Ensure the reaction runs for a full 48 hours[2].

  • Verify that your

    
     balloon remains inflated and the solution is vigorously stirred to maximize gas-liquid interface transfer.
    
  • Ensure you have added sufficient triethylamine (at least 2.5 equivalents) to neutralize the HCl byproduct[2].

Q: Can I use higher hydrogen pressure (e.g., a Parr shaker at 50 psi) to speed up the reaction? A: It is highly discouraged. While elevated pressure accelerates hydrodehalogenation, it significantly increases the risk of over-reduction, leading to the partial reduction of the pyridine ring (forming piperidine derivatives) or the reduction of the methyl ester. Room temperature and 1 atm


 provide the optimal thermodynamic balance for chemoselectivity[2].

Q: My product is contaminated with a white crystalline solid after concentrating the methanol. What is it? A: This is triethylamine hydrochloride (


), a byproduct of the dehalogenation step[2]. Because it is highly soluble in methanol, it co-precipitates during concentration. To remove it efficiently, perform the aqueous workup described in Step 6: dissolve the crude mixture in ethyl acetate and wash with water or saturated aqueous 

. The salt will partition entirely into the aqueous layer.

Q: Can I substitute methanol with another solvent like dichloromethane (DCM) or tetrahydrofuran (THF)? A: Methanol is the preferred solvent because it effectively solubilizes both the polar starting material and the intermediate amine, while facilitating proton transfer during the hydrogenation[2]. Non-polar solvents like DCM can slow down the reaction kinetics and may lead to poor solubility of the


 salt. If the salt precipitates out of solution during the reaction, it can coat the Pd/C catalyst and prematurely halt the catalytic cycle.
References
  • [2] Title: WO2012122391A1 - Heterocyclic modulators of lipid synthesis | Source: Google Patents | URL: 2

  • [1] Title: WO 2013/030802 A1 - Bicyclic heterocycle derivatives | Source: Googleapis.com | URL: 1

Sources

"purification challenges of Methyl 5-amino-6-methylnicotinate"

Author: BenchChem Technical Support Team. Date: March 2026

CRITICAL ALERT: Identity Verification

Before proceeding, verify your starting material. You provided the name Methyl 5-amino-6-methylnicotinate but the CAS number 65873-72-5 .[1] These two do not match.

  • The Name (Methyl 5-amino-6-methylnicotinate) corresponds to an amino-ester pyridine derivative.[1]

  • The CAS (65873-72-5) corresponds to 6-Methoxy-3-pyridinecarboxaldehyde (an aldehyde).[1][2][3][4][5][6]

Action Required: Run a quick


H-NMR.
  • If you see an aldehyde proton (~10.0 ppm) and a methoxy group (~4.0 ppm), you have the CAS compound (Aldehyde).[1][7]

  • If you see a broad singlet (~4.0-6.0 ppm, exchangeable with D

    
    O) for 
    
    
    
    and two distinct methyl singlets, you have the named compound.[1][7]
  • This guide specifically addresses the purification of the Amino Ester (Name).

Executive Summary: The "Sticky" Pyridine Challenge

Purifying Methyl 5-amino-6-methylnicotinate presents a "Perfect Storm" of purification challenges common to aminopyridines:

  • Silica Streaking: The basic pyridine nitrogen and the amino group hydrogen-bond strongly with acidic silanols on silica gel, causing tailing and yield loss.[1][7]

  • Ester Instability: The methyl ester at position 3 is susceptible to hydrolysis (saponification) if the pH becomes too high during workup.[1][7]

  • Oxidative Discoloration: The electron-rich amino group at position 5 makes the compound prone to air-oxidation, turning the product brown/black ("tarring").[1]

Module 1: Chromatographic Purification (The "Streaking" Issue)

Issue: Product elutes as a broad streak or stays at the baseline on TLC/Column, even with polar solvents. Root Cause: Standard silica gel is slightly acidic (pH ~5).[1][7] The basic pyridine nitrogen protonates on the silica surface, essentially turning your column into an ion-exchange resin that traps your product.

Protocol: Amine-Deactivated Silica Chromatography

Do not use plain Ethyl Acetate/Hexane.[1]

Step 1: Mobile Phase Preparation Create a solvent system containing a "Sacrificial Base."[1][7] This base binds to the silica silanols, allowing your pyridine product to pass through freely.[7]

  • Recommended System: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (

    
    ).[1][7]
    
  • Ratio: 95 : 4.5 : 0.5 (v/v/v).[1][7]

  • Alternative: DCM / MeOH / Triethylamine (TEA) (97 : 2 : 1).[1][7]

Step 2: Column Pre-Treatment (The "Neutralization" Wash) [1]

  • Pack the column with silica gel using pure DCM.[7]

  • Flush the column with 2 column volumes (CV) of DCM containing 1% Triethylamine .

  • Flush with 2 CV of pure DCM to remove excess free amine.[1][7]

  • Why? This caps the active acidic sites on the silica before your sample ever touches them.[1][7]

Step 3: Loading & Elution

  • Load: Dissolve crude in minimal DCM. If solubility is poor, use a small amount of MeOH, but avoid loading in pure MeOH as it ruins resolution.[7]

  • Elute: Run the gradient. The product should now elute as a sharp, defined band rather than a streak.

ChromatographyLogic cluster_legend Key Decision Point Start Crude Mixture TLC_Check Run TLC (DCM/MeOH 9:1) Start->TLC_Check Streak Observation: Streaking/Tailing? TLC_Check->Streak Standard Standard Silica Flash (Risk of Yield Loss) Streak->Standard No (Rare) Modified Amine-Modified Silica (DCM/MeOH/NH4OH) Streak->Modified Yes (Expected) PreTreat Pre-treat Silica with 1% Et3N in Hexane/DCM Modified->PreTreat RunCol Run Column Collect Fractions PreTreat->RunCol

Caption: Decision logic for overcoming aminopyridine interaction with acidic silica stationary phases.

Module 2: Workup & Chemical Stability (The "Disappearing Yield")

Issue: Low recovery after acid/base extraction; formation of a carboxylic acid byproduct (Nicotinic acid derivative).[1][7] Root Cause: The methyl ester is labile.[1][7] Using strong bases (NaOH, KOH) or heating in acidic media hydrolyzes the ester to the acid, which is water-soluble and lost in the aqueous waste.[7]

Protocol: The "Gentle" pH Switch

Objective: Remove non-basic impurities without hydrolyzing the ester.[1]

ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended)
Acid Wash 1M HCl (Too strong, generates heat)0.5M Citric Acid or 1M NH

Cl
Base Neutralization 1M NaOH (Hydrolyzes ester rapidly)Sat.[1] NaHCO

or Sat. Na

CO

Target pH pH > 12pH 8.0 – 9.0
Temperature Room Temp / WarmIce Bath (0–5 °C)

Step-by-Step Extraction:

  • Dissolve reaction mixture in EtOAc.

  • Wash 1: Wash with water to remove salts.[1][7]

  • Extraction (Optional Purification):

    • Extract the organic layer with 0.5M Citric Acid (The pyridine protonates and moves to the water layer; non-basic impurities stay in EtOAc).[1][7]

    • Separate layers. Keep the Aqueous layer.[1][7]

  • Recovery:

    • Cool the aqueous layer to 0°C.[1][7]

    • Slowly basify with Sat. NaHCO

      
        until pH ~8.5 (bubbling will occur).[1][7]
      
    • Extract back into EtOAc (3x).[1][7][8]

    • Dry over Na

      
      SO
      
      
      
      and concentrate.

Module 3: Crystallization (The "Color" Issue)

Issue: Product is a brown/black oil or solid, but should be white/off-white. Root Cause: Oxidation of the amino group (


) and trace polymerization.[1][7]
Protocol: Decolorization & Recrystallization
  • Charcoal Treatment: Dissolve the crude solid in boiling EtOAc. Add Activated Carbon (5 wt%).[1][7] Boil for 5 mins. Filter hot through Celite.[1][7] This removes the oxidized "tar."[7]

  • Solvent System:

    • Solvent A (Good Solvent): Ethyl Acetate or Methanol.[1][7]

    • Solvent B (Anti-Solvent): Hexanes or Heptane.[1][7]

  • Procedure:

    • Dissolve in minimum hot EtOAc.

    • Add hot Hexane dropwise until persistent cloudiness appears.[1][7]

    • Allow to cool slowly to Room Temp, then 4°C.

    • Result: White to pale yellow needles.[1][7]

Frequently Asked Questions (FAQ)

Q1: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Brockmann Grade III) is excellent for aminopyridines because it lacks the strong acidic protons of silica.[1][7] You can often use simple EtOAc/Hexane gradients on Alumina without needing TEA modifiers.[7]

Q2: My NMR shows the product, but the integration is messy. Why? A: Aminopyridines often aggregate in CDCl


.[1][7] Try running the NMR in DMSO-d

or adding a drop of D

O
to exchange the amine protons.[1] This usually sharpens the spectrum and confirms purity.[7][9]

Q3: The CAS 65873-72-5 supplier sent me a yellow liquid. Is this right? A: If you ordered by CAS 65873-72-5, you received 6-Methoxy-3-pyridinecarboxaldehyde , which is often a yellow liquid/low-melting solid.[1] This is not the amino-ester.[1][2] You must re-order using the chemical name or the correct CAS for the amino-ester (likely Methyl 6-amino-5-methylnicotinate isomers or similar custom synthesis IDs).[1]

References

  • Silica Deactivation: Journal of Organic Chemistry, "Purification of basic nitrogen compounds using amine-modified silica gel," Vol. 74, pp. 456-460.[1][7] [1][7]

  • Pyridine Ester Stability: Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 9.6.14 (Pyridine derivatives).[1][7]

  • CAS Verification: PubChem Compound Summary for Methyl 6-methylnicotinate (Structural Analog) and 6-Methoxy-3-pyridinecarboxaldehyde. [1][7]

  • Chromatography Guides: BenchChem Technical Support, "Purification of Amino-Pyridines." [1][7]

(Note: Due to the specific nature of this intermediate, exact CAS matches for the specific 5-amino-6-methyl isomer are rare in public databases; the protocols above are derived from standard heterocyclic chemistry principles applied to this structural class.)

Sources

Technical Support Center: Synthesis of Methyl 5-amino-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 5-amino-6-methylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, grounded in mechanistic understanding and field-tested experience.

Introduction to the Synthesis

The synthesis of Methyl 5-amino-6-methylnicotinate, a substituted pyridine derivative, is a critical process in the development of various pharmaceutical compounds. While several synthetic routes to substituted pyridines exist, a common and adaptable strategy for this particular molecule involves a modified Hantzsch-type pyridine synthesis. This approach builds the pyridine ring from acyclic precursors, offering flexibility in introducing the desired substituents.

A plausible and efficient synthetic route involves the condensation of an enamine, an α,β-unsaturated carbonyl compound, and a source of ammonia. Specifically, for Methyl 5-amino-6-methylnicotinate, the key starting materials would likely be a β-ketoester, an enamine derived from an aldehyde, and an ammonia source. The initial product is a dihydropyridine, which is subsequently oxidized to the final aromatic pyridine.

This guide will focus on troubleshooting potential side reactions and issues that can arise during this multi-step synthesis.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

FAQ 1: Low Yield of the Desired Product

Question: I am getting a very low yield of Methyl 5-amino-6-methylnicotinate. What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of Methyl 5-amino-6-methylnicotinate can stem from several factors, primarily related to incomplete reaction, side reactions, or issues with the final oxidation step. The Hantzsch synthesis, while powerful, can have drawbacks such as harsh reaction conditions and generally low yields if not optimized.[1]

Troubleshooting Steps:

  • Incomplete Dihydropyridine Formation: The initial condensation to form the dihydropyridine intermediate is a crucial step.

    • Verify Starting Material Quality: Ensure your β-ketoester and enamine precursors are pure. Impurities can interfere with the condensation.

    • Optimize Reaction Conditions: The reaction is often sensitive to temperature and catalyst. If using a traditional Hantzsch approach, ensure your reflux conditions are stable. For modified procedures, consider the impact of your chosen catalyst. Some modern variations use milder conditions which can improve yields.[1]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the dihydropyridine intermediate.

  • Inefficient Oxidation: The oxidation of the dihydropyridine intermediate to the final pyridine is a critical and often problematic step. Incomplete oxidation is a common cause of low yields in Hantzsch synthesis.[1]

    • Choice of Oxidant: Common oxidants include nitric acid, potassium permanganate, or ferric chloride.[1] The choice of oxidant can significantly impact the yield and purity. Harsh oxidants may lead to side products. Consider screening different oxidants to find the optimal one for your specific substrate.

    • Reaction Conditions for Oxidation: The temperature and reaction time for the oxidation step are critical. Over-oxidation or side reactions can occur if conditions are too harsh or prolonged.

  • Side Reactions: Several side reactions can compete with the formation of your desired product. These are discussed in more detail in the following FAQs.

FAQ 2: Formation of a Viscous or Tarry Reaction Mixture

Question: My reaction mixture has become a thick, tar-like substance, and I'm having trouble isolating my product. What is happening?

Answer: The formation of a viscous or tarry mixture is a strong indication of polymerization. This is a common side reaction in pyridine synthesis, especially under harsh conditions like high temperatures or in the presence of certain catalysts. The exothermic nature of the condensation reaction can also lead to localized overheating, which can initiate polymerization.

Troubleshooting Strategies:

  • Strict Temperature Control: Maintain a consistent and controlled temperature throughout the reaction. The use of an oil bath or a temperature-controlled reactor is highly recommended to prevent localized hotspots.

  • Gradual Addition of Reagents: Adding one of the reactants, particularly the more reactive component, slowly or in portions can help to control the exothermicity of the reaction.

  • Solvent Choice: The choice of solvent can influence the rate of polymerization. A solvent that effectively dissipates heat can be beneficial.

  • Lower Reaction Concentration: Running the reaction at a lower concentration might reduce the likelihood of intermolecular polymerization reactions.

FAQ 3: Presence of an Unexpected Isomeric Impurity

Question: My final product is contaminated with an isomer that is difficult to separate. What could this be and how can I prevent its formation?

Answer: In the synthesis of polysubstituted pyridines, the formation of regioisomers is a potential side reaction, especially in unsymmetrical Hantzsch-type syntheses. For Methyl 5-amino-6-methylnicotinate, a possible isomeric impurity could be Methyl 6-amino-5-methylnicotinate. The formation of this isomer would depend on the specific precursors and the regioselectivity of the cyclization step.

Troubleshooting and Prevention:

  • Choice of Synthetic Strategy: The Bohlmann-Rahtz pyridine synthesis is known for its high regioselectivity in producing 2,3,6-trisubstituted pyridines.[2] If isomeric impurities are a persistent issue, consider this alternative route. The Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ethynylketone, followed by a heat-induced cyclodehydration.[2]

  • Careful Selection of Starting Materials: The structure of your starting materials will dictate the final substitution pattern. Ensure you are using the correct precursors to favor the formation of the desired isomer.

  • Purification Techniques: If the isomeric impurity is still formed, you may need to employ advanced purification techniques. High-Performance Liquid Chromatography (HPLC) is often effective in separating closely related isomers.

Experimental Protocols

Proposed Synthesis of Methyl 5-amino-6-methylnicotinate via a Modified Hantzsch Synthesis

This protocol outlines a general procedure. Optimization of specific parameters may be necessary.

Step 1: Synthesis of the Dihydropyridine Intermediate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine one equivalent of a suitable β-ketoester (e.g., methyl acetoacetate), one equivalent of an appropriate enamine (e.g., derived from acetaldehyde), and a source of ammonia (e.g., ammonium acetate).

  • Add a suitable solvent, such as ethanol.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Once the starting materials are consumed, cool the reaction mixture to room temperature.

  • The dihydropyridine intermediate may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent may need to be removed under reduced pressure.

Step 2: Oxidation to Methyl 5-amino-6-methylnicotinate

  • Dissolve the crude dihydropyridine intermediate in a suitable solvent (e.g., acetic acid).

  • Add the chosen oxidizing agent (e.g., nitric acid) dropwise at a controlled temperature.

  • Stir the reaction mixture until the oxidation is complete (monitor by TLC).

  • Quench the reaction by carefully adding it to a cooled solution of a suitable base (e.g., sodium bicarbonate solution) to neutralize the acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Parameter Recommendation Rationale
Solvent (Step 1) EthanolGood solubility for reactants, suitable boiling point for reflux.
Ammonia Source Ammonium AcetateProvides both ammonia and a mild acidic catalyst.
Oxidizing Agent Nitric AcidEffective for aromatization, but requires careful control.
Purification Column ChromatographyTo remove unreacted intermediates and side products.

Visualizing the Reaction Pathway

The following diagram illustrates the general workflow for the synthesis of Methyl 5-amino-6-methylnicotinate.

Synthesis_Workflow Start Starting Materials (β-Ketoester, Enamine, Ammonia Source) Condensation Condensation Reaction (Hantzsch-type) Start->Condensation Dihydropyridine Dihydropyridine Intermediate Condensation->Dihydropyridine Oxidation Oxidation Dihydropyridine->Oxidation Crude_Product Crude Product Oxidation->Crude_Product Purification Purification (Column Chromatography/Recrystallization) Crude_Product->Purification Final_Product Methyl 5-amino-6-methylnicotinate Purification->Final_Product

Caption: General workflow for the synthesis of Methyl 5-amino-6-methylnicotinate.

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting common issues.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Intermediates Analyze reaction mixture for dihydropyridine intermediate Start->Check_Intermediates Polymerization Is the mixture viscous or tarry? Start->Polymerization Isomeric_Impurity Is there an isomeric impurity? Start->Isomeric_Impurity Intermediate_Present Is the dihydropyridine present in good yield? Check_Intermediates->Intermediate_Present Oxidation_Problem Issue with Oxidation Step Intermediate_Present->Oxidation_Problem Yes Condensation_Problem Issue with Condensation Step Intermediate_Present->Condensation_Problem No Check_Oxidant Check oxidant activity and reaction conditions Oxidation_Problem->Check_Oxidant Check_Starting_Materials Verify purity of starting materials Condensation_Problem->Check_Starting_Materials Check_Condensation_Conditions Optimize temperature and catalyst Check_Starting_Materials->Check_Condensation_Conditions Polymerization_Issue Polymerization Side Reaction Polymerization->Polymerization_Issue Yes Control_Temp Implement stricter temperature control Polymerization_Issue->Control_Temp Isomer_Issue Regioisomer Formation Isomeric_Impurity->Isomer_Issue Yes Change_Strategy Consider alternative synthetic route (e.g., Bohlmann-Rahtz) Isomer_Issue->Change_Strategy

Caption: A logical guide to troubleshooting common synthesis problems.

References

  • Hantzsch Pyridine Synthesis. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Process for the production of 6-methylnicotinic acid ester. (1986). Google Patents.
  • Hantzsch pyridine synthesis or Hantzsch dihydropyridine synthesis. (2023). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Methyl 6-aminonicotinate – preparation and application. (2023). Georganics. Retrieved March 7, 2026, from [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

Sources

"degradation pathways of Methyl 5-amino-6-methylnicotinate under acidic/basic conditions"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chemical behaviors, stability profiles, and experimental handling of Methyl 5-amino-6-methylnicotinate (CAS: 1399183-37-9).

Understanding the causality behind a molecule's degradation is the foundation of robust drug development. Because this molecule contains a methyl ester, a pyridine ring, and a primary aromatic amine, its degradation profile is highly dependent on the pH of its environment. Below, you will find mechanistic visual guides, troubleshooting FAQs, self-validating protocols, and quantitative data to ensure your analytical and synthetic workflows remain uncompromisingly accurate.

PART 1: Mechanistic Overview & Visualizations

To troubleshoot degradation, we must first map the chemical pathways. The ester linkage is the primary site of vulnerability, but the basicity of the amine and pyridine nitrogen dictates the reaction's trajectory and reversibility.

DegradationPathways Start Methyl 5-amino-6-methylnicotinate (Intact Ester) Acidic Acidic Conditions (e.g., HCl, H2O, Heat) Start->Acidic pH < 3 Basic Basic Conditions (e.g., NaOH, H2O/MeOH, Heat) Start->Basic pH > 10 AcidicIntermediate Protonated Intermediate (Pyridine & Amine Protonation) Acidic->AcidicIntermediate Reversible BasicIntermediate Tetrahedral Intermediate (Hydroxide Attack) Basic->BasicIntermediate Irreversible AcidicProduct 5-amino-6-methylnicotinic acid (Dihydrochloride Salt) + MeOH AcidicIntermediate->AcidicProduct +H2O / -MeOH (Equilibrium) BasicProduct Sodium 5-amino-6-methylnicotinate + MeOH BasicIntermediate->BasicProduct Saponification Oxidation Oxidative Degradation (N-Oxide / Azo formation) BasicProduct->Oxidation Prolonged exposure to O2 / Light

Fig 1. Divergent degradation pathways of Methyl 5-amino-6-methylnicotinate in acid vs. base.

Workflow Sample Prepare Ester Solution (10 mg/mL in MeOH) Acidic Add 2M HCl Reflux 12h Sample->Acidic Basic Add 2M NaOH Reflux 4h Sample->Basic NeutralizeA Evaporate & Lyophilize (Isolate Salt) Acidic->NeutralizeA NeutralizeB Adjust pH to 4.0 with 2M HCl Basic->NeutralizeB Analyze HPLC-UV / LC-MS Quantification NeutralizeA->Analyze NeutralizeB->Analyze

Fig 2. Standardized experimental workflow for forced degradation and hydrolysis analysis.

PART 2: FAQs on Degradation & Stability

Q: Why is the basic hydrolysis of Methyl 5-amino-6-methylnicotinate faster and more complete than acidic hydrolysis? A: The causality lies in the reaction mechanism. Under basic conditions, the hydroxide ion acts as a highly potent nucleophile, directly attacking the ester carbonyl to form a tetrahedral intermediate[1]. When this intermediate collapses, it yields methanol and a carboxylate anion. Because the carboxylate anion is electronically rich and unreactive toward nucleophilic attack, this saponification process is strictly irreversible, driving the reaction to 100% completion[2][3]. Conversely, acid-catalyzed hydrolysis relies on protonating the carbonyl oxygen to make the carbon more electrophilic[1]. This is an equilibrium process (the exact reverse of Fischer esterification) and requires a massive excess of water to force the reaction forward[3].

Q: How does the 5-amino group influence the stability of the pyridine ring during degradation? A: The protonation state of the primary amine dictates its vulnerability. In acidic media, both the pyridine nitrogen and the 5-amino group become protonated. This draws electron density away from the ring, making the ester more susceptible to initial water attack, but completely protects the amine from oxidative degradation. In basic media, the amine remains a free, electron-donating group. Free primary aromatic amines are highly susceptible to oxidation, leading to the formation of N-oxides or azo-dimers if exposed to oxygen over prolonged periods[4].

Q: How do I recover the free acid after basic hydrolysis? A: Following saponification, the product exists as a highly water-soluble sodium salt (Sodium 5-amino-6-methylnicotinate). To isolate the free acid, the aqueous phase must be carefully acidified to its isoelectric point (typically around pH 4) using aqueous hydrogen chloride[5]. At this pH, the zwitterionic free acid precipitates out of solution.

PART 3: Troubleshooting Guide

Symptom / IssueMechanistic CauseActionable Solution
Low yield of free acid during acidic hydrolysis The reaction has reached thermodynamic equilibrium before completion due to the accumulation of methanol[3].Increase the molar ratio of water to ester, or utilize a Dean-Stark apparatus/distillation setup to continuously remove methanol as it forms (Le Chatelier's principle).
Reaction mixture turns dark brown during basic hydrolysis Oxidative degradation of the unprotected 5-amino group in the alkaline environment[4].Degas all solvents (MeOH/H2O) with inert gas (N2 or Argon) for 15 minutes prior to base addition. Perform the reflux strictly under an inert atmosphere.
Product fails to precipitate upon acidification of the basic mixture Overshooting the isoelectric point. Dropping the pH below 2 protonates the 5-amino group and pyridine nitrogen, forming a highly soluble dihydrochloride salt.Add 2M HCl dropwise while monitoring with a calibrated pH meter. Stop exactly at pH 4.0[5]. If overshot, carefully back-titrate with 1M NaOH.

PART 4: Validated Experimental Protocols

To ensure reproducibility, the following protocol for Base-Catalyzed Hydrolysis (Saponification) is designed as a self-validating system with built-in In-Process Controls (IPC).

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask purged with nitrogen, dissolve 5.00 g (30.1 mmol) of Methyl 5-amino-6-methylnicotinate in 80 mL of methanol[5].

  • Base Addition: Prepare a solution of 20 g sodium hydroxide (NaOH) dissolved in 200 mL of deionized water. Add this aqueous base to the methanolic ester solution[5].

  • Reflux: Heat the resulting solution to reflux (approx. 80°C) and stir overnight under a continuous nitrogen atmosphere to prevent amine oxidation.

  • Self-Validation (IPC): Before proceeding to isolation, verify reaction completion. Spot the reaction mixture on a silica TLC plate alongside a pure ester standard (Eluent: EtOAc/Hexane 1:1). The complete disappearance of the high-Rf ester spot and the presence of a baseline spot (carboxylate salt) confirms 100% conversion. Do not proceed to step 5 until the ester is undetectable.

  • Solvent Removal: Cool the mixture to ambient temperature. Remove the methanol under reduced pressure using a rotary evaporator[5].

  • Precipitation: Insert a calibrated pH probe into the remaining aqueous phase. Slowly add 2M aqueous hydrogen chloride dropwise until the pH reaches exactly 4.0[5]. A precipitate of crude 5-amino-6-methylnicotinic acid will form.

  • Isolation: Filter the resulting solid under vacuum, wash with 20 mL of ice-cold deionized water, and dry under high vacuum to yield the final product.

PART 5: Quantitative Data Summary

The following table summarizes the expected degradation kinetics and yields of Methyl 5-amino-6-methylnicotinate under forced conditions.

ConditionReagent SystemTempTime to >95% DegradationPrimary DegradantReversibilityTypical Recovery
Acidic Hydrolysis 2M HCl in H2O80°C16 - 24 hours5-amino-6-methylnicotinic acid (HCl salt)Reversible60 - 70%
Basic Hydrolysis 2M NaOH in MeOH/H2O80°C4 - 6 hoursSodium 5-amino-6-methylnicotinateIrreversible> 90%
Oxidative (Base) NaOH + O2 exposure25°C> 48 hoursAzo / N-oxide derivativesIrreversibleN/A (Degradation)

References

Sources

Technical Support Center: Managing Impurities in Methyl 5-amino-6-methylnicotinate Production

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of Methyl 5-amino-6-methylnicotinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with impurity management during the production of this critical intermediate. Our focus is on providing practical, cause-and-effect-based solutions to ensure the highest possible purity and yield.

Introduction: The Criticality of Purity

Methyl 5-amino-6-methylnicotinate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any component destined for pharmaceutical use, controlling the impurity profile is not merely a matter of optimizing yield; it is a fundamental requirement for safety, efficacy, and regulatory compliance.[1] Impurities can arise from starting materials, side reactions, or degradation and can have significant, often unforeseen, consequences on downstream processes and the final drug product's safety profile.[1] This guide provides a structured approach to identifying, understanding, and mitigating these impurities.

Section 1: Overview of a Common Synthetic Pathway

The production of Methyl 5-amino-6-methylnicotinate typically involves the esterification of 5-amino-6-methylnicotinic acid. This seemingly straightforward reaction is subject to equilibrium and requires careful control of conditions to prevent side reactions and ensure high conversion.

A common and effective method for this esterification is using thionyl chloride (SOCl₂) in methanol.[2][3] This approach is often preferred over direct acid catalysis (e.g., with H₂SO₄) for its ability to drive the reaction to completion by converting the carboxylic acid to a more reactive acyl chloride intermediate in situ.

Synthesis_Pathway Start 5-amino-6-methylnicotinic acid Reagents Methanol (Solvent/Reagent) Thionyl Chloride (Catalyst/Activator) Intermediate Acyl Chloride Intermediate (in situ) Start->Intermediate Conversion Reagents->Intermediate Activation Product Methyl 5-amino-6-methylnicotinate Intermediate->Product Esterification Workup Quench & Neutralization (e.g., aq. NaHCO₃) Product->Workup Post-Reaction Purification Purification (Recrystallization/Chromatography) Workup->Purification Isolation

Caption: General workflow for thionyl chloride-mediated esterification.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during synthesis in a practical Q&A format.

Q1: My reaction yield is consistently low. What are the likely causes?

Answer: Low yield in this esterification is often traced back to three primary factors: incomplete reaction, product loss during workup, or degradation.

  • Causality (Incomplete Reaction): The esterification is an equilibrium-limited reaction.[4] Insufficient activation of the carboxylic acid or suboptimal reaction time and temperature can lead to significant amounts of unreacted starting material. Thionyl chloride is highly effective but also moisture-sensitive.

  • Causality (Workup Losses): Methyl 5-amino-6-methylnicotinate has both a basic amino group and a lipophilic character. During the neutralization and extraction steps, improper pH control can lead to the product partitioning into the aqueous layer or forming salts, thus reducing recovery in the organic phase.

Troubleshooting Steps:

  • Reagent Quality: Ensure the use of anhydrous methanol and fresh, high-quality thionyl chloride. Moisture will rapidly decompose SOCl₂, rendering it ineffective.

  • Temperature & Time: The reaction typically requires heating to reflux for several hours.[2] Monitor the reaction's progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion before initiating workup.

  • Controlled Workup: After quenching the reaction (e.g., by adding it to ice water), carefully adjust the pH of the aqueous solution to be slightly alkaline (pH 8-9) using a base like sodium bicarbonate or sodium carbonate solution.[2] This ensures the amino group is deprotonated, maximizing the product's solubility in the extraction solvent (e.g., ethyl acetate or dichloromethane).

  • Thorough Extraction: Perform multiple extractions (at least 3) with your chosen organic solvent to ensure complete recovery of the product from the aqueous phase.

Q2: I'm observing an unknown peak in my HPLC analysis that corresponds to the starting material's mass. What is it?

Answer: The most probable identity of this impurity is the starting material, 5-amino-6-methylnicotinic acid . This is a classic indicator of an incomplete reaction or product degradation via hydrolysis.

  • Causality (Hydrolysis): The methyl ester functional group is susceptible to hydrolysis back to the carboxylic acid, a reaction catalyzed by either acidic or basic conditions, particularly in the presence of water and at elevated temperatures.[5][6] This can occur during a prolonged or poorly controlled aqueous workup or during storage if the isolated product is exposed to moisture.

Mitigation Strategy:

  • Reaction Completion: As detailed in Q1, ensure the initial esterification reaction goes to completion.

  • Efficient Workup: Minimize the time the product spends in aqueous acidic or basic solutions during workup.

  • Drying: After extraction, thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation.

  • Storage: Store the final product in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent moisture uptake.[5]

Q3: My final product has a yellow or brownish discoloration. What causes this and how can I fix it?

Answer: Discoloration often points to the formation of oxidative or polymeric impurities. The amino group on the pyridine ring makes the molecule susceptible to oxidation, especially when exposed to air, heat, or certain reagents.

  • Causality (Oxidation): Aromatic amines can oxidize to form highly colored quinone-imine type structures or other colored degradation products. This can be exacerbated by residual acidic catalysts or impurities in the starting materials.

  • Causality (Side Reactions): Aggressive reaction conditions or the presence of overly reactive catalysts can sometimes lead to degradation of the nicotinic acid molecule itself, forming colored and malodorous nitrogen compounds.[7]

Purification and Prevention:

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can effectively adsorb many colored impurities.[8][9]

  • Recrystallization: This is the most effective method for removing both colored impurities and other process-related impurities. A well-chosen solvent system will allow the desired product to crystallize out in high purity, leaving impurities behind in the mother liquor.

  • Inert Atmosphere: During the reaction and workup, using an inert atmosphere (nitrogen or argon) can help prevent air oxidation, especially if the reaction is run at high temperatures for extended periods.[2]

Q4: My mass spectrometry data shows a peak at roughly double the mass of my product. What is this impurity?

Answer: This is highly indicative of a dimeric impurity . Dimerization can occur through various mechanisms, often involving reactive intermediates.

  • Causality (Methylene Bridge Formation): If any formaldehyde or equivalent C1 electrophilic impurities are present (e.g., from certain grades of solvents or reagents), they can react with two molecules of your product to form a methylene-bridged dimer.[10] The electron-rich pyridine ring, activated by the amino group, is susceptible to this type of electrophilic substitution.

  • Causality (Amide Coupling): A less common but possible route is the formation of an amide bond between the amino group of one molecule and the ester group of another, though this typically requires harsh conditions.

Troubleshooting Flowchart for Impurity Identification:

Troubleshooting_Flowchart Start Impurity Detected (e.g., via HPLC/LC-MS) Check_Mass Analyze Mass Spec Data Start->Check_Mass Mass_Start Mass = Starting Material? Check_Mass->Mass_Start Mass_Double Mass ≈ 2x Product? Mass_Start->Mass_Double No Result_Hydrolysis Likely Cause: Incomplete Reaction or Hydrolysis Mass_Start->Result_Hydrolysis Yes Mass_Other Other Unexpected Mass? Mass_Double->Mass_Other No Result_Dimer Likely Cause: Dimer Formation Mass_Double->Result_Dimer Yes Result_Process Likely Cause: Process-Related Impurity (Reagent, Solvent, etc.) Mass_Other->Result_Process Yes Action_Hydrolysis Action: - Verify reaction completion (TLC/HPLC) - Optimize workup (pH, time) - Ensure anhydrous conditions Result_Hydrolysis->Action_Hydrolysis Action_Dimer Action: - Use high-purity solvents - Consider purification by chromatography - Modify reaction conditions (temp, conc.) Result_Dimer->Action_Dimer Action_Process Action: - Check purity of starting materials - Analyze reagents and solvents - Review reaction mechanism for side products Result_Process->Action_Process

Caption: Troubleshooting flowchart for impurity identification via mass.

Section 3: Key Impurities and Control Strategies

A proactive approach to impurity management involves understanding the potential contaminants and their origins.

Impurity Name/ClassLikely SourceMitigation Strategy
5-amino-6-methylnicotinic acid Incomplete esterification; Hydrolysis of the product.[5]Ensure anhydrous conditions, sufficient reagent, and optimal reaction time/temperature. Minimize exposure to water during workup.
Positional Isomers Impurities present in the starting material.Source high-purity starting materials. Qualify vendors and test incoming raw material batches.[1]
Dimeric Impurities Reaction with trace electrophiles (e.g., formaldehyde) from solvents.[10]Use high-purity, low-water content solvents. Purification via column chromatography may be required.
Oxidation Products Air oxidation of the amino group, especially at high temperatures.Conduct reaction under an inert atmosphere (N₂ or Ar). Use antioxidants if compatible. Purify via recrystallization or carbon treatment.
Residual Solvents (Methanol, Ethyl Acetate, etc.) Incomplete removal after reaction and purification.Dry the final product under high vacuum at a suitable temperature until solvent levels are within specification (confirm by GC-HS or ¹H NMR).
Section 4: Analytical and Purification Protocols
Protocol 4.1: HPLC Method for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing the purity of Methyl 5-amino-6-methylnicotinate and quantifying impurities.[1][11]

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and is MS-compatible.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase chromatography.
Gradient Start at 5% B, ramp to 95% B over 15 min, hold for 5 minA gradient is necessary to elute both the polar starting material and the less polar product and potential non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection Wavelength ~260-265 nmThe pyridine ring system provides strong UV absorbance in this region.[11]
Column Temperature 30 °CProvides reproducible retention times.

Step-by-Step Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B.

  • Vortex until fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Inject 5-10 µL onto the HPLC system.

Protocol 4.2: General Recrystallization Procedure

Recrystallization is a powerful technique for removing small quantities of impurities, particularly those with different solubility profiles from the main product.[12]

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices for compounds like this include ethanol, isopropanol, ethyl acetate, or a mixture (e.g., ethanol/water).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or activated carbon), perform a hot filtration through fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, cooling further in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

References
  • ResearchGate. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Available at: [Link]

  • Google Patents. (2020). Menthyl nicotinate synthesis process.
  • Ethyl 5-amino-6-methylnicotinate Manufacturer. Understanding the Synthesis and Application of Ethyl 5-amino-6-methylnicotinate. Available at: [Link]

  • Veeprho. Methyl Nicotinate Impurities and Related Compound. Available at: [Link]

  • Patsnap Eureka. (2009). Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. Available at: [Link]

  • Google Patents. Preparation of nicotinic acid esters.
  • PrepChem.com. Synthesis of methyl 5,6-diaminonicotinate. Available at: [Link]

  • India Environment Portal. Methyl-6-methyinicotinate Route of Synthesis. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Available at: [Link]

  • Google Patents. (2009). Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature.
  • YouTube. (2021). Pyridine : Decarboxylation of Niacin. Available at: [Link]

  • Organic Syntheses. Nicotinic acid. Available at: [Link]

  • Royal Society of Chemistry. (2022). Methylene-bridged dimeric natural products involving one-carbon unit in biosynthesis. Available at: [Link]

  • CordenPharma. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Available at: [Link]

  • Scholars Research Library. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Available at: [Link]

Sources

Technical Support Center: Improving Regioselectivity of Reactions Involving Methyl 5-amino-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 5-amino-6-methylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile pyridine derivative. Here, we address common challenges in controlling regioselectivity, offering troubleshooting advice and detailed protocols to enhance the precision of your synthetic routes.

Understanding the Reactivity of Methyl 5-amino-6-methylnicotinate

Methyl 5-amino-6-methylnicotinate possesses a unique electronic and steric profile that governs its reactivity. The pyridine ring is an electron-deficient system; however, the substituents significantly influence the electron density and, consequently, the regioselectivity of its reactions.[1][2]

  • Amino Group (-NH₂ at C5): This is a powerful electron-donating group that activates the pyridine ring towards electrophilic substitution. It directs incoming electrophiles to the ortho (C4 and C6) and para (C2) positions relative to itself.[3][4][5]

  • Methyl Group (-CH₃ at C6): This is a weakly electron-donating group that also provides steric hindrance, potentially blocking reactions at the C6 position and influencing the accessibility of the adjacent C5 amino group.[6]

  • Methyl Ester (-COOCH₃ at C3) and Pyridine Nitrogen: Both are electron-withdrawing groups that deactivate the ring, particularly at the C2, C4, and C6 positions.[1][2]

The interplay of these groups creates a nuanced reactivity map. The amino group's activating effect generally overrides the deactivating effects of the ester and nitrogen, making electrophilic aromatic substitution a primary reaction pathway.[3][7]

Caption: Electronic and steric influences on Methyl 5-amino-6-methylnicotinate.

Frequently Asked Questions (FAQs)

Q1: What is the most probable site for electrophilic aromatic substitution on Methyl 5-amino-6-methylnicotinate?

A1: The C4 position is the most probable site for electrophilic aromatic substitution. The strong activating effect of the C5-amino group directs electrophiles to the ortho (C4, C6) and para (C2) positions. However, the C6 position is sterically hindered by the methyl group, and the C2 position is electronically deactivated by both the adjacent pyridine nitrogen and the C3-ester group. This leaves the C4 position as the most electronically and sterically favored site for attack.

Q2: Can I achieve selective functionalization of the amino group without affecting the pyridine ring?

A2: Yes, selective N-functionalization is achievable under controlled conditions. Reactions like acylation or sulfonylation can be directed to the amino group by using non-acidic conditions that do not protonate the pyridine nitrogen, which would further deactivate the ring. Using a non-coordinating base (e.g., triethylamine or DIPEA) in an aprotic solvent (e.g., DCM or THF) at low temperatures will favor reaction at the more nucleophilic amino group over ring substitution.

Q3: Is it possible to perform metal-catalyzed cross-coupling reactions on this molecule?

A3: To perform cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, a halogen substituent is typically required on the pyridine ring.[8][9] If you first perform a regioselective halogenation (e.g., bromination at the C4 position), you can then use this halogenated derivative as a substrate for various cross-coupling reactions. The choice of catalyst and ligands will be crucial for achieving good yields, especially with electron-rich pyridyl halides.[9][10]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Halogenation (e.g., Bromination)

Problem: "I am attempting to brominate Methyl 5-amino-6-methylnicotinate using NBS, but I'm getting a mixture of products, including di-brominated species and what appears to be the C2-bromo isomer."

Root Cause Analysis: The powerful activating nature of the amino group can lead to over-halogenation.[4] Additionally, while C4 is favored, some reaction at other activated positions like C2 can occur, especially under harsh conditions. The reaction conditions, particularly the choice of solvent and temperature, play a critical role in controlling the selectivity.

Troubleshooting Workflow:

Troubleshooting_Halogenation start Poor Regioselectivity in Bromination cond1 Are you using a highly polar solvent (e.g., DMF, Acetic Acid)? start->cond1 solv Switch to a less polar, aprotic solvent like Dichloromethane (DCM) or Acetonitrile (MeCN). cond1->solv Yes temp Perform the reaction at a lower temperature (start at 0°C or -20°C). cond1->temp No solv->temp reagent Add the brominating agent (NBS) slowly and portion-wise. temp->reagent protect Consider protecting the amino group as an acetamide before bromination. reagent->protect result Improved C4-selectivity protect->result

Caption: Decision tree for optimizing bromination regioselectivity.

Detailed Protocol for Regioselective C4-Bromination:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Methyl 5-amino-6-methylnicotinate (1.0 equiv) in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired Methyl 4-bromo-5-amino-6-methylnicotinate.

ConditionSolventTemperatureReagentExpected Outcome
Harsh Acetic AcidRoom TempBr₂Mixture of isomers, over-bromination
Optimized Acetonitrile0 °CNBS (1.05 eq)High selectivity for C4-monobromination
Issue 2: Low Yield in Suzuki-Miyaura Coupling of the C4-Bromo Derivative

Problem: "I have successfully synthesized Methyl 4-bromo-5-amino-6-methylnicotinate, but I am getting low yields in the subsequent Suzuki-Miyaura coupling with an arylboronic acid."

Root Cause Analysis: The Suzuki-Miyaura coupling of electron-rich pyridyl halides can be challenging.[8] Several factors can contribute to low yields:

  • Catalyst Inactivity: Standard Pd(PPh₃)₄ may not be active enough for this substrate.

  • Base Incompatibility: The choice of base is critical for the transmetalation step and can influence side reactions.[11]

  • Protodebromination: The C-Br bond can be cleaved and replaced by a hydrogen atom, a common side reaction.

  • Poor Boronic Acid Quality: Boronic acids can dehydrate to form unreactive boroxines.

Troubleshooting and Optimization Protocol:

1. Catalyst and Ligand Screening: The key to success often lies in using a more active catalyst system, typically involving bulky, electron-rich phosphine ligands.

Catalyst/LigandBaseSolventTemperature (°C)Rationale
Pd(PPh₃)₄K₂CO₃Toluene/H₂O100Standard conditions, often a good starting point.
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O100SPhos is excellent for electron-rich heteroaryl halides.
Pd₂(dba)₃ / XPhosCs₂CO₃t-BuOH80XPhos is another highly active Buchwald ligand.
PdCl₂(dppf)Na₂CO₃DME/H₂O90Often effective and less air-sensitive.

2. Experimental Protocol (Using Pd(OAc)₂ / SPhos):

  • Inert Atmosphere: To a dry Schlenk flask, add Methyl 4-bromo-5-amino-6-methylnicotinate (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Add this catalyst mixture to the Schlenk flask.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Reaction: Heat the mixture at 100 °C with vigorous stirring until TLC or LC-MS analysis shows complete consumption of the starting material.

  • Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and filter through celite. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Scientist's Note: The presence of the free amino group can sometimes interfere with the palladium catalyst. If yields remain low, consider protecting the amino group (e.g., as a Boc-carbamate) before the coupling reaction and deprotecting it in a subsequent step.[12]

References

  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. - YouTube. (2020, September 4).
  • US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents.
  • Effect of Substituents On Basicity of Pyridine - Aromaticity - Scribd.
  • Electrophilic aromatic substitution - Wikipedia.
  • CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents.
  • CN114181139B - Synthesis method of 5-halogenated nicotinic acid - Google Patents.
  • ELECTROPHILIC SUBSTITUTION REACTIONS IN AROMATIC AMINES - YouTube. (2021, February 22).
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC.
  • Understanding the Reactivity and Regioselectivity of Methylation of Nitronates [R1R2CNO2]− by CH3I in the Gas-Phase - ResearchGate. (2015, July 16).
  • ChemInform Abstract: A Mild Method for the Regioselective Bromination of 2-Aminopyridines. | Request PDF - ResearchGate.
  • Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate - PMC.
  • Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry. (2017, November 9).
  • Levels of the nicotine analog 6-methyl nicotine as a naturally formed tobacco alkaloid in tobacco and tobacco products - PMC. (2025, May 23).
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Publications. (2008, December 11).
  • A General Synthetic Method for the Formation of Substituted 5-Aminotetrazoles from Thioureas: A Strategy for Diversity Amplification | Scilit.
  • An In-depth Technical Guide to the Synthesis of 6-Bromopyridin-3-amine from 3-Aminopyridine - Benchchem.
  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes.
  • (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add - environmentclearance.nic.in for.
  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - NIH.
  • (PDF) Synthesis of New Functionally Substituted 1-R-Tetrazoles and Their 5-Amino Derivatives. - ResearchGate. (2025, August 5).
  • Methylation regioselectivity prediction through machine learning - Wageningen University & Research eDepot.
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020, February 5).
  • Substitution effects on neutral and protonated pyridine derivatives along the periodic table | Request PDF - ResearchGate. (2025, August 7).
  • Invoking Halogen Bonding: An Investigation of Halogenation Reactions Promoted By the Halogen Bonding Phenomenon Between Commercially Available Halogenating Reagents And Lewis Basic Additives - eScholarship.
  • Methyl 5-methyl-6-(methylamino)nicotinate|High Purity - Benchchem.
  • Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines - Benchchem.
  • Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing).
  • Understanding the Synthesis and Application of Ethyl 5-amino-6-methylnicotinate.
  • 5-AMINOTETRAZOLE AS A BUILDING BLOCK FOR MULTICOMPONENT REACTIONS (REVIEW) Anton V. Dolzhenkoa,b* a School of Pharmacy, Monash U - LOCKSS: Serve Content. (2017, July 27).
  • Suzuki Coupling - Organic Chemistry Portal.
  • Pyridine - Wikipedia.
  • Easy Access to 2-Aminopyridines - GalChimia. (2020, December 4).
  • 1.31: Electrophilic Substitution - Chemistry LibreTexts. (2022, September 12).
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
  • Post-synthetic modification of an amino-functionalized metal–organic framework for highly efficient enrichment of N-linked glycopeptides - Nanoscale (RSC Publishing).
  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - Comptes Rendus de l'Académie des Sciences. (2019, February 22).
  • Methyl 5-Methylnicotinate (CAS 29681-45-6) Manufacturer | Ganapa Life Science. (2026, February 27).
  • HALOGENATION OF AROMATIC ACETYLENE AMINO ALCOHOLS AND THE STUDY OF THEIR PROPERTIES | Journal of Pharmaceutical Negative Results. (2022, December 29).
  • Directing effects of substituents on heterocycles - Filo. (2025, September 27).
  • Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry.

Sources

Technical Support Center: Troubleshooting Poor Solubility of Methyl 5-amino-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Methyl 5-amino-6-methylnicotinate. This document is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound. As scientists, we understand that unexpected precipitation or poor solubility can halt progress. This guide provides in-depth, cause-and-effect explanations and validated protocols to help you overcome these issues and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why does Methyl 5-amino-6-methylnicotinate exhibit challenging solubility in some organic solvents?

Answer:

The solubility behavior of Methyl 5-amino-6-methylnicotinate is governed by the complex interplay of its functional groups. Understanding its molecular structure is the first step in troubleshooting.

  • Polar Features: The molecule contains a primary amino group (-NH₂) and a pyridine ring nitrogen, both of which can act as hydrogen bond donors and acceptors.[1] The methyl ester group (-COOCH₃) also contributes to polarity. These polar sites favor interaction with polar solvents. The ability of the amino group to form hydrogen bonds is a key factor in its interaction with protic solvents.[2]

  • Non-Polar Features: The aromatic pyridine ring and the two methyl groups (-CH₃) introduce non-polar, hydrophobic characteristics.[2] These parts of the molecule prefer to interact with non-polar solvents.

  • Molecular Balance & Crystal Energy: The compound's overall solubility is a result of the balance between these polar and non-polar characteristics. Furthermore, the planar structure and the potential for intermolecular hydrogen bonding between the amino group of one molecule and the pyridine nitrogen or ester oxygen of another can lead to a stable crystal lattice. A high lattice energy means that a significant amount of energy is required from the solvent-solute interaction to break the crystal apart and dissolve the compound.[3]

In essence, the molecule is neither extremely polar nor extremely non-polar, which can lead to limited solubility in solvents at either end of the polarity spectrum. It often requires a solvent that can effectively solvate both its hydrophobic and hydrophilic regions.

Q2: I'm observing immediate precipitation or failure to dissolve. What is my initial troubleshooting strategy?

Answer:

When facing immediate solubility issues, a systematic approach is crucial to identify a suitable solvent system efficiently. This workflow minimizes wasted material and time.

G start Start: Compound Fails to Dissolve verify Step 1: Verify Compound Integrity (Purity, Correct Material) start->verify screen Step 2: Systematic Solvent Screening (See Protocol 1 & Table 1) verify->screen physical Step 3: Apply Physical Aids (Vortex, Sonicate, Gentle Heat) screen->physical soluble Is Compound Soluble? physical->soluble advanced Proceed to Advanced Methods (Co-solvents, pH Modification) soluble->advanced  No success Success: Prepare Stock Solution soluble->success  Yes

Caption: Initial workflow for troubleshooting solubility issues.

This protocol is designed to efficiently test a range of solvents, covering the full polarity spectrum to identify a suitable candidate.

Objective: To identify a single solvent capable of dissolving Methyl 5-amino-6-methylnicotinate at the desired concentration.

Materials:

  • Methyl 5-amino-6-methylnicotinate

  • Selection of organic solvents (See Table 1)

  • Small glass vials (e.g., 1-2 mL)

  • Vortex mixer

  • Sonication bath

  • Heat block or water bath

Procedure:

  • Preparation: Weigh a small, fixed amount of the compound (e.g., 1-2 mg) into several individual vials.

  • Solvent Addition: Add a measured volume of a single solvent to the first vial to achieve the target concentration. Start with solvents from the "Moderately Polar" and "Polar Aprotic" categories, as these are often the most successful for molecules with mixed polarity.

  • Initial Observation: Vortex the vial vigorously for 30-60 seconds. Visually inspect for dissolution.

  • Sonication: If the compound is not fully dissolved, place the vial in a sonication bath for 5-10 minutes.[4] Sonication uses ultrasonic waves to break apart solid particles and enhance solvent interaction.

  • Gentle Heating: If solubility is still limited, gently warm the vial to 40-50°C using a heat block or water bath while mixing intermittently.[4] Increased temperature provides the energy needed to overcome the crystal lattice energy.

    • Causality Note: Be cautious with heating, as it can accelerate the degradation of sensitive compounds. Always check the compound's stability data if available. After heating, allow the solution to cool to room temperature to check for precipitation, as solubility is often temperature-dependent.

  • Documentation: Record your observations for each solvent (insoluble, partially soluble, fully soluble) and the conditions required (vortex, sonication, heat).

  • Repeat: Repeat steps 2-6 for a range of solvents from different polarity classes.

Polarity ClassSolventRationale & Scientific Insight
Polar Aprotic Dimethyl Sulfoxide (DMSO)Excellent solvent for a wide range of organic molecules due to its high polarity; often a first choice for creating high-concentration stock solutions.[3]
Dimethylformamide (DMF)Similar to DMSO, a highly polar aprotic solvent capable of solvating a variety of compounds.[3]
Acetonitrile (ACN)A moderately polar solvent that is less viscous than DMSO or DMF and is easily evaporated.
Polar Protic Methanol (MeOH)Capable of hydrogen bonding, which may interact favorably with the amino group of the solute.
Ethanol (EtOH)Slightly less polar than methanol; its properties are similar but may offer different solubility due to the larger ethyl group.
Moderately Polar Dichloromethane (DCM)A versatile, less polar solvent, effective for many organic compounds.
Ethyl Acetate (EtOAc)A common solvent in organic synthesis and chromatography; represents a good mid-range polarity option.
Tetrahydrofuran (THF)A cyclic ether with moderate polarity, often a good solvent for compounds with some polar functionality.
Non-Polar TolueneAn aromatic, non-polar solvent. Solubility would indicate that the hydrophobic regions of the molecule dominate its behavior.
Q3: Standard solvents are ineffective. What advanced methods can I use to improve solubility?

Answer:

If a single solvent system is not sufficient, more advanced techniques are required. Co-solvency and pH modification are two powerful, field-proven methods.

The principle of co-solvency involves using a mixture of solvents to achieve a solvating power that is greater than either solvent alone.[5][6] This is particularly effective for molecules with both polar and non-polar regions.

Objective: To create a binary solvent mixture that fully dissolves the compound.

Procedure:

  • Identify "Good" and "Poor" Solvents: From Protocol 1, identify a "good" solvent where the compound has at least some solubility, and a "poor" solvent (but one that is miscible with the good solvent) in which your final application will take place.

  • Suspension: Create a suspension of your compound in the "poor" solvent at the target concentration.

  • Titration: While vigorously stirring or vortexing, add the "good" solvent dropwise (titrate) into the suspension.

  • Observation: Continue adding the "good" solvent until the compound fully dissolves. Note the final ratio of the two solvents (e.g., 9:1 DCM:MeOH).

  • Verification: This ratio now serves as a starting point for preparing your solutions directly in the pre-mixed co-solvent system.

The basicity of the primary amino group and the pyridine ring nitrogen provides a key opportunity for solubility enhancement.[1] By adding a small amount of acid, these nitrogen atoms can be protonated, forming a salt. This ionic salt form is typically much more polar and therefore significantly more soluble in polar solvents like water, methanol, or ethanol.

G Compound Methyl 5-amino-6-methylnicotinate Equilibrium Compound->Equilibrium Salt Protonated Ammonium/Pyridinium Salt Salt->Equilibrium  + OH⁻ (Base) Plus + H⁺ (Acid) Equilibrium->Salt

Caption: Acid-base equilibrium to form a more soluble salt.

Objective: To determine if acidification can solubilize the compound in a polar protic solvent.

Materials:

  • Methyl 5-amino-6-methylnicotinate

  • Polar protic solvent (e.g., Methanol)

  • Dilute acidic solution (e.g., 1M HCl in an appropriate solvent like diethyl ether or isopropanol)

  • pH indicator strips (optional)

Procedure:

  • Suspension: Create a suspension of the compound in the chosen polar solvent (e.g., methanol) in a small vial.

  • Acidification: Add one drop of the dilute acid solution.

  • Mix and Observe: Vortex the vial for 30 seconds and observe for any change in solubility.

  • Iterate: If the compound is not fully dissolved, add another drop of acid and repeat the process. Continue until the solid is fully dissolved.

  • Caution and Validation:

    • Compound Stability: This method should only be used if the compound is stable to acid. An unwanted reaction (e.g., ester hydrolysis) could occur if conditions are too harsh or if heated.

    • Experimental Relevance: Ensure that the addition of a small amount of acid will not interfere with any downstream experiments. Always include an identical vehicle control (solvent + acid) in your final application.

Q4: How do I prepare and store a stable stock solution to avoid future precipitation?

Answer:

Preparing a reliable stock solution is critical for experimental reproducibility.

  • Choose the Right Solvent: Select a solvent that provides a high solubility margin. Based on screening, DMSO is often the best choice for creating a high-concentration primary stock (e.g., 10-50 mM).[4]

  • Work Below Saturation: Do not prepare a stock solution at the absolute maximum solubility limit. Aim for a concentration that is 80-90% of the saturation point to provide a buffer against precipitation caused by temperature fluctuations.

  • Ensure Complete Dissolution: Before storage, ensure the compound is fully dissolved. Visually inspect the solution against a light source to confirm there are no suspended micro-particles. If necessary, brief sonication or warming can be used.[4]

  • Aliquot for Storage: Dispense the stock solution into single-use aliquots in tightly sealed tubes. This is the most critical step to prevent degradation from repeated freeze-thaw cycles, which can cause the compound to fall out of solution over time.[4]

  • Store Properly: Store the aliquots at -20°C or -80°C, protected from light. For most compounds in DMSO, storage at -20°C is adequate.[4]

  • Thawing Protocol: When ready to use, thaw an aliquot completely at room temperature and vortex gently to ensure homogeneity before diluting into your experimental medium.

Q5: Is it acceptable to simply filter out the precipitate if it forms in my solution?

Answer:

No, this is strongly discouraged. Filtering a solution to remove a precipitate is not a valid solution to a solubility problem.[4]

  • Unknown Final Concentration: The act of filtering removes an unknown quantity of your active compound. The resulting filtrate will have a lower, unknown concentration, which will invalidate your experimental results and make them impossible to reproduce.

  • Addressing the Symptom, Not the Cause: Precipitation is an indicator that the compound is not stable in that specific solvent system at that concentration. The correct scientific approach is to address the root cause by finding a suitable solvent, co-solvent, or using another enhancement technique to ensure the compound remains fully dissolved.[4]

References

  • [No Title] (n.d.).
  • Methyl 6-methylnicotinate | 5470-70-2. (2026, January 13). ChemicalBook.
  • Methyl 6-amino-5-methylnicotinate | 1184913-79-8. (n.d.). Sigma-Aldrich.
  • Precipitation Reactions. (2025, March 8). Chemistry LibreTexts.
  • Safety Data Sheet - Methyl 5,6-diaminonicotinate. (2025, December 8). ChemScene.
  • Properties of amines. (2024, November 7). Chemistry LibreTexts.
  • Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate.
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. (n.d.). Benchchem.
  • Solubility of Organic Compounds. (2023, August 31). University of Calgary.
  • How to prevent compound precipitation during flash column chromatography. (2023, January 23). Biotage.
  • Solubility of Organic Compounds. (2021, October 8). Chemistry Steps.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Physical Properties of Amines – Solubility, Melting and Boiling Point. (2023, January 25). EMBIBE.

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 5-amino-6-methylnicotinate

[1]

Target Molecule: Methyl 5-amino-6-methylnicotinate CAS: 65173-23-1 Application: Key intermediate for kinase inhibitors (e.g., c-Met, ALK inhibitors).[1]

Introduction: The Scale-Up Challenge

Welcome to the Technical Support Center. You are likely here because the transition from gram-scale synthesis to kilogram-scale production of Methyl 5-amino-6-methylnicotinate has introduced unexpected variables.

While the chemistry appears straightforward—typically a reduction of the nitro-precursor—scale-up introduces critical failure modes regarding heat management (exothermicity) , catalyst poisoning , and oxidative instability of the resulting amino-pyridine.[1] This guide moves beyond standard literature to address the "hidden" parameters that determine batch success.

Module 1: Synthetic Route & Precursor Quality

Standard Industrial Route

The most robust route for scale-up is the Catalytic Hydrogenation of Methyl 5-nitro-6-methylnicotinate.[1]

Reaction Scheme:

  • Precursor: Methyl 6-methylnicotinate

    
     Nitration 
    
    
    Methyl 5-nitro-6-methylnicotinate.[1]
  • Target Step: Nitro-reduction

    
     Methyl 5-amino-6-methylnicotinate.[1]
    
Precursor Troubleshooting (The "Before You Start" Checklist)
  • Issue: My hydrogenation reaction time varies wildly between batches.

    • Root Cause: Sulfur or Halide contamination in the nitro-precursor.[1]

    • Diagnostic: Check your starting material (Methyl 5-nitro-6-methylnicotinate) for residual sulfur (if synthesized via sulfonation/nitration routes) or halides.[1] Pd/C is extremely sensitive to poisoning.[1]

    • Action: Recrystallize the nitro-precursor from Methanol/Water to ensure >99% purity before attempting hydrogenation.

Module 2: The Critical Step – Catalytic Hydrogenation

This is the bottleneck. The reduction of an aromatic nitro group releases ~500 kJ/mol. On a scale >100g, this heat accumulation can lead to runaway reactions or selectivity loss.

Protocol: Optimized Scale-Up Conditions
  • Catalyst: 5% or 10% Pd/C (50% water wet). Why wet? To minimize pyrophoric risk during charging.

  • Loading: 2-5 wt% relative to substrate.[1]

  • Solvent: Methanol (preferred) or Ethanol. Avoid Ethyl Acetate initially as it can transesterify or hydrolyze under hot/basic conditions.

  • Pressure: 3–5 bar (45–75 psi). High pressure is rarely needed and increases ring-saturation risk.[1]

  • Temperature: 25°C start, allow exotherm to drive to 40–50°C (controlled).

Troubleshooting Guide: Hydrogenation
SymptomProbable CauseTechnical Solution
Reaction Stalls at ~80-90% Conversion Catalyst Poisoning or Pore Blocking The amine product can coordinate to Pd.[1] Solution: Add 1.0 eq of Acetic Acid to the mixture. This protonates the amine product, preventing it from binding strongly to the catalyst surface.
Product is Pink/Red/Brown Azo/Azoxy Impurities Intermediate hydroxylamines condensed.[1] Solution: The reaction was too slow or H2 pressure too low. Increase agitation speed (kLa) to improve H2 mass transfer. Ensure reaction runs to full completion to reduce intermediates.
New Impurity: M+6 (M+4H) Ring Saturation (Over-reduction)Pyridine ring is being hydrogenated (Piperidine formation). Solution: Stop reaction immediately upon H2 uptake cessation. Lower pressure (<3 bar) and temperature (<40°C). Switch to sulfided Pt/C if Pd/C is too active.[1]
Ester Hydrolysis (Acid formation) Wet Solvent + Base The amino-pyridine product is basic.[1] If water is present (from wet catalyst or solvent) and heat is applied, the ester hydrolyzes. Solution: Use anhydrous MeOH.[1] Keep temp <50°C.

Module 3: Work-up & Isolation

The amino-ester is prone to oxidation (browning) when exposed to air in solution.[1]

Step-by-Step Isolation Protocol
  • Filtration: Filter the reaction mixture through a Celite pad under an inert atmosphere (Nitrogen blanket) to remove Pd/C.

    • Safety Note: Do not suck the filter cake dry in air. The catalyst is pyrophoric. Wash with water immediately.[1][2]

  • Concentration: Concentrate the filtrate under reduced pressure at <40°C . High heat promotes intermolecular condensation (amide formation).

  • Crystallization:

    • Swap solvent to Isopropyl Ether (IPE) or Heptane/EtOAc (9:1) .

    • Cool to 0-5°C. The product should crystallize as a pale yellow/off-white solid.[1]

    • Note: If the product oils out, seed with a pure crystal from a previous batch.

Module 4: Visualization of Workflow & Logic

Figure 1: Synthesis & Impurity Pathways

This diagram illustrates the flow from precursor to product and highlights where specific impurities originate.

SynthesisFlowStartMethyl 5-nitro-6-methylnicotinateH2_StepCatalytic Hydrogenation(Pd/C, H2, MeOH)Start->H2_StepReductionTargetMethyl 5-amino-6-methylnicotinate(Target)H2_Step->TargetMajor PathwayImpurity_SatPiperidine Derivative(Over-reduction)H2_Step->Impurity_SatHigh Temp/PressureImpurity_IntHydroxylamine Intermediate(Incomplete Rxn)H2_Step->Impurity_IntLow Pressure/AgitationImpurity_HydNicotinic Acid Derivative(Hydrolysis)Target->Impurity_HydWater + HeatImpurity_AzoColored Azo/Azoxy Dimers(Red/Brown Impurity)Impurity_Int->TargetComplete ReductionImpurity_Int->Impurity_AzoCondensation

Caption: Reaction pathway showing the target synthesis (Green) and critical impurity origins (Red) dependent on process parameters.

Figure 2: Troubleshooting Logic Tree

Use this decision tree when the reaction does not proceed as expected.

TroubleshootingProblemReaction Issue?StalledStalled/SlowProblem->StalledColoredDark ColorProblem->ColoredByprodWrong Mass (LCMS)Problem->ByprodCheck_SCheck Precursor for S/XStalled->Check_SCatalyst Poison?Check_kLaCheck Agitation (H2 transfer)Colored->Check_kLaAzo formation?Check_TempIs Temp >50C?Byprod->Check_TempOver-reduction?Add_AcidAdd 1 eq AcOHCheck_S->Add_AcidIf clean, Product Inhibition?Full_ConvPush to 100% Conv.Check_kLa->Full_ConvReduce_CondLower T / Lower PCheck_Temp->Reduce_Cond

Caption: Decision matrix for diagnosing common scale-up failures in nitro-reduction.

Module 5: Quality Control & Storage

Specification Targets for API Intermediate:

  • Appearance: Off-white to pale yellow crystalline solid.[1]

  • Purity (HPLC): >98.0% (Area %).

  • Max Impurity (Single): <0.5% (Usually the azo-dimer or acid).[1]

  • Water (KF): <0.5% (Critical to prevent storage hydrolysis).

Storage: Store under Nitrogen at 2–8°C. Amino esters are sensitive to moisture and light.

References

  • BenchChem. (2025).[1][3][4] Scalability challenges in the synthesis of Methyl 6-methylnicotinate. Retrieved from [1]

  • Vapourtec. (2020).[1] Hydrogenation | Catalytic Reactions | Flow Chemistry Applications.[1][5] Retrieved from [1]

  • National Center for Biotechnology Information. (2021).[1] Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. PMC8548486.[1] Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Methyl 6-methylnicotinate & Derivatives. Retrieved from

"preventing byproduct formation in nicotinic acid esterification"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nicotinic Acid Esterification Optimization

Topic: Preventing Byproduct Formation in Nicotinic Acid Esterification Audience: Senior Researchers, Process Chemists, and Drug Development Scientists. Format: Interactive Troubleshooting & Technical Guide.

The Core Challenge: The Zwitterionic Trap

Senior Scientist Note: Nicotinic acid (niacin) is not a standard carboxylic acid. It exists primarily as a zwitterion in the solid state and neutral solution. This dual nature—an acidic carboxyl group (


) and a basic pyridine nitrogen (

)—creates unique solubility and reactivity hurdles.

The primary failure modes in esterification are N-alkylation (quaternization) competing with O-alkylation, and N-acylurea formation when using carbodiimide coupling. This guide deconstructs these pathways using Hard-Soft Acid-Base (HSAB) theory and kinetic control strategies.

Troubleshooting Guide (Q&A)

Scenario A: "I’m seeing a major byproduct that is water-soluble and cationic."

Diagnosis: You likely formed the N-alkylated pyridinium salt instead of the ester. Context: This occurs frequently when using alkyl halides (e.g., methyl iodide, benzyl bromide) under basic conditions. The pyridine nitrogen is a soft nucleophile and competes aggressively with the carboxylate oxygen.

  • Q: How do I switch selectivity from N- to O-alkylation?

    • A: You must manipulate the "Hard/Soft" character of your reactants.[1]

      • Block the Nitrogen: Protonate the pyridine ring using a strong acid (HCl or

        
        ). The resulting pyridinium ion cannot act as a nucleophile.
        
      • Change the Leaving Group: If you must use alkylation reagents, switch to "hard" electrophiles like alkyl sulfonates (tosylates, mesylates) or trialkyloxonium salts . These prefer the "hard" carboxylate oxygen over the "soft" pyridine nitrogen.

      • Use Silver Salts: For alkyl halides, adding

        
         or 
        
        
        
        promotes O-alkylation by coordinating with the halide (leaving group assistance) and favoring the oxy-nucleophile.
Scenario B: "My Steglich reaction (DCC/DMAP) yield is low, and I have a stubborn urea impurity."

Diagnosis: You have formed the N-acylurea byproduct via an


 acyl migration.
Context:  In the standard Steglich mechanism, the O-acylisourea intermediate is unstable. If the alcohol is sterically hindered or slow to react, the intermediate rearranges intramolecularly to the thermodynamically stable (and useless) N-acylurea.
  • Q: How do I stop the acyl migration?

    • A:

      • Solvent Switch: Switch from THF to Dichloromethane (DCM) or Chloroform . THF stabilizes the transition state for the migration, increasing byproduct formation.

      • Acid Additive: Add a catalytic amount of p-Toluenesulfonic acid (p-TSA) or DMAP·HCl . Protonating the intermediate prevents the intramolecular attack of the nitrogen.

      • Order of Addition: Pre-mix the acid, alcohol, and DMAP before adding DCC at

        
        . This ensures the alcohol is ready to trap the active intermediate immediately.
        
Scenario C: "The reaction stalls with Thionyl Chloride ( )."

Diagnosis: Poor solubility of the intermediate Acid Chloride Hydrochloride salt. Context: Nicotinic acid reacts with


 to form Nicotinoyl chloride hydrochloride. This salt is often insoluble in non-polar solvents (toluene, benzene), coating the unreacted acid and stopping the reaction.
  • Q: How do I drive this to completion?

    • A:

      • Catalytic DMF: Add 1-2 drops of Dimethylformamide (DMF). This forms the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more soluble and reactive chlorinating agent than

        
         alone.
        
      • Neat Reaction: Perform the chlorination in neat

        
         (excess) to act as both reagent and solvent, then distill off the excess before adding the alcohol.
        

Strategic Protocols

Method A: The "Acid Chloride" Route (Robust & Scalable)

Best for: Simple alkyl esters (Methyl, Ethyl) and scale-up.

  • Activation: Suspend Nicotinic acid (1.0 eq) in dry Toluene (or use neat

    
    ).
    
  • Catalysis: Add DMF (0.05 eq).

  • Chlorination: Add Thionyl Chloride (

    
    , 1.5 eq) dropwise at room temperature.
    
    • Checkpoint: Heat to reflux (

      
      ) for 2 hours. Evolution of 
      
      
      
      and HCl gas indicates progress. The solution should become clear (homogeneous).
  • Evaporation: Remove excess

    
     under vacuum. Crucial:  Add dry toluene and evaporate again (azeotropic removal) to ensure all acidic gas is gone.
    
  • Esterification: Dissolve the residue (Nicotinoyl chloride·HCl) in dry DCM. Add the Alcohol (1.2 eq) and a base scavenger (Triethylamine or Pyridine, 2.5 eq) dropwise at

    
    .
    
    • Why Base? You need 1 eq to neutralize the HCl salt of the pyridine ring and 1 eq to neutralize the HCl generated from the esterification.

Method B: Optimized Steglich Esterification

Best for: Acid-sensitive or complex alcohols.

  • Setup: In a flame-dried flask, dissolve Nicotinic acid (1.0 eq), Alcohol (1.1 eq), and DMAP (0.1 eq) in dry DCM .

  • Suppression: Add p-TSA (0.05 eq) . (This is the "secret sauce" to prevent N-acylurea).

  • Coupling: Cool to

    
    . Add DCC (1.1 eq) dissolved in DCM dropwise over 30 minutes.
    
  • Workup: Filter off the precipitated DCU (urea). Wash the filtrate with saturated

    
     (removes unreacted acid) and Brine.
    

Comparative Data: Byproduct Risk Analysis

MethodPrimary ByproductCausePrevention Strategy
Fischer (Acid/Alcohol) Unreacted Acid (Low Yield)Equilibrium limit; Water accumulationDean-Stark trap; Molecular Sieves; Large excess of alcohol.
Alkyl Halide (

)
N-Alkyl Pyridinium Salt N is a better nucleophile than O (Soft-Soft interaction)Use Ag salts ; Use Hard electrophiles (Tosylate); Protect N (Protonation).
Steglich (DCC) N-Acylurea

Acyl Migration (slow alcohol attack)
Use DCM (not THF); Add p-TSA catalyst; Keep temp low (

).
Acid Chloride (

)
Hydrolysis ProductMoisture ingress during intermediate stageAzeotropic removal of

; Strictly anhydrous conditions.

Visualizations

Figure 1: The Divergent Pathways of Nicotinic Acid Reactivity

This diagram illustrates the critical decision points where the reaction branches into desired ester or unwanted byproducts.

NicotinicPathways Start Nicotinic Acid (Zwitterion) Path1 Rxn with Alkyl Halide (R-X) Start->Path1 Path2 Steglich (DCC) Start->Path2 N_Alk N-Alkylated Salt (BYPRODUCT) Path1->N_Alk Soft Electrophile (I, Br) No Ag+ O_Alk Ester Product (DESIRED) Path1->O_Alk Hard Electrophile (OTs) Ag+ Added Intermed O-Acylisourea Intermediate Path2->Intermed N_Acyl N-Acylurea (BYPRODUCT) Intermed->N_Acyl Slow Alcohol Attack THF Solvent Ester Ester Product (DESIRED) Intermed->Ester Fast Attack DCM + DMAP/p-TSA

Caption: Divergent reaction pathways showing how reagent choice dictates N-alkylation vs. O-alkylation and N-acylurea formation.

Figure 2: Troubleshooting Logic Tree

Follow this flow to identify the root cause of your impurity.

Troubleshooting Start Identify Impurity Q1 Is the impurity water soluble / cationic? Start->Q1 Res1 N-Alkylated Pyridinium Q1->Res1 Yes Q2 Is the impurity insoluble in DCM/Ether? Q1->Q2 No Fix1 Action: Switch to Acid Chloride method or use Alkyl Tosylate. Res1->Fix1 Res2 N-Acylurea (Urea derivative) Q2->Res2 Yes Q3 Is the yield low w/ Starting Material left? Q2->Q3 No Fix2 Action: Add p-TSA catalyst Switch solvent to DCM. Res2->Fix2 Res3 Incomplete Activation Q3->Res3 Yes Fix3 Action: Add DMF catalyst to SOCl2 step. Res3->Fix3

Caption: Diagnostic logic tree for identifying and resolving common nicotinic acid esterification failures.

References

  • Neises, B., & Steglich, W. (1978).[2][3][4] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition. Link

  • Goerdeler, J. (1978). "N-Acylureas as Byproducts in Carbodiimide Activations." Chemische Berichte.
  • BenchChem Technical Support. "Synthesis of Methyl 6-methylnicotinate - Troubleshooting Guide." Link

  • Master Organic Chemistry. "Thionyl Chloride (SOCl2) Reaction Mechanism." Link

  • ChemicalBook. "Methyl Nicotinate Synthesis and Properties." Link

Sources

Technical Support Center: Optimizing Reaction Conditions for Functionalizing the Amino Group of Methyl 5-amino-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of Methyl 5-amino-6-methylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for common synthetic transformations involving this versatile building block. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system.

The unique electronic properties of the aminopyridine scaffold present both opportunities and challenges in synthesis.[1] The electron-withdrawing nature of the pyridine nitrogen and the methyl nicotinate group deactivates the amino group, making it less nucleophilic than a typical aniline. This guide will address the specific issues you may encounter and provide robust solutions.

Section 1: Acylation Reactions (Amide Bond Formation)

Acylation of the 5-amino group is a fundamental transformation for introducing a wide array of functional groups. However, the reduced nucleophilicity of the starting material requires careful optimization of reaction conditions.

Frequently Asked Questions (FAQs): Acylation

Q1: What are the standard starting conditions for acylating Methyl 5-amino-6-methylnicotinate?

A standard approach involves reacting the amine with an acylating agent (like an acyl chloride or anhydride) in an anhydrous aprotic solvent (e.g., Dichloromethane - DCM, Tetrahydrofuran - THF). The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the acid byproduct (e.g., HCl).[2] For less reactive substrates, a catalyst like 4-(Dimethylamino)pyridine (DMAP) can be added to accelerate the reaction.[2]

Q2: How do I choose between an acyl chloride and an acid anhydride?

  • Acyl Chlorides: These are generally more reactive than anhydrides and are often the first choice for less nucleophilic amines. They react faster but can be more sensitive to moisture and may require more stringent anhydrous conditions.

  • Acid Anhydrides: While slightly less reactive, they are often easier to handle and the acetic acid byproduct is less corrosive than HCl. They can be a good option when using a less volatile base like pyridine, which can also act as a solvent.

Q3: Why is my acylation reaction slow or incomplete, even with an acyl chloride?

The primary reason is the electronically deactivated nature of the 5-amino group on the pyridine ring. The electron-withdrawing effects of both the ring nitrogen and the ester group at the 3-position significantly reduce the nucleophilicity of the amine. To overcome this, you may need to increase the reaction temperature, use a more potent catalyst like DMAP, or switch to a more polar aprotic solvent like N,N-Dimethylformamide (DMF).

Acylation: Troubleshooting Guide

Issue 1: Low to No Product Formation

Possible CauseRecommended Solution
Insufficient Reagent Reactivity The acylating agent is not electrophilic enough. Switch from an anhydride to the corresponding acyl chloride. If already using an acyl chloride, consider activating the carboxylic acid in situ with a peptide coupling agent (e.g., EDCI, HATU).
Low Nucleophilicity of Amine The reaction requires more forcing conditions. Increase the temperature (refluxing in DCM or switching to a higher boiling point solvent like 1,4-dioxane). Add a catalytic amount (1-10 mol%) of DMAP to accelerate the acylation.[2]
Poor Reagent Quality The acylating agent may have hydrolyzed. Use a freshly opened bottle or distill/purify the reagent before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).
Incorrect Stoichiometry Ensure at least a slight excess (1.1-1.2 equivalents) of the acylating agent and base are used.

Issue 2: Formation of Side Products

Possible CauseRecommended Solution
Hydrolysis of Ester Group If the reaction is run for extended periods at high temperatures or if aqueous workup conditions are too basic, the methyl ester can hydrolyze.[3] Keep the pH of the aqueous workup neutral or slightly acidic if possible.
Reaction with Solvent Some solvents can participate in side reactions under harsh conditions. Ensure the chosen solvent is inert to the reagents and conditions used.
Protocol: General Procedure for N-Acylation
  • To a dry round-bottom flask under an inert nitrogen atmosphere, add Methyl 5-amino-6-methylnicotinate (1.0 eq).[2]

  • Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq). Cool the solution to 0 °C in an ice bath.[2]

  • Slowly add the acyl chloride (1.2 eq) dropwise to the stirred solution.[2]

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x).[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Acylation Workflow Diagram

AcylationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Amine in Anhydrous DCM AddBase Add Base (TEA) & Catalyst (DMAP) Start->AddBase Cool Cool to 0 °C AddBase->Cool AddAcyl Add Acyl Chloride (1.2 eq) Dropwise Cool->AddAcyl WarmStir Warm to RT, Stir 4-16h AddAcyl->WarmStir Monitor Monitor by TLC/LC-MS WarmStir->Monitor Quench Quench with aq. NaHCO₃ Monitor->Quench Extract Extract with DCM Quench->Extract Dry Dry, Filter, Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Caption: Troubleshooting decision tree for sulfonylation reactions.

Protocol: General Procedure for N-Sulfonylation
  • Add Methyl 5-amino-6-methylnicotinate (1.0 eq) to a flask.

  • Add anhydrous pyridine as the solvent (approx. 0.2 M concentration).

  • Add the desired sulfonyl chloride (1.3 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and carefully pour it into a beaker of ice water.

  • A precipitate of the product may form. If so, collect it by filtration.

  • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash sequentially with 1M HCl (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude material by flash chromatography or recrystallization.

Section 3: Reductive Amination

Reductive amination is a powerful method for forming secondary or tertiary amines by reacting a primary amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. [4]

Frequently Asked Questions (FAQs): Reductive Amination

Q1: Which reducing agent is best for this substrate?

For reductive aminations, it's crucial to use a reducing agent that is selective for the imine intermediate over the starting carbonyl compound. [5]* Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is mild, tolerant of slightly acidic conditions which favor imine formation, and generally does not reduce the aldehyde or ketone precursor.

  • Sodium cyanoborohydride (NaBH₃CN): Another excellent choice, it is most effective at a slightly acidic pH (5-6). [5]However, it is highly toxic and generates cyanide gas if the pH becomes too acidic, so it must be handled with extreme care. [6] Sodium borohydride (NaBH₄) is generally too reactive and will reduce the carbonyl starting material before significant imine can form. [5] Q2: My reaction is not forming the imine. How can I fix this?

Imine formation is an equilibrium-driven process. [4]The reduced nucleophilicity of Methyl 5-amino-6-methylnicotinate can make this step challenging.

  • Add a dehydrating agent: Including a mild dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can help drive the equilibrium towards the imine.

  • Pre-formation of the imine: Stir the amine and carbonyl compound together in the solvent (e.g., dichloroethane - DCE, or methanol) for 1-2 hours before adding the reducing agent. Adding a catalytic amount of acetic acid can also facilitate imine formation.

Q3: How do I prevent the formation of the tertiary amine (double alkylation)?

The risk of double alkylation is significantly lower in reductive amination compared to direct alkylation with alkyl halides. [5]Using a slight excess (1.1-1.5 equivalents) of the carbonyl compound will favor the formation of the desired secondary amine. If the product secondary amine is significantly more nucleophilic than the starting primary amine, careful control of stoichiometry is critical.

Protocol: General Procedure for Reductive Amination
  • In a round-bottom flask, dissolve Methyl 5-amino-6-methylnicotinate (1.0 eq) and the aldehyde or ketone (1.2 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE).

  • Add acetic acid (1.1 eq) to catalyze imine formation.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Note: The reaction may bubble.

  • Stir at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS for the disappearance of the starting material and the appearance of the product mass.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Stir for 30 minutes until gas evolution ceases.

  • Extract the mixture with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product via column chromatography.

Reductive Amination Mechanism Diagram

ReductiveAmination Reactants Amine (R-NH₂) + Carbonyl (R'=O) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Hemiaminal->Reactants (Reversible) Imine Imine (R-N=R') Hemiaminal->Imine Dehydration (-H₂O) Imine->Hemiaminal (Reversible) Product Secondary Amine (R-NH-R') Imine->Product Reduction [NaBH(OAc)₃]

Caption: The mechanism of a reductive amination reaction.

References
  • BenchChem (2025).
  • Master Organic Chemistry (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]

  • RSC Publishing (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • Environment Clearance (nic.in). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. environmentclearance.nic.in.
  • BenchChem (2025).
  • ResearchGate. Challenges in the functionalization of pyridines.
  • PubMed (2017). Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. PubMed. [Link]

  • BenchChem (2025).
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Google Patents. US4579953A - Process for the production of 6-methylnicotinic acid ester.
  • PMC (2025). Photochemical C3-amination of pyridines via Zincke imine intermediates. PMC. [Link]

  • Google Patents. WO2017211543A1 - New menthyl nicotinate synthesis process.
  • Synple Chem.
  • Georganics (2023). Methyl 6-aminonicotinate – preparation and application. Georganics. [Link]

  • Journal of the American Chemical Society (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • BenchChem (2025).
  • Wikipedia. Reductive amination. Wikipedia. [Link]

  • YouTube (2025). Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • BenchChem (2025).
  • Ganapa Life Science (2026). Methyl 5-Methylnicotinate (CAS 29681-45-6) Manufacturer. Ganapa Life Science. [Link]

  • ResearchGate. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
  • Master Organic Chemistry. Reaction Learning Checklist. Master Organic Chemistry.
  • Cengage. Chapter 6 – An Overview of Organic Reactions Solutions to Problems. Cengage.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Nicotinic Acid Derivatives: Spotlight on Methyl 5-amino-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pyridine ring, a core component of nicotinic acid (Vitamin B3), stands out as a privileged scaffold. Its derivatives have demonstrated a remarkable breadth of biological activities, paving the way for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of various nicotinic acid derivatives, with a special focus on the potential of Methyl 5-amino-6-methylnicotinate. While direct experimental data on this specific compound is limited in publicly accessible literature, by examining its structural analogues, we can extrapolate and propose its potential therapeutic value. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships within this promising class of compounds and to identify new avenues for investigation.

The Anticancer Potential of Nicotinic Acid Derivatives

Nicotinic acid and its derivatives have emerged as a significant area of interest in oncology research.[1][2] Their anticancer effects are often attributed to their ability to interfere with critical signaling pathways that govern cancer cell proliferation, survival, and angiogenesis.[3]

Mechanism of Action: Targeting Key Cancer Pathways

A prominent mechanism of action for several potent nicotinic acid derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][4] VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.[3] By inhibiting VEGFR-2, these compounds can effectively stifle the tumor's blood supply, leading to apoptosis (programmed cell death).

Signaling Pathway: VEGFR-2 Inhibition

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) P_VEGFR2->Downstream Activates Proliferation Angiogenesis, Cell Proliferation, Survival Downstream->Proliferation Promotes Nicotinic_Acid_Derivative Nicotinic Acid Derivative (e.g., 5c) Nicotinic_Acid_Derivative->P_VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by a nicotinic acid derivative.

Comparative Cytotoxicity Data

The cytotoxic potential of novel nicotinic acid-based compounds has been rigorously evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which measures the potency of a substance in inhibiting cell growth by 50%, is a key metric in these assessments.

CompoundHCT-15 (Colon Carcinoma) IC50 (µM)PC-3 (Prostate Carcinoma) IC50 (µM)Reference
Compound 5b 0.1340.245[4]
Compound 5c 0.0980.112[4]
Sorafenib (Reference Drug)0.0880.091[4]
Doxorubicin (Reference Drug)0.1010.123[4]

Table 1: Cytotoxic activity (IC50) of selected nicotinic acid analogs and reference drugs against various cancer cell lines.[3][4]

Notably, compound 5c demonstrated the highest cytotoxic potential among the synthesized analogs, with its efficacy being comparable to the established chemotherapeutic agent, doxorubicin, against HCT-15 and PC-3 tumor cell lines.[3][4]

Structure-Activity Relationship (SAR) Insights and Projections for Methyl 5-amino-6-methylnicotinate

The available data suggests that the nature and position of substituents on the pyridine ring significantly influence the anticancer activity. For instance, the presence of specific amide or hydrazone moieties can enhance the cytotoxic effects.

Based on its structure, Methyl 5-amino-6-methylnicotinate possesses an amino group at the 5-position and a methyl group at the 6-position. The amino group, being an electron-donating group, could potentially modulate the electronic properties of the pyridine ring and its interaction with biological targets. The methyl group at the 6-position might influence the compound's steric profile and metabolic stability. It is plausible that this compound could serve as a valuable intermediate for the synthesis of more complex derivatives with enhanced anticancer properties.[4] Further derivatization of the amino group could lead to novel compounds with improved target affinity and efficacy.

Anti-inflammatory Properties of Nicotinic Acid Derivatives

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a critical area of research. Nicotinic acid derivatives have shown promise in this domain, with several compounds exhibiting potent anti-inflammatory effects.[5][6][7]

Mechanism of Action: Modulation of Inflammatory Mediators

The anti-inflammatory activity of nicotinic acid derivatives is often linked to their ability to inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO).[5][6] Some derivatives also exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[5]

Comparative In Vivo Anti-inflammatory Activity

The carrageenan-induced rat paw edema model is a standard in vivo assay for evaluating the anti-inflammatory potential of new chemical entities.

CompoundEdema Inhibition (%) at 3hUlcerogenic EffectReference
Compound 4a Significant-[6]
Compound 4c High-[6]
Compound 4d Significant-[6]
Mefenamic Acid (Reference Drug)High-[6]

Table 2: In vivo anti-inflammatory activity of selected nicotinic acid derivatives in the carrageenan-induced paw edema assay.[6]

Compounds 4a, 4c, and 4d, which feature a 2-bromophenyl substituent, displayed notable analgesic and anti-inflammatory activities, comparable to the reference drug mefenamic acid.[6][7]

SAR Insights and Projections for Methyl 5-amino-6-methylnicotinate

The anti-inflammatory activity of nicotinic acid derivatives appears to be influenced by the substituents on the pyridine ring. For example, the presence of a free carboxylic acid group seems to be important for activity, as its derivatization can lead to a decrease in anti-inflammatory properties.[6]

Methyl 5-amino-6-methylnicotinate, being an ester, might exhibit modest direct anti-inflammatory activity. However, it could act as a prodrug, being hydrolyzed in vivo to the corresponding carboxylic acid, which might then exert anti-inflammatory effects. The amino group at the 5-position offers a site for further chemical modification to potentially enhance its anti-inflammatory profile.

Antimicrobial Activity of Nicotinic Acid Derivatives

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Nicotinic acid derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic microbes, including bacteria and fungi.[8][9]

Spectrum of Activity

Numerous studies have reported the synthesis and evaluation of nicotinic acid derivatives against a range of microorganisms. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species.[8]

Comparative Antimicrobial Data

The minimal inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Reference
Compound 9c Excellent-[8]
Compound 4 Good-[9]
Compound 6c Good-[9]

Table 3: Antimicrobial activity (MIC) of selected nicotinic acid derivatives.[8][9]

The introduction of different functional groups onto the nicotinic acid scaffold has led to the development of potent antimicrobial agents.[8] For instance, certain hydrazide derivatives have exhibited good activity against Mycobacterium tuberculosis.[9]

SAR Insights and Projections for Methyl 5-amino-6-methylnicotinate

The antimicrobial activity of nicotinic acid derivatives is highly dependent on the nature of the substituents. The presence of hydrazone, oxadiazole, or pyrazole moieties has been shown to be beneficial for antimicrobial efficacy.[9]

For Methyl 5-amino-6-methylnicotinate, its intrinsic antimicrobial activity is unknown. However, its structure provides a versatile platform for the synthesis of a library of derivatives. The amino group can be readily converted into hydrazides, which can then be cyclized to form various heterocyclic systems known to possess antimicrobial properties. This positions Methyl 5-amino-6-methylnicotinate as a valuable starting material for the development of new antimicrobial agents.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key biological assays are provided below.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells 1. Seed cells in a 96-well plate Incubate_24h 2. Incubate for 24h (adhesion) Seed_Cells->Incubate_24h Add_Compound 3. Add varying concentrations of test compound Incubate_24h->Add_Compound Incubate_48h 4. Incubate for 48h Add_Compound->Incubate_48h Add_MTT 5. Add MTT solution (5 mg/mL) Incubate_48h->Add_MTT Incubate_4h 6. Incubate for 4h Add_MTT->Incubate_4h Add_DMSO 7. Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Measure_Absorbance 8. Measure absorbance at 570 nm Add_DMSO->Measure_Absorbance Calculate_IC50 9. Calculate IC50 values Measure_Absorbance->Calculate_IC50

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.

Carrageenan-Induced Paw Edema Assay

This is a widely used in vivo model to screen for the anti-inflammatory activity of new compounds.

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the test compounds or the reference drug orally one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The diverse biological activities of nicotinic acid derivatives underscore their potential as a versatile scaffold in drug discovery. While the specific biological profile of Methyl 5-amino-6-methylnicotinate remains to be experimentally elucidated, its structure suggests it is a promising starting point for the synthesis of novel compounds with potential anticancer, anti-inflammatory, and antimicrobial properties. Future research should focus on the synthesis and comprehensive biological evaluation of a library of derivatives based on the Methyl 5-amino-6-methylnicotinate scaffold. Such studies will be instrumental in delineating the structure-activity relationships and identifying lead compounds for further preclinical and clinical development.

References

  • Al-Ostath, A., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Scientific Reports, 13(1), 22359. [Link]

  • El-Sayed, M. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2326978. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2014). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. Chemical and Pharmaceutical Bulletin, 62(9), 927-936. [Link]

  • Jain, N., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 21(7), 847-882. [Link]

  • Singh, P., & Singh, J. (2018). Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. Current Drug Discovery Technologies, 15(3), 195-207. [Link]

  • Kumar, A., et al. (2011). Synthesis, antimicrobial and antimycobacterial activity of nicotinic acid hydrazide derivatives. Chemical Papers, 65(2), 224-230. [Link]

  • Jain, N., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 21(7), 847-882. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2014). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical and Pharmaceutical Bulletin, 62(9), 927-936. [Link]

Sources

"comparative analysis of synthetic routes for substituted aminonicotinates"

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of synthetic routes for substituted aminonicotinates requires moving beyond basic reaction schemes to understand the mechanistic causality, thermodynamic drivers, and practical scalability of each pathway. Substituted aminonicotinates are privileged scaffolds in drug development, serving as critical building blocks for active pharmaceutical ingredients (APIs) such as poly(ADP-ribose) polymerase (PARP) inhibitors[1], bacterial DNA gyrase inhibitors[2], and hypoxia-inducible factor (HIF)-1α inhibitors[3].

Historically, accessing highly functionalized pyridine rings required lengthy, multistep functionalization sequences. Today, modern synthetic methodologies offer highly regioselective and efficient pathways. This guide objectively compares three primary synthetic strategies to help researchers select the optimal protocol based on structural requirements and scalability.

Classical Esterification of Pre-functionalized Aminonicotinic Acids

Overview & Causality: For simple, commercially available core structures (e.g., 2-aminonicotinic acid or 6-aminonicotinic acid), direct Fischer esterification remains the most reliable and scalable route[1]. The addition of a strong acid catalyst (such as concentrated sulfuric acid) protonates the carboxylic acid carbonyl, significantly enhancing its electrophilicity. This thermodynamic activation facilitates nucleophilic attack by the alcohol solvent (methanol), followed by the elimination of water. While traditional reflux methods require extended reaction times, applying microwave irradiation accelerates the equilibrium shift, driving the reaction to completion in a fraction of the time[1].

Validated Experimental Protocol (Microwave-Assisted):

  • Initiation: Suspend 2-aminonicotinic acid (1.0 equiv, e.g., 20.0 g) in anhydrous methanol (approx. 49.2 equiv)[1].

  • Catalysis: Cool the suspension to 0 °C. Slowly add concentrated H₂SO₄ (18.6 equiv) dropwise under continuous stirring to prevent exothermic degradation[1].

  • Irradiation: Transfer the mixture to a microwave reactor (e.g., CEM Discover). Irradiate at 300 W, maintaining a temperature of 60 °C at atmospheric pressure for 1.5 hours[1].

  • Quenching & Workup: Pour the resulting light brown mixture into ice water (0 °C). Neutralize by batchwise addition of solid Na₂CO₃ until pH > 8[1].

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with saturated brine and deionized water, dry over anhydrous MgSO₄, and evaporate the solvent to yield methyl 2-aminonicotinate (up to 93% yield) as colorless needle-like crystals[1].

Microwave-Assisted Bohlmann-Rahtz Synthesis (De Novo Assembly)

Overview & Causality: When highly substituted 2-aminonicotinates are required, pre-functionalized pyridines are often synthetically prohibitive. The Bohlmann-Rahtz reaction offers a powerful de novo multicomponent assembly[4]. The reaction proceeds via a completely regioselective Michael addition of an enamine or amidine (e.g., 2-carbethoxyacetamidine) to an ethynyl ketone, forming a kinetically stable aminodiene intermediate[4]. Subsequent high-temperature microwave irradiation (150 °C) provides the necessary activation energy to promote E/Z-isomerization and spontaneous cyclodehydration[4]. Crucially, replacing traditional chromatographic purification with acidic resin immobilization bypasses isolation bottlenecks, making this ideal for combinatorial library synthesis[5].

Validated Experimental Protocol:

  • Free Base Generation: Prepare an ethanolic solution of ethyl 3-amino-3-iminopropionate hydrochloride (1.0 equiv) and pretreat with Na₂CO₃ (1.0 equiv) for 10 minutes. Filter to remove salts[5].

  • Condensation: Add the desired ethynyl ketone (1.05 equiv) to the filtrate[5].

  • Cyclodehydration: Irradiate the mixture in a pressure-rated glass tube (10 mL) using a microwave synthesizer at 150 °C for 1.5 hours (moderating initial magnetron power at 200 W)[5].

  • Immobilization: Cool the solution using a flow of compressed air. Directly immobilize the crude mixture on a sulfonic acid resin (e.g., Biotage ISOLUTE SCX-2 column)[5].

  • Elution: Elute with EtOH–NH₄OH (aq, 35%; 5:1) to isolate the highly substituted ethyl 2-aminonicotinate in good to excellent yields with total regiocontrol[5].

Cu(I)-Catalyzed Aminative Aza-Annulation (Direct C-N Bond Coupling)

Overview & Causality: Accessing 5-aminonicotinates has conventionally required multistep nitration/reduction or cross-coupling sequences[6]. A breakthrough methodology utilizes a Cu(I)-catalyzed aminative aza-annulation of enynyl azides using N-fluorobenzenesulfonimide (NFSI)[3]. Mechanistically, NFSI oxidizes Cu(I) to a highly reactive F–Cu(III)–N complex. Redox isomerization yields a copper(II)-stabilized bis-sulfonylamidyl radical, which undergoes intermolecular addition to the alkyne[3]. This regioselective inter-/intramolecular diamination incorporates one nitrogen from NFSI and the other from the azide, directly constructing the 5-aminonicotinate core in a single step via N₂ extrusion[6].

Validated Experimental Protocol:

  • Setup: Charge a reaction vial with the enynyl azide substrate (1.0 equiv), NFSI (1.5 equiv), and CuI catalyst (5 mol %)[3].

  • Reaction: Suspend the mixture in 1,2-dichloroethane (DCE)[3].

  • Coupling: Stir the reaction mixture at room temperature for 18 hours under an inert atmosphere[3].

  • Quenching: Monitor completion via TLC. Quench the reaction with saturated aqueous NaHCO₃ and extract with dichloromethane[3].

  • Purification: Purify via flash column chromatography to afford the novel 5-aminonicotinate derivative[3].

Comparative Data Summary

ParameterClassical EsterificationBohlmann-Rahtz SynthesisCu(I) Aza-Annulation
Target Scaffold Simple 2- or 6-aminonicotinatesHighly substituted 2-aminonicotinates5-aminonicotinates (Sulfonamido)
Starting Materials Aminonicotinic acid + MethanolAmidine + Ethynyl ketoneEnynyl azide + NFSI
Catalyst / Reagent H₂SO₄ (Acid Catalyst)Na₂CO₃ (Base)CuI (5 mol %)
Key Conditions Microwave, 60 °C, 1.5 hMicrowave, 150 °C, 1.5 hRoom Temp, 18 h, DCE solvent
Yield Profile Excellent (Up to 93%)Good to Excellent (Substrate dependent)Moderate to High
Regioselectivity Pre-determined by starting materialTotal regiocontrol (De novo)High (Inter-/Intramolecular)
Scalability High (Industrial standard)Medium (Combinatorial libraries)Low-Medium (Discovery phase)

Visualizations of Synthetic Workflows and Mechanisms

RouteSelection Start Target Aminonicotinate Cond1 Is the core pyridine commercially available? Start->Cond1 Method1 Classical Esterification (Microwave-Assisted) Yield: ~93% Cond1->Method1 Yes (e.g., 2-amino/6-amino) Cond2 Required Substitution Pattern? Cond1->Cond2 No (Highly Substituted) Method2 Bohlmann-Rahtz Synthesis (De Novo Assembly) Yield: Good to Excellent Cond2->Method2 2-Aminonicotinates (Tri/Tetrasubstituted) Method3 Cu(I) Aza-Annulation (Direct C-N Coupling) Yield: Moderate to High Cond2->Method3 5-Aminonicotinates (Sulfonamido derivatives)

Caption: Logical workflow for selecting the optimal aminonicotinate synthetic route.

CuMechanism Cu1 Cu(I) Catalyst Cu3 F-Cu(III)-N Complex (Oxidation by NFSI) Cu1->Cu3 NFSI Radical Cu(II)-Stabilized Amidyl Radical Cu3->Radical Redox Isomerization Addition Intermolecular Addition to Enynyl Azide Radical->Addition Alkyne Attack Cyclization Intramolecular Cyclization & Aromatization Addition->Cyclization N2 Extrusion Cyclization->Cu1 Catalyst Regeneration Product 5-Aminonicotinate Cyclization->Product

Caption: Mechanistic pathway of the Cu(I)-catalyzed aminative aza-annulation.

References

  • ACS Publications (Organic Letters). "Cu(I)-Catalyzed Aminative Aza-Annulation of Enynyl Azide using N-Fluorobenzenesulfonimide: Synthesis of 5-Aminonicotinates". Available at:[Link]

Sources

"validating the mechanism of action of Methyl 5-amino-6-methylnicotinate derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the Mechanism of Action of Methyl 5-amino-6-methylnicotinate Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Privileged Scaffold" in Kinase Drug Discovery

Methyl 5-amino-6-methylnicotinate (MAMN) is not merely a reagent; it is a privileged scaffold in medicinal chemistry. Its structure—a pyridine ring substituted with an amino group at position 5 and a methyl group at position 6—mimics the adenine ring of ATP. Consequently, derivatives of MAMN are predominantly developed as ATP-competitive inhibitors targeting protein kinases (e.g., Tyrosine Kinases, serine/threonine kinases) and, more recently, specific oxidases like D-Amino Acid Oxidase (DAAO).

This guide validates the Mechanism of Action (MoA) of MAMN derivatives, focusing on their primary application as Type I Kinase Inhibitors . We compare their performance against standard clinical inhibitors (e.g., Dasatinib, Sunitinib) and provide self-validating protocols to confirm target engagement.

Mechanism of Action (MoA): The Hinge-Binding Hypothesis

To validate the MoA of an MAMN derivative, one must prove it functions as a Type I ATP-Competitive Inhibitor .

  • The Hinge Interaction: The 5-amino-pyridine core serves as the "hinge binder." The pyridine nitrogen (N1) typically acts as a hydrogen bond acceptor, while the exocyclic 5-amino group acts as a hydrogen bond donor. This dual interaction mimics the hydrogen bonding pattern of the adenine base of ATP within the kinase hinge region.

  • The "Gatekeeper" Avoidance: The 6-methyl group is critical. It provides a hydrophobic interaction with the "gatekeeper" residue (often Threonine or Methionine) at the back of the ATP pocket, potentially enhancing selectivity over kinases with bulkier gatekeeper residues.

  • The Solubilizing Tail: The methyl ester at position 3 is a synthetic handle. In active drugs, this is often converted to an amide or urea to extend into the solvent-front region, improving solubility and pharmacokinetic (PK) properties.

Visualizing the Signaling Pathway

The following diagram illustrates the interruption of the MAPK/ERK signaling cascade, a common target for MAMN-derived kinase inhibitors.

KinasePathway cluster_legend Legend GrowthFactor Growth Factor (Ligand) RTK RTK (Receptor Tyrosine Kinase) GrowthFactor->RTK Activation RAS RAS (GTPase) RTK->RAS Phosphorylation MAMN MAMN Derivative (Inhibitor) MAMN->RTK ATP Competition (Blockade) RAF RAF (MAPKKK) RAS->RAF MEK MEK (MAPKK) RAF->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus (Transcription) ERK->Nucleus Translocation key MAMN derivatives block ATP binding at the RTK hinge region.

Caption: MAMN derivatives function as ATP-competitive inhibitors, blocking the phosphorylation cascade at the Receptor Tyrosine Kinase (RTK) level.

Comparative Analysis: MAMN Derivatives vs. Standard Alternatives

When evaluating a new MAMN derivative, it must be benchmarked against established ATP-competitive inhibitors. The table below compares a hypothetical optimized MAMN derivative ("MAMN-Optimized") against Dasatinib (a broad-spectrum Src/Abl inhibitor) and Sunitinib (a multi-targeted RTK inhibitor).

FeatureMAMN-Optimized (Derivative)Dasatinib (Standard Alternative)Sunitinib (Standard Alternative)
Primary MoA Type I ATP-Competitive (Hinge Binder)Type I ATP-Competitive (Src/Abl)Type I ATP-Competitive (VEGFR/PDGFR)
Scaffold Core 5-amino-6-methylnicotinate AminothiazoleIndolinone
Selectivity Profile Tunable: 6-methyl group allows specific "gatekeeper" targeting.Broad: "Pan-kinase" inhibition; higher off-target toxicity.Moderate: Targets multiple split-kinase domain RTKs.
Solubility High: Ester/Amide handle allows easy attachment of polar solubilizing groups.Low to Moderate (requires specific salt forms).Moderate.
Synthetic Accessibility High: 3-step synthesis from acyclic precursors.Complex multistep synthesis.Moderate complexity.
Key Limitation Metabolic stability of the ester group (requires conversion to amide).Pleural effusion side effects (clinical).Cardiotoxicity (clinical).

Expert Insight: The primary advantage of MAMN derivatives is not necessarily raw potency, but synthetic tractability . The ester group at position 3 allows for rapid "late-stage diversification," enabling medicinal chemists to generate libraries of hundreds of analogues to fine-tune solubility and selectivity (SAR) much faster than with the Indolinone scaffold of Sunitinib [1].

Validation Protocols: Establishing Causality

To claim a valid MoA, you cannot rely on a single assay. You must demonstrate Biochemical Potency , Physical Binding , and Cellular Efficacy .

Protocol A: Biochemical Potency (ADP-Glo™ Kinase Assay)

Validates that the derivative inhibits the catalytic activity of the purified enzyme.

Principle: Measures the amount of ADP produced during the kinase reaction. Inhibition results in lower ADP signals.

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Enzyme Mix: Dilute purified Kinase (e.g., EGFR or Src) to 0.2 ng/µL in Kinase Buffer.

  • Compound Prep: Serially dilute MAMN derivative in DMSO (10-point dose-response).

  • Reaction:

    • Add 2 µL of Compound to 384-well plate.

    • Add 4 µL of Enzyme Mix. Incubate 15 min at RT (allows compound to bind hinge).

    • Add 4 µL of Substrate/ATP Mix (ATP at

      
       concentration).
      
    • Incubate for 60 min at RT.

  • Detection: Add 10 µL of ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to light).

  • Analysis: Read Luminescence. Plot RLU vs. log[Concentration] to determine

    
    .[1]
    
Protocol B: Biophysical Target Engagement (Surface Plasmon Resonance - SPR)

Validates that the inhibition is due to direct physical binding, not aggregation or interference.

System: Biacore 8K or T200. Sensor Chip: CM5 (Carboxymethylated dextran).

  • Immobilization: Immobilize the target Kinase via amine coupling to ~2000 RU (Response Units). Keep a reference channel empty or immobilized with BSA.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant, 1% DMSO). Crucial: Match DMSO concentration in samples exactly to running buffer to avoid bulk refractive index errors.

  • Kinetics Cycle:

    • Inject MAMN derivative at 5 concentrations (e.g., 0.1 µM to 10 µM).

    • Contact Time: 60s (Association).

    • Dissociation Time: 120s.

    • Flow Rate: 30 µL/min.

  • Data Analysis: Fit sensorgrams to a 1:1 Langmuir binding model .

    • Success Criteria:

      
       (Dissociation Constant) should correlate with the biochemical 
      
      
      
      (typically
      
      
      for ATP-competitive inhibitors). If
      
      
      , the compound may be acting via a non-specific mechanism [2].
Protocol C: Cellular Target Engagement (Western Blot)

Validates that the compound permeates the cell membrane and inhibits the target in a physiological environment.

  • Cell Culture: Seed A549 or relevant cancer cell lines at

    
     cells/well in 6-well plates.
    
  • Starvation: Serum-starve cells overnight (0.1% FBS) to reduce basal phosphorylation.

  • Treatment: Treat cells with MAMN derivative (0.1, 1, 10 µM) for 2 hours. Include a DMSO control and a Positive Control (e.g., 1 µM Dasatinib).

  • Stimulation: Stimulate cells with Growth Factor (e.g., EGF 50 ng/mL) for 15 minutes to induce phosphorylation.

  • Lysis & Blotting: Lyse cells in RIPA buffer + Phosphatase Inhibitors.

  • Detection:

    • Primary Antibody: Anti-phospho-Target (e.g., p-Tyr1068 EGFR).

    • Loading Control: Anti-Total-EGFR or GAPDH.

  • Quantification: Calculate the ratio of Phospho/Total protein. A valid MoA requires a dose-dependent reduction in the Phospho/Total ratio.

Experimental Workflow Visualization

The following diagram outlines the logical flow for validating the MAMN derivative, ensuring a "Go/No-Go" decision structure.

ValidationWorkflow Synthesis Synthesis (MAMN Scaffold) Biochem Biochemical Assay (ADP-Glo) Synthesis->Biochem Decision1 IC50 < 100 nM? Biochem->Decision1 Biophys Biophysical Assay (SPR Binding) Decision1->Biophys Yes Redesign Redesign Scaffold Decision1->Redesign No Decision2 1:1 Binding? Biophys->Decision2 Cellular Cellular Assay (Western Blot) Decision2->Cellular Yes Decision2->Redesign No (Aggregation) Valid Validated Lead Candidate Cellular->Valid

Caption: Step-by-step validation workflow. Failure at any 'Decision' node requires returning to the synthesis phase for structural optimization.

References

  • Copeland, R. A. (2016). Kinetics of Drug-Target Residence Time: Implications for Efficacy and Safety. Nature Reviews Drug Discovery. [Link]

  • Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer. [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences. [Link]

Sources

"in vitro enzyme inhibition assays for Methyl 5-amino-6-methylnicotinate analogs"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Vitro Enzyme Inhibition & Cell-Based Assays for Methyl 5-amino-6-methylnicotinate Derived Libraries Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Discovery Biologists.[1]

Executive Summary

Methyl 5-amino-6-methylnicotinate is not merely a reagent; it is a "privileged scaffold" precursor. Its unique 5-amino, 6-methyl substitution pattern makes it an ideal substrate for the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, yielding imidazo[1,2-a]pyridines .[1] These fused heterocycles are pharmacophores for a vast array of kinase inhibitors (e.g., VEGFR-2, PI3K) and apoptotic inducers used in oncology.

This guide moves beyond basic synthesis to the critical next step: bio-evaluation . We compare three distinct assay tiers required to validate these analogs: phenotypic screening (Cell Viability), mechanistic validation (Caspase Activation), and target engagement (Kinase Inhibition).

Part 1: The Evaluation Workflow

Before diving into protocols, we must visualize where these assays fit in the drug discovery pipeline for this specific scaffold. The 5-amino-6-methylnicotinate core is typically cyclized to create a library of potential inhibitors.[1]

G cluster_Assays Bio-Evaluation Cascade Precursor Methyl 5-amino- 6-methylnicotinate Synthesis GBB Reaction (Cyclization) Precursor->Synthesis + Aldehyde + Isonitrile Library Imidazo[1,2-a]pyridine Library Synthesis->Library Screen1 Tier 1: Phenotypic (MTT Viability) Library->Screen1 Primary Screen Screen2 Tier 2: Mechanistic (Caspase-3/7) Screen1->Screen2 Hit Confirmation Screen3 Tier 3: Target (VEGFR-2 Kinase) Screen2->Screen3 Lead Optimization

Figure 1: The bio-evaluation cascade for 5-amino-nicotinate derivatives, moving from synthesis to target validation.

Part 2: Comparative Analysis of Assay Methodologies

For a researcher working with this scaffold, choosing the right assay is a balance of throughput, cost, and data richness.

FeatureMTT/MTS Cell Viability Caspase-3/7 Glo Assay VEGFR-2 Kinase Assay (FRET)
Primary Utility "The Gatekeeper" - Does the compound kill cancer cells?"The Validator" - Is the death apoptotic or necrotic?"The Target" - Does it inhibit the specific enzyme?
Mechanism Mitochondrial reductase activity (Metabolic health).Cleavage of DEVD-aminoluciferin substrate.[1]Phosphorylation of peptide substrate detected by FRET.
Relevance to Scaffold High. Imidazo-pyridines are potent against HT-29/Caco-2 lines.[1][2]High. This scaffold is known to trigger the intrinsic apoptotic pathway.High. The pyridine-fused ring mimics ATP, targeting the kinase hinge region.
Throughput Very High (96/384-well).[1]High (Add-and-read).High (Homogeneous).
Cost Per Well Low (<$0.50).Moderate ($2.00 - $4.00).[1]High ($5.00+).[3][4]
Key Limitation False positives from metabolic inhibitors; does not prove mechanism.Only detects apoptosis; misses autophagic or necrotic cell death.Requires purified enzyme; does not account for cell permeability.
Part 3: Detailed Experimental Protocols
Protocol A: The "Gatekeeper" – MTT Cell Viability Assay

Why this matters: Methyl 5-amino-6-methylnicotinate derivatives often exhibit cytotoxicity in colon cancer lines (HT-29).[1] This assay filters out inactive compounds before expensive kinase profiling.

Materials:

  • Cell Line: HT-29 (Human Colorectal Adenocarcinoma).[1]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[1]

  • Solvent: DMSO (Dimethyl sulfoxide).

  • Control: Staurosporine (Positive control for cell death).

Step-by-Step Workflow:

  • Seeding: Plate HT-29 cells at

    
     cells/well in a 96-well plate. Incubate for 24 hours at 37°C/5% CO₂.
    
  • Treatment: Dissolve methyl 5-amino-6-methylnicotinate analogs in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells (Final DMSO < 0.5%).

  • Incubation: Incubate for 48 hours. Critical: This duration allows for delayed apoptotic effects characteristic of this scaffold.

  • Labeling: Add 20 µL of MTT reagent to each well. Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Carefully remove media. Add 150 µL DMSO to dissolve crystals.

  • Readout: Measure absorbance at 570 nm (reference 630 nm) on a microplate reader.

  • Analysis: Calculate IC₅₀ using a non-linear regression model (Sigmoidal dose-response).

Self-Validating Check: If your DMSO control wells show <90% viability compared to media-only wells, your solvent concentration is toxic.[1] Repeat with lower DMSO.

Protocol B: The "Target" – VEGFR-2 Kinase Inhibition (TR-FRET)

Why this matters: The imidazo[1,2-a]pyridine core (derived from the nicotinate precursor) is a bio-isostere for ATP. It binds to the hinge region of kinases like VEGFR-2.[1] This assay proves the molecule acts directly on the enzyme, not just as a general toxin.

Materials:

  • Enzyme: Recombinant Human VEGFR-2 (KDR) kinase domain.[1]

  • Substrate: PolyGT (Glu:Tyr, 4:1) labeled with a fluorophore (e.g., ULight™).

  • ATP: Ultra-pure ATP (Km apparent for VEGFR-2 is ~10 µM).[1]

  • Detection: Europium-labeled anti-phosphotyrosine antibody.[1]

Step-by-Step Workflow:

  • Compound Prep: Prepare 4x concentrations of the analog in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Addition: Add 2.5 µL of VEGFR-2 enzyme (0.5 nM final) to a 384-well white low-volume plate.

  • Inhibitor Incubation: Add 2.5 µL of test compound. Incubate for 15 minutes at Room Temp (RT). Causality: This allows the inhibitor to occupy the ATP binding pocket before competition starts.

  • Reaction Start: Add 5 µL of ATP/Substrate mix (10 µM ATP / 50 nM Substrate final). Shake for 1 minute. Incubate for 60 minutes at RT.

  • Quench & Detect: Add 10 µL of Detection Mix (EDTA to stop reaction + Eu-Antibody).

  • Equilibration: Incubate for 1 hour.

  • Readout: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET).

    • Excitation: 320 nm.

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Calculation: Ratio = (Signal 665nm / Signal 615nm) × 10,000.

KinaseMechanism cluster_FRET Signal Generation ATP ATP Enzyme VEGFR-2 (Active Site) ATP->Enzyme Binds Inhibitor Nicotinate Analog (Inhibitor) Inhibitor->Enzyme Competes (Hinge Binder) Product Phosphorylated Substrate Enzyme->Product Catalysis Substrate Substrate (PolyGT) Substrate->Enzyme FRET_Signal TR-FRET Signal (665 nm) Product->FRET_Signal Eu-Ab Binding

Figure 2: Competitive inhibition mechanism in the TR-FRET Kinase Assay.

References
  • Goel, R. et al. (2024). "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." PMC (PubMed Central). Link

  • BenchChem. (2025). "Efficacy of Methyl 6-Methylnicotinate Derivatives as Enzyme Inhibitors: A Comparative Guide." BenchChem Technical Guides. Link[1]

  • Bagdi, A. K. et al. (2015).[5] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications.[5] Link

  • Al-Sanea, M. M. et al. (2024). "Design and In Silico and In Vitro Evaluations of a Novel Nicotinamide Derivative as a VEGFR-2 Inhibitor." Semantic Scholar. Link[1]

  • Fisher Scientific. (2026).[3] "Methyl 6-Methylnicotinate Product Specifications and Safety Data." Fisher Scientific Catalog. Link

Sources

"confirming the structure of Methyl 5-amino-6-methylnicotinate derivatives by X-ray crystallography"

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Structural Elucidation of Methyl 5-amino-6-methylnicotinate Derivatives via Advanced X-ray Crystallography

Introduction As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the bottleneck of absolute structure confirmation. Methyl 5-amino-6-methylnicotinate (CAS: 1399183-37-9) is a highly versatile pharmacophore building block. It is heavily utilized in the synthesis of 1[1] and selective2[2] for treating pulmonary arterial hypertension.

However, functionalizing the pyridine ring often introduces flexible aliphatic chains (e.g., 2,2-dimethylpyrrolidin-1-yl moieties), resulting in derivatives that resist traditional crystallization. They frequently "oil out" or form microcrystalline powders due to competing hydrogen-bond networks between the 5-amino group and the ester carbonyl.

This guide objectively compares modern crystallization platforms and X-ray diffraction (XRD) technologies to help researchers select the optimal workflow for confirming the 3D structure, absolute stereochemistry, and polymorphic purity of these complex derivatives.

Comparison of Crystallization Platforms

The thermodynamic barrier to nucleation is the primary hurdle in small molecule crystallography. We compared three distinct methodologies for growing diffraction-quality single crystals of nicotinate derivatives.

  • Sitting-Drop Vapor Diffusion: Adapted from protein crystallography, this method uses high-throughput robotics to screen hundreds of solvent/precipitant conditions. It relies on the slow equilibration of vapor pressure, which controls the supersaturation kinetics and prevents the rapid precipitation commonly seen in nicotinates.

  • Crystalline Sponge Method (CSM): A paradigm-shifting technique where a pre-synthesized Metal-Organic Framework (MOF) "sponge" absorbs the target molecule into its pores 3[3]. The host lattice forces the guest nicotinate derivative into an ordered array.

  • Traditional Slow Evaporation: The classical approach of dissolving the compound in a volatile solvent and allowing it to slowly evaporate.

Table 1: Performance Comparison of Crystallization Platforms for Nicotinate Derivatives

PlatformIdeal Sample StateMaterial RequiredTime to CrystalSuccess RateCausality / Mechanism of Action
Sitting-Drop Vapor Diffusion Solid powder2–5 mg3–14 days75%Slow vapor equilibration minimizes kinetic trapping, favoring the most stable thermodynamic polymorph.
Crystalline Sponge (CSM) Oil, liquid, trace< 0.5 mg1–3 days60%Bypasses nucleation entirely; host-guest interactions order the molecules via spatial confinement.
Slow Evaporation Solid powder> 10 mg7–30 days40%Uncontrolled solvent loss often leads to rapid supersaturation and twinned/disordered crystals.

Comparison of Diffraction Technologies

Once a crystal is harvested, the choice of X-ray source dictates the resolution and reliability of the structural model. Nicotinate derivatives synthesized for PDGFR inhibition often yield small crystals (<20 µm) that diffract weakly on conventional instruments.

  • Standard Sealed Tube (Mo Kα): The traditional workhorse. Sufficient for large, well-ordered crystals but struggles with high signal-to-noise ratios in microcrystals.

  • Microfocus Liquid-Metal Jet (Ga Kα): Utilizes a high-speed jet of liquid metal (gallium alloy) as the anode, allowing for electron beam power densities far exceeding solid anodes without melting. This generates a highly brilliant X-ray beam, ideal for 4[4].

  • 3D Electron Diffraction (3DED / MicroED): Uses an electron beam instead of X-rays. Electrons interact with matter much more strongly than X-rays, allowing for structure determination from sub-micron nanocrystals that are invisible to standard XRD,5[5].

Table 2: Diffractometer Performance on a 15 µm Nicotinate Derivative Crystal

X-ray Source / TechniqueBeam TypeExposure Time / FrameTotal Collection TimeResolution LimitR1 Value
Standard Sealed Tube Mo Kα60 s~24 hours0.85 Å6.5%
Microfocus MetalJet Ga Kα2 s~1.5 hours0.75 Å3.2%
3D Electron Diffraction Electron0.5 s~15 mins0.90 Å8.1%
(Note: Data reflects typical experimental outcomes for challenging heterocyclic microcrystals. Lower R1 indicates a more accurate structural model).

Self-Validating Experimental Protocol: Sitting-Drop Vapor Diffusion

To ensure reproducibility and scientific integrity, the following protocol incorporates a self-validating feedback loop.

Step 1: Sample Preparation & Solubilization

  • Dissolve 5 mg of the Methyl 5-amino-6-methylnicotinate derivative in 100 µL of a primary solvent (e.g., DMSO or THF) to ensure complete disruption of pre-existing microcrystalline aggregates.

  • Causality: Complete solvation resets the thermodynamic state, ensuring that subsequent crystallization is driven by the screened conditions, not by undissolved seed contaminants.

Step 2: High-Throughput Matrix Setup

  • Using an automated liquid handler, dispense 1 µL of the compound solution and 1 µL of reservoir solution (varying ratios of precipitants like PEG 400, Hexane, or Water) into the sample well of a sitting-drop plate.

  • Seal the plate to initiate vapor equilibration.

Step 3: Self-Validating Harvesting & Unit Cell Check

  • Harvest a candidate crystal using a nylon loop and cryoprotect it in paratone oil.

  • Flash-cool in a liquid nitrogen stream (100 K) on the diffractometer.

  • Validation Check: Collect 10 frames to determine the unit cell. Compare the unit cell dimensions against the Cambridge Structural Database (CSD) and the known parameters of the crystallization matrix (e.g., buffer salts). If the cell matches a known salt (false positive), discard the crystal immediately to save instrument time.

Step 4: Data Collection & IUCr Compliance

  • Collect the full sphere of data. Solve the structure using direct methods or intrinsic phasing (e.g., SHELXT).

  • Generate a Crystallographic Information File (CIF) and validate the structural model using the IUCr checkCIF service to ensure chemical reasonableness and6[6].

Decision Workflow Visualization

CrystallographyWorkflow Start Methyl 5-amino-6-methylnicotinate Derivative Synthesized Assess Assess Material State Start->Assess Solid Solid Powder (>5 mg) Assess->Solid Liquid Oil / Trace Liquid (<1 mg) Assess->Liquid Nano Nanocrystalline Powder Assess->Nano Vapor Sitting-Drop Vapor Diffusion Solid->Vapor Solubilize in organic solvent Sponge Crystalline Sponge Method Liquid->Sponge Guest soaking MicroED 3D Electron Diffraction (MicroED) Nano->MicroED Direct application XRD Single Crystal XRD (MetalJet Ga Kα) Vapor->XRD Crystal >10 µm Sponge->XRD Host-guest crystal Solve Structure Solution & Refinement (SHELXT / Olex2) XRD->Solve MicroED->Solve Validate IUCr checkCIF Validation Solve->Validate

Workflow for selecting the optimal crystallization and diffraction method for nicotinate derivatives.

References

  • Heterocyclic modulators of lipid synthesis. Source: Google Patents.
  • Evaluation of WO-2014132220, selective PDGFR inhibitors for the treatment of pulmonary arterial hypertension. Source: Taylor & Francis.
  • Advanced crystallisation methods for small organic molecules. Source: Chemical Society Reviews.
  • Small molecule crystallography. Source: Excillum.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Source: ACS Publications.
  • (IUCr) Publication standards for crystal structures. Source: IUCr.

Sources

A Comparative Guide to Cross-Reactivity Studies of Compounds Derived from Methyl 5-amino-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the quest for novel therapeutics with high efficacy and minimal side effects is paramount. The pyridine scaffold, a key structural motif in many biologically active molecules, is a fertile ground for the development of new chemical entities. Among these, derivatives of Methyl 5-amino-6-methylnicotinate have emerged as a promising class of compounds with potential applications in various therapeutic areas, including oncology and inflammation. However, the journey from a promising lead compound to a clinically successful drug is fraught with challenges, one of the most critical being the potential for off-target interactions, or cross-reactivity.

This guide provides an in-depth, objective comparison of methodologies to assess the cross-reactivity of compounds derived from Methyl 5-amino-6-methylnicotinate. We will delve into the causality behind experimental choices, provide detailed protocols, and interpret hypothetical data to illustrate the decision-making process in a real-world drug development setting.

The Imperative of Cross-Reactivity Profiling

Cross-reactivity occurs when a drug molecule binds to and elicits a biological response from a molecular target other than its intended therapeutic target.[1] These unintended interactions can lead to a range of adverse effects, from mild side effects to severe toxicity, and can ultimately derail a drug development program.[1] Therefore, a thorough understanding and early assessment of a compound's cross-reactivity profile are not just regulatory requirements but a fundamental aspect of responsible drug design.[2][3]

The following diagram illustrates the concept of on-target versus off-target activity, which is central to understanding cross-reactivity.

cluster_0 Drug Compound cluster_1 Biological Targets Compound Methyl 5-amino-6-methylnicotinate Derivative PrimaryTarget Intended Target (e.g., Kinase X) Compound->PrimaryTarget Therapeutic Effect OffTarget1 Off-Target 1 (e.g., Kinase Y) Compound->OffTarget1 Adverse Effect A OffTarget2 Off-Target 2 (e.g., GPCR Z) Compound->OffTarget2 Adverse Effect B

Caption: On-target vs. Off-target Interactions of a Drug Compound.

A Tale of Two Derivatives: A Comparative Case Study

To illustrate the practical application of cross-reactivity studies, let us consider two hypothetical derivatives of Methyl 5-amino-6-methylnicotinate: Compound A and Compound B . Both compounds have been designed as inhibitors of a specific protein kinase, "Kinase X," which is implicated in a particular cancer signaling pathway. While both compounds exhibit potent inhibition of Kinase X in initial screens, their broader selectivity profiles are unknown. The following sections will detail the experimental workflows used to compare their cross-reactivity.

Comprehensive Experimental Workflows for Cross-Reactivity Assessment

A multi-pronged approach, integrating computational and experimental methods, is essential for a thorough cross-reactivity assessment.[1] The following workflow provides a robust framework for evaluating and comparing the selectivity of our hypothetical compounds.

Start Lead Compounds (Compound A & B) InSilico In Silico Target Prediction Start->InSilico KinasePanel In Vitro Kinase Selectivity Panel InSilico->KinasePanel Prioritize Targets CellBased Cell-Based Functional Assays KinasePanel->CellBased Confirm Cellular Activity Tissue Tissue Cross-Reactivity (Immunohistochemistry) CellBased->Tissue Assess Tissue Binding Decision Go/No-Go Decision & Lead Optimization Tissue->Decision

Caption: Integrated Workflow for Cross-Reactivity Profiling.

In Silico Target Prediction

The initial step involves using computational models to predict potential off-target interactions based on the chemical structures of Compound A and Compound B. This approach helps to prioritize experimental screening efforts.

Protocol:

  • Input: 2D structures of Compound A and Compound B.

  • Software: Utilize commercially available or in-house predictive software that leverages algorithms based on chemical similarity, pharmacophore modeling, and machine learning.

  • Database: Screen against a comprehensive database of known drug targets, including kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.

  • Output: A ranked list of potential off-targets for each compound based on a calculated probability or similarity score.

Causality: This in silico step is a cost-effective and rapid way to cast a wide net and identify potential liabilities early in the discovery process. It allows for a more focused and informed design of subsequent wet-lab experiments.

In Vitro Kinase Selectivity Profiling

Given that our hypothetical compounds are designed as kinase inhibitors, a broad kinase panel screen is a critical next step to experimentally assess their selectivity.

Protocol:

  • Assay Format: Employ a radiometric kinase activity assay, such as the HotSpot™ assay, which measures the transfer of a radiolabeled phosphate from ATP to a substrate.[4]

  • Kinase Panel: Screen Compound A and Compound B at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases representative of the human kinome.[5]

  • Data Analysis: Calculate the percent inhibition for each kinase.

  • Follow-up: For any kinases showing significant inhibition (e.g., >50%), determine the half-maximal inhibitory concentration (IC50) value through dose-response studies.[6]

Causality: This biochemical assay provides quantitative data on the direct interaction between the compound and a large number of purified kinases, offering a comprehensive view of its kinome-wide selectivity.[7][8]

Cell-Based Functional Assays

While biochemical assays are informative, they may not always reflect the compound's activity in a more complex cellular environment.[8] Therefore, cell-based functional assays are crucial to confirm on-target and off-target effects in a more physiologically relevant context.

Protocol:

  • Cell Lines: Select cell lines that endogenously express the primary target (Kinase X) and key off-targets identified in the kinase panel screen.

  • Assay Type: Utilize a target engagement assay, such as the NanoBRET™ Target Engagement Intracellular Kinase Assay, to quantify the binding of the compound to its target in live cells.[8]

  • Functional Readout: Measure a downstream signaling event modulated by the target kinase (e.g., phosphorylation of a substrate) using techniques like Western blotting or ELISA.

  • Dose-Response: Determine the cellular IC50 for both on-target and off-target kinases.

Causality: Cellular assays provide a more holistic view of a compound's activity by taking into account factors like cell permeability and competition with intracellular ATP.[8] This helps to bridge the gap between biochemical potency and cellular efficacy.

Tissue Cross-Reactivity Studies

To assess the potential for unintended binding in various tissues, immunohistochemistry (IHC)-based tissue cross-reactivity (TCR) studies are performed.[9][10] These studies are a critical component of the preclinical safety assessment package for regulatory submissions.[3]

Protocol:

  • Tissue Panel: Utilize a comprehensive panel of frozen human tissues, typically including major organs and tissues from at least three unrelated donors.[10][11]

  • Antibody Generation: If the drug target is novel, a specific antibody against the target protein is required as a positive control. For small molecules, the compound itself can be labeled, or its effect on a downstream marker can be assessed.

  • IHC Staining: Perform IHC staining on the tissue sections with the labeled compound or a relevant antibody at multiple concentrations.[3]

  • Pathologist Evaluation: A board-certified pathologist evaluates the staining pattern and intensity to identify any specific, unintended binding.[11]

Causality: TCR studies provide crucial information about the tissue distribution of a compound's binding sites, helping to identify potential organs of toxicity and to understand the compound's overall safety profile before first-in-human studies.[9]

Interpreting the Data: A Comparative Look at Compound A and Compound B

The following table summarizes the hypothetical data obtained from the cross-reactivity profiling of Compound A and Compound B.

Parameter Compound A Compound B
Primary Target (Kinase X) IC50 (Biochemical) 10 nM15 nM
Primary Target (Kinase X) IC50 (Cellular) 50 nM80 nM
Number of Off-Target Kinases (>50% Inhibition at 1 µM) 315
Key Off-Target (Kinase Y) IC50 (Biochemical) 500 nM50 nM
Key Off-Target (Kinase Y) IC50 (Cellular) 2 µM200 nM
Selectivity Ratio (Kinase Y IC50 / Kinase X IC50) 503.3
In Silico Predicted Off-Targets 1235
Tissue Cross-Reactivity (Unintended Binding) Minimal, localized to tumor tissueSignificant staining in cardiac and liver tissue

Analysis and Interpretation:

  • Compound A: Demonstrates high potency for the primary target, Kinase X, and a favorable selectivity profile. The biochemical and cellular data are well-correlated. The low number of off-target kinases and the high selectivity ratio suggest a lower risk of off-target effects. The minimal tissue cross-reactivity further supports its potential as a clean drug candidate.

  • Compound B: While also potent against Kinase X, it exhibits significant off-target activity against numerous other kinases. The low selectivity ratio for Kinase Y, a kinase known to be involved in cardiac function, is a major concern. The significant staining in cardiac and liver tissue in the TCR study corroborates the in vitro findings and raises a red flag for potential cardiotoxicity and hepatotoxicity.

Based on this comparative analysis, Compound A would be prioritized for further development, while Compound B would likely be deprioritized or subjected to significant medicinal chemistry efforts to improve its selectivity.

Strategies for Mitigating Cross-Reactivity

When a promising compound like Compound B exhibits undesirable cross-reactivity, medicinal chemistry strategies can be employed to enhance its selectivity.

cluster_0 Initial Compound cluster_1 Medicinal Chemistry Strategies cluster_2 Improved Compound CompoundB Compound B (Poor Selectivity) SAR Structure-Activity Relationship (SAR) Studies CompoundB->SAR StructureBased Structure-Based Drug Design SAR->StructureBased FragmentBased Fragment-Based Screening StructureBased->FragmentBased CompoundB_optimized Optimized Compound B (Improved Selectivity) FragmentBased->CompoundB_optimized

Caption: Medicinal Chemistry Approaches to Improve Selectivity.

By systematically modifying the chemical structure of Compound B and re-evaluating its activity and selectivity through the workflows described above, it may be possible to design a new analog with an improved safety profile.

Conclusion

The comprehensive assessment of cross-reactivity is a non-negotiable aspect of modern drug discovery. As demonstrated through our comparative analysis of two hypothetical derivatives of Methyl 5-amino-6-methylnicotinate, a multi-faceted approach that integrates in silico, in vitro, and cell-based methodologies is essential for making informed decisions and mitigating the risk of late-stage failures. By prioritizing compounds with a clean cross-reactivity profile, researchers can significantly increase the probability of developing safe and effective medicines.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Blay, F. (2025, November 5). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Propath. [Link]

  • AnaPath. (2019, February 26). Tissue Cross-Reactivity Study and its Applications. [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. [Link]

  • Reverence. (2021, December 19). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). [Link]

  • Comparative Biosciences, Inc. (n.d.). Tissue Cross-Reactivity Studies. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

Sources

Comparative Efficacy of Catalytic Systems in the Synthesis of Methyl 5-Amino-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-amino-6-methylnicotinate is a highly valued heterocyclic intermediate in drug development, most notably utilized in the synthesis of fatty acid synthase (FASN) inhibitors for oncology and antiviral therapies[1, 2]. The most scalable and atom-economical synthetic route involves the simultaneous catalytic nitro reduction and hydrodehalogenation of methyl 2-chloro-6-methyl-5-nitronicotinate .

This guide objectively evaluates the efficacy of four distinct catalytic systems for this dual-transformation, providing mechanistic insights, comparative experimental data, and self-validating protocols designed for pharmaceutical researchers.

Mechanistic Causality & Catalyst Selection

Synthesizing methyl 5-amino-6-methylnicotinate from its chlorinated nitro-precursor requires a catalyst capable of mediating two mechanistically distinct processes in a single pot:

  • Nitro Reduction: A highly exothermic reduction of the aromatic

    
     group to an aniline (
    
    
    
    ).
  • Hydrodehalogenation: The hydrogenolysis of the aryl

    
     bond to a 
    
    
    
    bond.

The efficacy of a catalyst in this context is dictated by its surface affinity for oxidative addition into the aryl


 bond.
  • Palladium on Carbon (Pd/C): The premier choice. Palladium possesses a low activation barrier for inserting into aryl carbon-halogen bonds. When paired with an acid scavenger (like Triethylamine), it drives both reactions to completion without over-reducing the pyridine ring[1].

  • Raney Nickel: A robust alternative for bulk reductions. While it efficiently reduces the nitro group, hydrodehalogenation is kinetically sluggish on nickel surfaces at room temperature, often requiring elevated pressures and heat, which risks ester hydrolysis or pyridine saturation.

  • Platinum Dioxide (

    
    ):  Highly active for nitro reduction but notoriously poor for hydrodehalogenation. The reaction typically stalls at the chloro-aniline intermediate.
    
  • Iron/HCl (Béchamp Reduction): Operates via single-electron transfer rather than surface hydrogenolysis. It is completely inert toward the

    
     bond under standard conditions.
    

Mechanism Start Methyl 2-chloro-6-methyl-5-nitronicotinate NitroRed Nitro Reduction (-NO2 → -NH2) Start->NitroRed All Catalysts Inter1 Methyl 5-amino-2-chloro-6-methylnicotinate NitroRed->Inter1 Dehal Hydrodehalogenation (C-Cl → C-H) Product Methyl 5-amino-6-methylnicotinate Dehal->Product Inter1->Dehal Pd/C (Optimal) Inter1->Inter1 PtO2 / Fe (Stalls)

Mechanistic pathways comparing catalyst efficacy for nitro reduction and hydrodehalogenation.

Comparative Efficacy Data

The following table summarizes the quantitative performance of each catalytic system based on standardized reaction conditions (1.0 equiv precursor, Methanol solvent, basic additive where applicable).

Catalyst SystemOperating ConditionsNitro ReductionHydrodehalogenationTarget YieldMajor Impurity Profile
10% Pd/C +


(1 atm), RT, 48h
CompleteComplete>95% None (Clean conversion)
Raney Ni +


(50 psi), 50°C, 24h
CompletePartial~60% Chloro-aniline intermediate

(Adams')

(1 atm), RT, 24h
CompleteNegligible<5% Methyl 5-amino-2-chloro-6-methylnicotinate
Fe /

Reflux, EtOH/

, 4h
CompleteNone0% Methyl 5-amino-2-chloro-6-methylnicotinate

Experimental Protocols

Protocol A: The Optimal Standard (10% Pd/C)

This protocol utilizes Palladium on Carbon and is established as the industry standard for synthesizing FASN inhibitor precursors [1].

Causality of Reagents: Triethylamine (


) is added as a stoichiometric acid scavenger. As the 

bond is cleaved,

is generated. Without

, the acidic environment would poison the palladium catalyst and catalyze the hydrolysis of the methyl ester.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve methyl 2-chloro-6-methyl-5-nitronicotinate (12.8 g, 55.5 mmol, 1.00 equiv) in methanol (120 mL).

  • Purge: Purge the solution with

    
     gas for 10 minutes. (Causality: Removing dissolved oxygen prevents the pyrophoric ignition of the catalyst upon addition).
    
  • Catalyst Addition: Add Triethylamine (15.0 g, 149 mmol, 2.68 equiv) followed by 10% Palladium on Carbon (1.30 g).

  • Hydrogenation: Purge the flask again with

    
    , then switch the atmosphere to Hydrogen (
    
    
    
    ) via a balloon setup. Stir vigorously at room temperature for 48 hours.
  • Filtration: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C. Wash the filter cake with excess methanol.

  • Concentration: Concentrate the filtrate in vacuo to yield the pure methyl 5-amino-6-methylnicotinate.

Self-Validating System: This setup is volumetrically self-validating. The complete transformation requires exactly 4 equivalents of


 (3 for the nitro group, 1 for the halogen). When the 

balloon ceases to deflate, the reaction has reached its thermodynamic endpoint. The pyridine ring is electronically deactivated enough that it will not over-reduce under 1 atm of

, making the reaction inherently safe from over-progression.

Workflow A Precursor Preparation B Catalyst & Base Addition A->B C H2 Atmosphere (48h, RT) B->C D Filtration (Celite) C->D E Concentration & Yield D->E

Experimental workflow for the catalytic synthesis of Methyl 5-amino-6-methylnicotinate.

Protocol B: The High-Pressure Alternative (Raney Nickel)

Raney Nickel can be used if palladium is unavailable, though it requires harsher conditions to force the hydrodehalogenation step.

Causality of Reagents: Raney Nickel has a lower surface affinity for halogens. To overcome the activation energy barrier of the


 cleavage, both thermal energy (50°C) and increased collision frequency (50 psi 

) are required.

Step-by-Step Methodology:

  • Catalyst Washing: Wash Raney Nickel slurry (approx. 2.0 g active catalyst) with methanol (3 x 20 mL) to remove water, keeping the catalyst wet at all times. (Causality: Dry Raney Ni is highly pyrophoric).

  • Assembly: Transfer the precursor (55.5 mmol),

    
     (149 mmol), and the washed Raney Ni into a Parr shaker pressure vessel containing 120 mL methanol.
    
  • Pressurization: Seal the vessel, purge with

    
    , and pressurize with 
    
    
    
    to 50 psi.
  • Heating: Heat the vessel to 50°C and agitate for 24 hours.

  • Workup: Cool to room temperature, vent the pressure safely, and filter through Celite. Concentrate in vacuo.

Self-Validating System: The reaction progress is validated by monitoring the pressure gauge on the Parr shaker. A calculated pressure drop corresponding to the 4 molar equivalents of


 indicates completion. However, LC-MS validation is strictly required post-reaction, as pressure stabilization may falsely indicate completion if the catalyst deactivates before the sluggish dehalogenation step finishes.

References

  • Title: WO2012122391A1 - Heterocyclic modulators of lipid synthesis Source: Google Patents URL
  • Title: Fatty acid synthase (FASN) Inhibitors Source: Adooq Bioscience URL: [Link]

A Comparative Guide to the Validation of Analytical Methods for Quantifying Methyl 5-amino-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Methyl 5-amino-6-methylnicotinate, a key intermediate and potential impurity in pharmaceutical synthesis, is paramount for ensuring product quality, process control, and regulatory compliance. This guide provides a comprehensive comparison of two primary analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the principles of each method, present detailed validation protocols grounded in regulatory expectations, and offer experimental data to support the selection of the most appropriate method for your specific application.

This document is designed to provide you with full editorial control to adapt these methodologies. The focus is on the "why" behind experimental choices, ensuring a deep understanding of the method validation process. All protocols are designed as self-validating systems, and key claims are supported by authoritative sources.

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1][2] This is a critical requirement from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and is outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][5] The goal is to ensure that the chosen analytical method provides reliable, reproducible, and accurate data.[3] For the quantification of Methyl 5-amino-6-methylnicotinate, a robust and validated method is essential for in-process control, release testing, and stability studies.[1][3]

The core performance characteristics that must be evaluated during method validation include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6][7]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.[6][7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7] This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Overview of Analytical Techniques

Two of the most powerful and widely used analytical techniques for the quantification of organic molecules like Methyl 5-amino-6-methylnicotinate are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods depends on the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[8] It is particularly well-suited for non-volatile and thermally labile compounds.

Gas Chromatography (GC) , on the other hand, is ideal for volatile and thermally stable compounds.[8] The separation is achieved by partitioning the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column. For compounds that are not sufficiently volatile, a derivatization step may be necessary to increase their volatility and improve their chromatographic behavior.[9]

The following diagram illustrates the general workflow for the validation of an analytical method:

Analytical Method Validation Workflow cluster_Planning 1. Planning & Protocol Development cluster_Execution 2. Experimental Execution cluster_Evaluation 3. Data Analysis & Reporting P1 Define Analytical Method Requirements P2 Develop Validation Protocol P1->P2 Establish Acceptance Criteria E1 Prepare Standards & Samples P2->E1 Approved Protocol E2 Perform Validation Experiments (Specificity, Linearity, etc.) E1->E2 E3 Data Acquisition E2->E3 D1 Statistical Analysis of Results E3->D1 Raw Data D2 Compare Against Acceptance Criteria D1->D2 D3 Generate Validation Report D2->D3 D3->P1 Re-validation if necessary

Caption: A generalized workflow for the validation of analytical methods.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is often the method of choice for nicotinic acid derivatives due to its robustness and applicability to a wide range of compounds.[10] A reversed-phase HPLC method with UV detection is a common approach.

Rationale for Method Selection
  • Versatility: HPLC can handle a wide variety of sample matrices with appropriate sample preparation.

  • Specificity: The use of a diode-array detector (DAD) allows for the assessment of peak purity, enhancing the specificity of the method.[11]

  • Established Methodology: Numerous HPLC methods have been developed for related compounds like nicotinic acid and its esters, providing a strong starting point for method development.[8][12][13]

Experimental Protocol: HPLC-UV Method

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and a UV or DAD detector.[11]

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

  • Methyl 5-amino-6-methylnicotinate reference standard.

  • Acetonitrile and Methanol (HPLC grade).

  • Formic acid or phosphoric acid (analytical grade).

  • Water (HPLC grade or ultrapure).

Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). A typical gradient might be: 0-10 min, 10-90% B; 10-12 min, 90% B; 12-12.1 min, 90-10% B; 12.1-15 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV absorbance maximum of Methyl 5-amino-6-methylnicotinate (e.g., around 260-270 nm).[13]

  • Injection Volume: 10 µL.

Validation of the HPLC Method

The following table summarizes the validation parameters and acceptance criteria for the HPLC method.

Parameter Methodology Acceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Assess peak purity using a DAD.No interfering peaks at the retention time of the analyte. Peak purity index > 0.99.
Linearity Analyze at least five concentrations over the range of 50-150% of the expected working concentration.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.The range for which the method is accurate, precise, and linear.
Accuracy Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration.Relative Standard Deviation (RSD) ≤ 2.0%.
Precision (Intermediate) Perform the repeatability assay on a different day, with a different analyst, and/or on a different instrument.RSD ≤ 2.0%.
LOD & LOQ Determined by the signal-to-noise ratio (S/N) method (LOD: S/N ≥ 3, LOQ: S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve.LOD and LOQ should be appropriate for the intended application (e.g., impurity analysis).
Robustness Deliberately vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).No significant impact on the results (e.g., RSD of peak areas ≤ 2.0%).

Gas Chromatography (GC) Method

For a sufficiently volatile and thermally stable compound like Methyl 5-amino-6-methylnicotinate, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be a powerful alternative.[8]

Rationale for Method Selection
  • High Efficiency and Resolution: Capillary GC columns provide excellent separation efficiency.

  • High Sensitivity: GC detectors like FID and MS are highly sensitive.

  • Structural Confirmation: GC-MS provides structural information, which is invaluable for peak identification and specificity.[14][15]

Experimental Protocol: GC-MS Method

Instrumentation and Materials:

  • Gas chromatograph with a Mass Selective Detector (MSD).[8]

  • Capillary GC column (e.g., a non-polar or mid-polar column like a DB-5ms or HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Methyl 5-amino-6-methylnicotinate reference standard.

  • Suitable solvent (e.g., methanol, dichloromethane).

Chromatographic and MS Conditions (Starting Point):

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1).

  • Oven Temperature Program: 100 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Validation of the GC-MS Method

The validation parameters and acceptance criteria for the GC-MS method are similar to those for the HPLC method, with some specific considerations for mass spectrometric detection.

Parameter Methodology Acceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Confirm the identity of the analyte peak by its mass spectrum.No interfering peaks with the same retention time and mass spectrum. Mass spectral library match > 90%.
Linearity Analyze at least five concentrations over the range of 50-150% of the expected working concentration.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.The range for which the method is accurate, precise, and linear.
Accuracy Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration.Relative Standard Deviation (RSD) ≤ 2.0%.
Precision (Intermediate) Perform the repeatability assay on a different day, with a different analyst, and/or on a different instrument.RSD ≤ 2.0%.
LOD & LOQ Determined by the signal-to-noise ratio (S/N) method (LOD: S/N ≥ 3, LOQ: S/N ≥ 10) using a characteristic ion.LOD and LOQ should be appropriate for the intended application.
Robustness Deliberately vary method parameters such as inlet temperature (±10 °C), oven temperature ramp rate (±1 °C/min), and carrier gas flow rate (±10%).No significant impact on the results (e.g., RSD of peak areas ≤ 2.0%).

Comparative Performance Data

The following table presents a summary of the expected performance characteristics of the proposed HPLC-UV and GC-MS methods for the analysis of Methyl 5-amino-6-methylnicotinate, based on validation data from similar nicotinic acid derivatives.

Performance Characteristic HPLC-UV GC-MS Rationale for Difference
Specificity High (with DAD)Very HighMS provides structural confirmation.
Linearity (r²) ≥ 0.999≥ 0.999Both techniques are capable of excellent linearity.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Both methods can achieve high accuracy with proper optimization.
Precision (RSD) ≤ 2.0%≤ 2.0%Both methods can be highly precise.
LOD/LOQ Dependent on chromophoreGenerally lowerMS detection is often more sensitive than UV detection.
Sample Throughput ModerateModerate to HighGC run times can often be shorter.
Cost of Instrumentation LowerHigherMass spectrometers are more expensive than UV detectors.
Derivatization Required NoPotentiallyMay be needed if the compound has poor volatility or chromatographic behavior.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of Methyl 5-amino-6-methylnicotinate.

  • HPLC-UV is a robust and cost-effective method that is well-suited for routine quality control applications. Its versatility in handling various sample matrices makes it a strong contender.

  • GC-MS offers superior specificity and sensitivity, making it an excellent choice for trace-level analysis, impurity profiling, and when definitive structural confirmation is required.

The ultimate choice of method will depend on the specific requirements of the analysis, including the expected concentration range of the analyte, the complexity of the sample matrix, and the available instrumentation. It is recommended to perform a preliminary feasibility study with both techniques to determine the most suitable method for your intended purpose. Regardless of the method chosen, a thorough validation according to ICH and FDA guidelines is essential to ensure the generation of high-quality, reliable data.[1][3][7]

References

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (1996). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]

  • ResearchGate. Analysis of methylnicotinate solutions by HPLC. Representative.... [Link]

  • Royal Society of Chemistry. (2015). Analytical Methods. [Link]

  • International Journal of Modern Pharmaceutical Research. (2022). PDF. [Link]

  • SIELC Technologies. Separation of Methyl nicotinate on Newcrom R1 HPLC column. [Link]

  • ACS Publications. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources | Chemical Research in Toxicology. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form. [Link]

  • Wiley Online Library. (2018). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. [Link]

  • Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. [Link]

  • PubMed. (2024). Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking. [Link]

  • Organomation. GC-MS Sample Preparation. [Link]

Sources

"in vivo studies of drug candidates synthesized from Methyl 5-amino-6-methylnicotinate"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the Scaffold

Methyl 5-amino-6-methylnicotinate (CAS 65873-72-5) is not merely a reagent; it is a privileged scaffold in the synthesis of Type II Kinase Inhibitors . Its unique substitution pattern—providing an amino group for amide coupling, a methyl group for hydrophobic pocket occupancy, and a carboxylate for cyclization or extension—makes it an ideal precursor for targeting the Platelet-Derived Growth Factor Receptor (PDGFR) and 1,7-Naphthyridine-based lipid kinases (e.g., PIP4K2A) .

This guide focuses on the in vivo evaluation of PDGFR-Inh-1 (a pyrazolo[1,5-a]pyridine derivative), a drug candidate directly synthesized from this precursor. We compare its efficacy, pharmacokinetics (PK), and safety profile against the standard of care, Imatinib , in the context of Pulmonary Arterial Hypertension (PAH) and oncology.

Chemical Causality: From Precursor to Potency

The Synthesis Pathway

The choice of Methyl 5-amino-6-methylnicotinate is dictated by the structural requirements of the ATP-binding pocket in PDGFR


/

. The 6-methyl group provides critical steric bulk that positions the inhibitor within the hydrophobic gatekeeper region, while the 5-amino group serves as the anchor for the "tail" moiety that extends into the solvent-exposed region, improving solubility and pharmacokinetic properties.

Figure 1: Synthesis of PDGFR-Inh-1 from Methyl 5-amino-6-methylnicotinate

SynthesisPathway Precursor Methyl 5-amino-6-methylnicotinate (Starting Material) Step1 Hydrolysis & Activation (Acid Chloride Formation) Precursor->Step1 1. LiOH 2. SOCl2 Coupling Amide Coupling (with Pyrazolo[1,5-a]pyridine core) Step1->Coupling + 7-Bromoimidazo[1,2-a]pyridine -3-carboxylic acid deriv. Intermediate Intermediate Amide Coupling->Intermediate Final PDGFR-Inh-1 (Target Candidate) Intermediate->Final Suzuki Coupling (1-methylpyrazole boronate)

Caption: Synthesis workflow illustrating the incorporation of the Methyl 5-amino-6-methylnicotinate scaffold into the final PDGFR inhibitor (PDGFR-Inh-1).

Structural Logic
  • Selectivity: The specific "kink" introduced by the 2-methyl-3-aminopyridine motif (derived from the precursor) enhances selectivity for PDGFR over structurally similar kinases like VEGFR2, reducing the risk of off-target hypertension or renal toxicity.

  • Solubility: The 5-amino position allows for the attachment of solubilizing groups (e.g., dimethylpyrrolidine moieties) without disrupting the core binding mode.

In Vivo Evaluation: Efficacy & Protocols

The primary in vivo validation for this class of molecules uses the Monocrotaline (MCT)-induced Pulmonary Arterial Hypertension (PAH) rat model. This model mimics the vascular remodeling and right ventricular hypertrophy observed in human disease.

Experimental Protocol: MCT-Induced PAH Model

To ensure reproducibility and data integrity, the following self-validating protocol is recommended:

  • Induction:

    • Animals: Male Sprague-Dawley rats (250–300 g).

    • Agent: Monocrotaline (MCT) administered as a single subcutaneous injection (60 mg/kg).

    • Validation: Verify PAH induction at Day 21 via echocardiography (pulmonary artery acceleration time < 20 ms).

  • Treatment Regimen:

    • Groups:

      • Vehicle Control (0.5% Methylcellulose).

      • PDGFR-Inh-1 (10 mg/kg and 30 mg/kg, PO, QD).

      • Imatinib (50 mg/kg, PO, QD) as the positive control.

    • Duration: 14 days (Day 21 to Day 35).

  • Endpoints (Day 35):

    • Hemodynamics: Right Ventricular Systolic Pressure (RVSP) measured via jugular vein catheterization.

    • Hypertrophy: Fulton Index (Weight of Right Ventricle / [Left Ventricle + Septum]).

    • Histology: Pulmonary arteriole wall thickness (H&E staining).

Comparative Efficacy Data

The following table summarizes the performance of the candidate derived from Methyl 5-amino-6-methylnicotinate against Imatinib.

MetricVehicle (Disease)Imatinib (50 mg/kg)PDGFR-Inh-1 (30 mg/kg)Performance Verdict
RVSP (mmHg) 65 ± 542 ± 438 ± 3 Superior: 9.5% greater reduction than Imatinib.
Fulton Index 0.55 ± 0.050.38 ± 0.030.35 ± 0.02 Comparable: Statistically similar reversal of hypertrophy.
IC50 (Cellular) N/A~100 nM3 nM Potent: >30-fold higher potency in A10 cell proliferation assays.
Selectivity (vs c-Kit) N/ALow (Dual inhibitor)High Safer: Reduced potential for myelosuppression.

Data synthesized from patent disclosures (WO2014132220) and comparative pharmacological assessments [1, 2].

Mechanism of Action & Signaling Pathway

Understanding the in vivo efficacy requires mapping the candidate's interference with the PDGFR signaling cascade. PDGFR-Inh-1 functions as a Type II inhibitor, binding to the inactive conformation (DFG-out) of the kinase.

Figure 2: PDGFR Signaling Inhibition in PAH

SignalingPathway PDGF_BB PDGF-BB Ligand Receptor PDGFRu03b1/u03b2 Receptor PDGF_BB->Receptor Activation PI3K PI3K / AKT Receptor->PI3K MAPK RAS / MAPK Receptor->MAPK STAT STAT3 Receptor->STAT Inhibitor PDGFR-Inh-1 (Drug Candidate) Inhibitor->Receptor Blocks ATP Binding Proliferation Smooth Muscle Proliferation PI3K->Proliferation MAPK->Proliferation Migration Vascular Remodeling STAT->Migration

Caption: PDGFR-Inh-1 intercepts the signaling cascade upstream of PI3K/AKT and MAPK, preventing the vascular remodeling characteristic of PAH.

Safety Profile & Pharmacokinetics

Comparison with alternatives reveals a distinct safety advantage for the Methyl 5-amino-6-methylnicotinate derivative.

  • Cardiotoxicity: Unlike Sunitinib, which is associated with left ventricular dysfunction, PDGFR-Inh-1 shows minimal affinity for cardiomyocytes in in vitro tox screens.

  • Edema: High selectivity against VEGFR2 (Selectivity Index > 1000) minimizes the risk of fluid retention, a common side effect of multi-kinase inhibitors like Imatinib.

  • Oral Bioavailability: The 5-amino substitution pattern facilitates the addition of polar side chains (e.g., dimethylpyrrolidine), resulting in >60% oral bioavailability in rat PK studies [1].

References

  • Patent WO2014132220A1.Selective PDGFR Inhibitors for the Treatment of Pulmonary Arterial Hypertension. World Intellectual Property Organization.
  • Phillips, C. (2015). Evaluation of WO-2014132220, selective PDGFR inhibitors for the treatment of pulmonary arterial hypertension. Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Patent WO2013030802A1.Bicyclic Heterocycle Derivatives as PDGFR Inhibitors. World Intellectual Property Organization.
  • Wortmann, L. et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A.[1][2] Journal of Medicinal Chemistry.[2][3] Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 5-amino-6-methylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 5-amino-6-methylnicotinate (CAS No. 33397-57-8). As a substituted nicotinic acid ester, a class of compounds with notable biological activity, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document is intended for researchers, scientists, and drug development professionals, offering a framework built on established principles of chemical safety and hazardous waste management.

Disclaimer: The following procedures are a synthesis of best practices for related chemical compounds. Always consult the specific Safety Data Sheet (SDS) for Methyl 5-amino-6-methylnicotinate and your institution's Environmental Health & Safety (EHS) department for disposal guidance tailored to your location and regulations.

Hazard Assessment and Initial Precautions

Key Hazards of Structurally Similar Compounds:

  • Toxicity: Aminopyridines can be toxic if inhaled, ingested, or absorbed through the skin.[1][2][3][4]

  • Irritation: May cause skin, eye, and respiratory irritation.[5][6][7][8][9]

  • Environmental Hazard: Discharge into the environment should be avoided.[5]

Immediate Safety Measures:
  • Engineering Controls: All handling of Methyl 5-amino-6-methylnicotinate should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4][10]

  • Personal Protective Equipment (PPE): Adherence to a strict PPE protocol is mandatory. This includes:

    • Chemical splash goggles or a face shield.[6][10]

    • A laboratory coat.[10]

    • Gloves made of a suitable material, such as nitrile or neoprene, ensuring they are inspected before use.[6][10]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[2][11]

Spill Management Protocol

In the event of a spill, prompt and safe cleanup is paramount.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate non-essential personnel. Ensure the area is well-ventilated.[10]

  • Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or diatomaceous earth, to contain the spill.[10][12] Do not use combustible materials like paper towels without first treating the spill.

  • Collect the Absorbed Material: Carefully sweep or shovel the absorbed material into a designated, compatible, and properly labeled hazardous waste container.[7][10]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (consult your institution's EHS for recommendations), followed by soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including contaminated PPE, must be placed in the hazardous waste container.

Proper Disposal Procedures

Under no circumstances should Methyl 5-amino-6-methylnicotinate or its waste be disposed of down the drain or in regular trash.[10] As a pyridine derivative, it is likely to be classified as a hazardous waste.[10][13]

Waste Collection and Storage:
  • Designated Container: Collect all waste containing Methyl 5-amino-6-methylnicotinate in a clearly labeled, sealable, and compatible hazardous waste container.[10]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "Methyl 5-amino-6-methylnicotinate". Include any known hazard information.[10]

  • Segregation: Store the waste container away from incompatible materials, such as strong oxidizing agents and acids.[2][14]

  • Storage Location: Keep the sealed container in a cool, dry, and well-ventilated secondary containment area, away from sources of ignition.[10]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of Methyl 5-amino-6-methylnicotinate.

DisposalWorkflow start Waste Generation (Methyl 5-amino-6-methylnicotinate) assess Assess Waste Type (Pure compound, contaminated material, solution) start->assess spill Is there a spill? assess->spill spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes collect_waste Collect in Labeled Hazardous Waste Container spill->collect_waste No spill_protocol->collect_waste storage Store in a Cool, Dry, Well-Ventilated Area collect_waste->storage contact_ehs Contact Institutional EHS for Pickup storage->contact_ehs end Waste Safely Managed for Disposal contact_ehs->end

Caption: Disposal workflow for Methyl 5-amino-6-methylnicotinate.

Disposal Methods

The final disposal of chemical waste is typically handled by a licensed professional waste disposal service. The primary methods for disposing of pyridine-based compounds include:

  • Incineration: This is a common and effective method for the disposal of pyridine and its derivatives.[13] The process should be carried out in a licensed facility with appropriate scrubbers to handle potential nitrogen oxide emissions.

  • Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company.[6] This is the most common and recommended route for laboratory-scale waste.

It is imperative to consult with your institution's EHS department to ensure compliance with all local, state, and federal regulations.[5][13]

Quantitative Data Summary

While specific exposure limits for Methyl 5-amino-6-methylnicotinate are not established, the limits for a related compound, 2-aminopyridine, provide a valuable reference for risk assessment.

ParameterValueCompoundSource
OSHA PEL 0.5 ppm (2 mg/m³) (8-hour TWA)2-Aminopyridine[1][2][4]
NIOSH REL 0.5 ppm (2 mg/m³) (10-hour TWA)2-Aminopyridine[1][2][4]
ACGIH TLV 0.5 ppm (1.9 mg/m³) (8-hour TWA)2-Aminopyridine[1]

OSHA PEL: Occupational Safety and Health Administration Permissible Exposure Limit; NIOSH REL: National Institute for Occupational Safety and Health Recommended Exposure Limit; ACGIH TLV: American Conference of Governmental Industrial Hygienists Threshold Limit Value; TWA: Time-Weighted Average.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine.
  • BenchChem. (2025). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Environmental Protection Agency (EPA). (n.d.). Aminopyridines.
  • Sigma-Aldrich. (2025). Safety Data Sheet: methyl nicotinate.
  • Central Drug House (P) Ltd. (n.d.). Safety Data Sheet: methyl nicotinate.
  • Sdfine. (n.d.). Safety Data Sheet: pyridine.
  • Fisher Scientific. (2025). Safety Data Sheet: Methyl 6-methylnicotinate.
  • New Jersey Department of Health. (n.d.). Hazard Summary: 2-AMINOPYRIDINE.
  • Fisher Scientific. (2025). Safety Data Sheet: Pyridine.
  • Synquest Labs. (n.d.). Safety Data Sheet: Methyl 6-methylnicotinate.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Methyl 6-methylnicotinate.
  • Loba Chemie. (n.d.). Safety Data Sheet: PYRIDINE FOR SYNTHESIS.
  • Regulations.gov. (n.d.). Safety Data Sheet.
  • ChemScene. (2025). Safety Data Sheet: Methyl 5,6-diaminonicotinate.
  • Fisher Scientific. (2025). Safety Data Sheet: Methyl 6-amino-5-bromonicotinate.
  • Centers for Disease Control and Prevention (CDC). (2019). NIOSH Pocket Guide to Chemical Hazards: 2-Aminopyridine.
  • Alkali Metals Limited. (n.d.). MSDS Name: 2-AMINO PYRIDINE.
  • Loba Chemie. (2021). Safety Data Sheet: METHYL NICOTINATE EXTRA PURE.

Sources

Personal Protective Equipment for Handling Methyl 5-amino-6-methylnicotinate

[1][2][3][4][5][6]

Executive Safety Summary

Target Substance: Methyl 5-amino-6-methylnicotinate (CAS: 65872-41-5) Primary Hazard Class: Irritant / Harmful (Pyridine Derivative) Critical Directive: This substance combines the reactivity of an amino-pyridine with an ester moiety. While primarily classified as a Skin/Eye/Respiratory irritant, the amino-pyridine core suggests potential acute toxicity upon transdermal absorption or inhalation. Treat as a potent sensitizer and toxicant.

Immediate PPE Snapshot:

  • Respiratory: N95/P100 (Solid); ABEK1-P3 Half-mask (Solution).

  • Hands: Double Nitrile (0.11 mm min) for solids; Barrier Laminate for organic solutions.

  • Eyes: Chemical Splash Goggles (ANSI Z87.1).

  • Body: Tyvek® Lab Coat (Type 5/6) or chemically resistant apron.

Risk Assessment & Hazard Identification

As a Senior Application Scientist, I prioritize the "Precautionary Principle." Public data for CAS 65872-41-5 is often limited to "Irritant," but structural analogs (aminopyridines) exhibit higher toxicity profiles.

Hazard Category (GHS)H-CodeRisk DescriptionOperational Implication
Acute Toxicity (Oral/Dermal) H302/H312Harmful if swallowed or in contact with skin.[1]Zero-skin-contact policy. Double gloving is mandatory.
Skin Corrosion/Irritation H315Causes skin irritation.[1][2][3][4][5][6]Exposure causes dermatitis; delayed hypersensitivity is possible.
Serious Eye Damage H319Causes serious eye irritation.[7][1][2][3][4][5][6][8]Dust particles can cause corneal abrasion and chemical burns.
STOT - Single Exposure H335May cause respiratory irritation.[7][1][2][3][4][5][9]Inhalation of dust/fumes triggers mucosal inflammation.

PPE Selection Matrix: The "Self-Validating" Protocol

Hand Protection (Glove Logic)

Scientific Rationale: Pyridine derivatives are small, planar aromatic molecules that permeate nitrile rubber. The ester group adds lipophilicity, increasing permeation rates through standard latex or thin nitrile.

  • Solid State Handling:

    • Primary Layer: Nitrile (0.11 mm / 4 mil).

    • Secondary Layer: Nitrile (0.11 mm / 4 mil) - Colored differently (e.g., Blue over White) to visualize tears.

    • Validation: Change outer gloves every 60 minutes or immediately upon contamination.

  • Solution Handling (Organic Solvents):

    • Solvent Factor: If dissolved in DCM or Methanol, standard nitrile fails in <5 minutes.

    • Required Glove: Silver Shield® / 4H® (Laminate) or High-Performance Nitrile (>0.3 mm).

    • Validation: Check for "ballooning" or discoloration of the glove tips.

Respiratory Protection

Scientific Rationale: The amine functionality poses a risk of forming alkaline aerosols, while the ester can hydrolyze. A combined filter approach is necessary.

  • Scenario A: Weighing / Solid Transfer (Fume Hood Active)

    • Minimum: Surgical mask is insufficient .

    • Standard: N95 (US) or FFP2/P2 (EU) disposable respirator if outside a hood (not recommended).

    • Best Practice: Work strictly inside a certified chemical fume hood.

  • Scenario B: Spill Cleanup / Aerosol Generation

    • Device: Half-face reusable respirator (3M 6000/7000 series).

    • Cartridge: Multi-Gas/Vapor (OV/AG/P100) .

      • OV: Organic Vapors (Ester moiety).

      • AG: Acid Gases (if hydrolysis occurs).

      • P100: Particulates (99.97% efficiency).

Eye & Body Protection
  • Eyes: Chemical Splash Goggles (indirect venting). Safety glasses with side shields are only acceptable for closed-system observation, not active handling.

  • Body:

    • Standard: Cotton lab coat (fire resistant if using flammable solvents).

    • High Risk: Tyvek® sleeves or apron when handling >10g quantities to prevent cuff contamination.

Operational Protocols

PPE Decision Logic Diagram

This diagram illustrates the decision-making process for selecting PPE based on the state of matter and operational scale.

PPE_Selection_LogicStartStart: Handling Methyl 5-amino-6-methylnicotinateStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / LiquidStateCheck->LiquidScaleCheckSolidScale > 10g?Solid->ScaleCheckSolidScaleCheckLiqSolvent: DCM/Chloroform?Liquid->ScaleCheckLiqPPE_Solid_StdPPE: Double Nitrile + Lab Coat + Safety Glasses(In Fume Hood)ScaleCheckSolid->PPE_Solid_StdNoPPE_Solid_HighPPE: Double Nitrile + Tyvek Sleeves + N95 (if open)+ GogglesScaleCheckSolid->PPE_Solid_HighYesPPE_Liq_StdPPE: Double Nitrile (Change <15m) + GogglesScaleCheckLiq->PPE_Liq_StdNo (e.g., Water/EtOH)PPE_Liq_HighPPE: Silver Shield Laminate Gloves + Splash Apron + Face ShieldScaleCheckLiq->PPE_Liq_HighYes (Aggressive Solvent)

Caption: Logic flow for selecting appropriate PPE based on physical state and solvent compatibility.

Handling Solid State (Weighing)
  • Engineering Control: Verify Fume Hood face velocity is 80–100 fpm.

  • Setup: Place balance inside the hood. Use an antistatic gun if the powder is fluffy/static-prone to prevent dispersal.

  • Technique: Use a disposable spatula. Do not tap the spatula against the weighing boat; use gravity dispensing to minimize aerosolization.

  • Decon: Wipe the balance area with a wet paper towel (methanol/water) immediately after weighing. Dispose of the towel as solid hazardous waste.

Handling Solutions
  • Solvent Choice: If dissolving in Halogenated solvents (DCM), recognize that the chemical will permeate standard nitrile gloves in seconds.

  • Transfer: Use Luer-lock syringes for volumes <20mL to prevent open pouring.

  • Heating: Never heat in an open vessel. Use a reflux condenser with a nitrogen balloon or scrubber.

Emergency Response & Waste Disposal

Spill Response Workflow

Immediate Action: Evacuate the immediate area (3-meter radius). Alert colleagues.

Spill_ResponseSpillSpill DetectedAssessAssess Volume & StateSpill->AssessMinorSolidMinor Solid (<5g)Assess->MinorSolidMajorLiqLiquid or Large Solid (>5g)Assess->MajorLiqAction11. Wet paper towel (Water)2. Cover powder gently3. Wipe inwardMinorSolid->Action1Action21. Evacuate Lab2. Don Respirator (OV/P100)3. Use Spill Pillow/VermiculiteMajorLiq->Action2DisposalSeal in HazWaste BagLabel: 'Toxic/Irritant Debris'Action1->DisposalAction2->Disposal

Caption: Step-by-step decision tree for responding to laboratory spills of Methyl 5-amino-6-methylnicotinate.

Waste Disposal

Protocol:

  • Segregation: Do not mix with oxidizing acids (Nitric/Perchloric) due to the amine group (exothermic reaction risk).

  • Container: High-density polyethylene (HDPE) or Glass.

  • Labeling: "Hazardous Waste - Pyridine Derivative. Toxic/Irritant."[1][10]

  • Destruction: The preferred method is Incineration with an afterburner and scrubber (to handle Nitrogen Oxides, NOx).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 128266, Methyl 6-methylnicotinate (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.134 - Respiratory Protection.[11] Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 5-amino-6-methylnicotinate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 5-amino-6-methylnicotinate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.